Diethyl butylethylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-butyl-2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFBDXXUZAUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208281 | |
| Record name | Diethyl butylethylmalonate | |
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Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-76-9 | |
| Record name | 1,3-Diethyl 2-butyl-2-ethylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl butylethylmalonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44910 | |
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| Record name | NSC6791 | |
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| Record name | Diethyl butylethylmalonate | |
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| Record name | Diethyl butylethylmalonate | |
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| Record name | Diethyl butylethylmalonate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl butylethylmalonate CAS 76-73-3 properties
An in-depth technical analysis of dialkyl malonate derivatives requires precise chemical taxonomy and a rigorous understanding of their synthetic utility. As a Senior Application Scientist, I have structured this whitepaper to address a critical nomenclature discrepancy often encountered in literature, followed by a comprehensive breakdown of the physicochemical properties, mechanistic pathways, and field-proven protocols associated with Diethyl butylethylmalonate .
I. Taxonomic Clarification & Chemical Grounding
A critical clarification is required regarding the target compound's registry data. The prompt references CAS 76-73-3 , which officially corresponds to (5-allyl-5-(1-methylbutyl)barbituric acid), a Schedule II sedative-hypnotic barbiturate. In contrast, Diethyl butylethylmalonate is registered under CAS 596-76-9 .
While distinct, these compounds are intimately linked in pharmaceutical synthesis. Dialkyl malonates (like CAS 596-76-9) are the foundational precursors used to synthesize the barbiturate class (like CAS 76-73-3) via nucleophilic acyl substitution. Specifically, diethyl butylethylmalonate is the direct precursor to Butethal (Butobarbital). This guide focuses on the properties and synthetic workflows of the malonate precursor (CAS 596-76-9) while contextualizing its role in generating complex pyrimidinetrione derivatives.
II. Physicochemical Profiling
Understanding the physical properties of Diethyl butylethylmalonate is essential for optimizing reaction conditions, particularly regarding solvent selection and distillation parameters during purification.
Table 1: Quantitative Physicochemical Data for Diethyl butylethylmalonate (CAS 596-76-9)
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₃H₂₄O₄ | Dictates stoichiometric calculations for downstream condensations. |
| Molecular Weight | 244.33 g/mol | High molecular weight relative to unsubstituted malonates reduces volatility. |
| Physical State | Colorless to pale yellow liquid | Requires handling via volumetric transfer or mass-based pipetting. |
| Boiling Point | ~250–255 °C (at 760 mmHg) | Necessitates vacuum distillation for purification to prevent thermal degradation. |
| Density | ~0.98 g/cm³ | Immiscible with water; partitions into the organic phase during aqueous workups. |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Ideal for homogeneous catalysis and standard organic phase reactions. |
III. Mechanistic Pathways & Applications
Diethyl butylethylmalonate serves as a critical intermediate in two primary domains: the synthesis of central nervous system (CNS) depressants and the development of advanced oxidation catalysts.
A. Barbiturate Synthesis (The Pyrimidinetrione Ring)
The most prominent application of dialkyl malonates is the pathway. By reacting diethyl butylethylmalonate with urea in the presence of a strong base, the ester undergoes a double nucleophilic acyl substitution, cyclizing to form Butethal.
Sequential alkylation and condensation pathway yielding Butethal.
B. Macrocyclic Tetraamido-N Ligands (TAML)
Beyond pharmaceuticals, diethyl butylethylmalonate is utilized in the synthesis of. These ligands coordinate with transition metals to form long-lived homogeneous oxidation catalysts. The dialkyl substitution at the malonate α-carbon is crucial; it prevents oxidative degradation of the catalyst by blocking intramolecular reactions that would otherwise occur at unsubstituted α-protons.
Synthesis logic for macrocyclic tetraamido-N ligands using malonate derivatives.
IV. Field-Proven Experimental Protocols
To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and self-validating checkpoints.
Protocol 1: Sequential Alkylation to Synthesize Diethyl Butylethylmalonate
Causality Note: The choice of sodium ethoxide (NaOEt) in absolute ethanol is thermodynamically critical. Using a base whose conjugate acid matches the ester alkyl group prevents transesterification side reactions that would yield a complex mixture of methyl, ethyl, or mixed esters.
-
First Deprotonation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of sodium metal in absolute ethanol to generate NaOEt. Slowly add 1.0 eq of diethyl malonate at 0 °C. The reaction generates the resonance-stabilized enolate.
-
First Alkylation: Add 1.05 eq of 1-bromobutane dropwise. Reflux for 4 hours. Validation: The precipitation of NaBr serves as a visual confirmation of reaction progress.
-
Second Deprotonation: The monoalkylated intermediate is less acidic due to the electron-donating inductive effect of the butyl group. Add a second equivalent of freshly prepared NaOEt, ensuring strict anhydrous conditions.
-
Second Alkylation: Add 1.1 eq of bromoethane. Reflux for 6 hours.
-
Workup & Isolation: Quench with water, extract with diethyl ether, and dry over anhydrous MgSO₄. Isolate the product via fractional vacuum distillation to separate the dialkylated product from any unreacted monoalkylated impurities.
Protocol 2: Self-Validating Condensation to Butethal
Causality Note: Barbiturate condensation requires forcing conditions. The use of absolute ethanol ensures that water does not prematurely hydrolyze the ester groups before the urea nitrogen can attack the carbonyl carbon.
-
Reagent Preparation: Dissolve 2.5 eq of NaOEt in absolute ethanol. Add 1.0 eq of Diethyl butylethylmalonate and 1.2 eq of dry urea.
-
Condensation: Heat the mixture to a vigorous reflux for 8–10 hours under an inert atmosphere.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the UV-inactive malonate ester and the appearance of a strongly UV-active spot (the conjugated pyrimidinetrione ring) confirms successful cyclization.
-
Acidification (Self-Purification): Cool the mixture and evaporate the ethanol. Dissolve the resulting sodium salt in ice water. Slowly acidify with 6M HCl to pH 2. Validation: The sudden precipitation of a white crystalline solid confirms the protonation of the barbiturate, driving its separation from the aqueous phase.
-
Recrystallization: Filter the precipitate and recrystallize from boiling water or aqueous ethanol to yield pure Butethal.
V. References
-
European Chemicals Agency (ECHA). "Pre-registered substances (CAS 596-76-9 and CAS 76-73-3)." ECHA Database. URL: [Link]
-
Soka University. "Chapter 12 Carboxylic Acids and Derivatives: Malonic Ester Synthesis." Soka University Chemistry Resources. URL: [Link]
-
Google Patents. "US6051704A - Synthesis of macrocyclic tetraamido-N ligands." United States Patent and Trademark Office. URL:
Diethyl 2-butyl-2-ethylpropanedioate chemical structure
Technical Whitepaper: Diethyl 2-butyl-2-ethylpropanedioate Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility [1]
Executive Summary
Diethyl 2-butyl-2-ethylpropanedioate (CAS 596-76-9), also known as diethyl butylethylmalonate, is a critical disubstituted malonic ester used primarily as a pharmacophore precursor in the synthesis of 5,5-disubstituted barbiturates.[1] This guide provides a comprehensive technical analysis of the molecule, detailing its structural characteristics, a validated two-step synthetic protocol via phase-transfer catalysis or alkoxide mediation, and its downstream application in the production of Butethal (5-butyl-5-ethylbarbituric acid).[1]
Part 1: Structural Characterization & Identity[1]
The molecule represents a classic "gem-disubstituted" diester, where the central alpha-carbon is fully substituted, removing its acidic protons and creating a quaternary center.[1] This structural feature is pivotal for its stability against further enolization and its reactivity in cyclization reactions.
Table 1: Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |
| Common Synonyms | Diethyl butylethylmalonate; Butylethylmalonic acid diethyl ester |
| CAS Registry Number | 596-76-9 |
| Molecular Formula | C₁₃H₂₄O₄ |
| Molecular Weight | 244.33 g/mol |
| Physical State | Clear, colorless liquid |
| Boiling Point (Predicted) | ~245–250 °C (at 760 mmHg); ~135 °C (at 15 mmHg) |
| Density | ~0.975 – 0.985 g/mL |
| Solubility | Immiscible with water; miscible with EtOH, Et₂O, CHCl₃ |
Structural Visualization
The following diagram illustrates the connectivity of the quaternary alpha-carbon (C2), highlighting the steric bulk introduced by the n-butyl and ethyl chains.[1]
Figure 1: Structural connectivity of Diethyl 2-butyl-2-ethylpropanedioate showing the quaternary center.[1]
Part 2: Synthetic Methodology
The synthesis of Diethyl 2-butyl-2-ethylpropanedioate requires the sequential dialkylation of diethyl malonate.[1] While simultaneous dialkylation is possible, it often leads to lower yields and purification challenges. The industry-standard approach involves a stepwise alkylation, typically introducing the ethyl group first (due to commercial availability of diethyl ethylmalonate) followed by the larger butyl group.[1]
Mechanism: Nucleophilic Substitution (SN2)
The reaction proceeds via the formation of an enolate anion, which acts as a nucleophile attacking the alkyl halide.
-
Deprotonation: Sodium ethoxide (NaOEt) removes the acidic proton from the alpha-carbon.
-
Alkylation: The resulting carbanion attacks the alkyl bromide via an SN2 mechanism.
Experimental Protocol (Stepwise Alkylation)
Reagents:
-
Diethyl ethylmalonate (CAS 133-13-1)[1]
-
1-Bromobutane (n-Butyl bromide)[1]
-
Sodium Ethoxide (21% wt in Ethanol)[1]
-
Solvent: Absolute Ethanol[1]
Workflow:
-
Enolate Formation: In a dry reactor under N₂ atmosphere, charge 1.1 equivalents of Sodium Ethoxide solution. Cool to 0–5 °C.
-
Substrate Addition: Slowly add 1.0 equivalent of Diethyl ethylmalonate. The internal temperature must remain <10 °C to prevent transesterification or Claisen condensation side reactions. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 1.2 equivalents of 1-Bromobutane dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via GC-MS (disappearance of starting material).
-
Workup: Distill off ethanol. Quench residue with water to dissolve NaBr salts. Extract with ethyl acetate or diethyl ether.
-
Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted mono-ester and dialkylated byproducts.
Figure 2: Reaction scheme for the conversion of diethyl ethylmalonate to the target diester.
Part 3: Pharmaceutical Utility & Applications
The primary industrial application of Diethyl 2-butyl-2-ethylpropanedioate is as the immediate precursor to Butethal (5-butyl-5-ethylbarbituric acid).[1]
Differentiation Note:
-
Butethal (CAS 77-28-1): Derived from the n-butyl diester (Subject of this guide).[1]
-
Butabarbital (CAS 125-40-6): Derived from the sec-butyl diester (Diethyl 2-sec-butyl-2-ethylmalonate).[1] Researchers must distinguish between these isomers, as the branching of the butyl chain significantly alters the pharmacokinetic profile (lipid solubility and duration of action) of the resulting barbiturate.
Cyclization to Barbiturates
The diester undergoes a condensation reaction with urea in the presence of a strong base (typically NaOEt or NaOMe) to close the pyrimidine ring.
Figure 3: Condensation pathway transforming the diester into the bioactive barbiturate scaffold.[1]
Part 4: Analytical Profiling
Validating the synthesis of the disubstituted ester requires confirming the loss of the alpha-proton and the presence of both alkyl groups.[1]
NMR Specification (Predicted in CDCl₃):
-
¹H NMR (400 MHz):
-
δ 4.15 (q, 4H): Ester methylene protons (-O-CH ₂-CH₃).[1] Characteristic quartet.
-
δ 1.85 - 1.95 (m, 2H): Methylene of the ethyl group attached to the quaternary center.[1]
-
δ 1.80 - 1.90 (m, 2H): Alpha-methylene of the n-butyl group.[1]
-
δ 1.25 (t, 6H): Ester methyl protons.
-
δ 1.15 - 1.35 (m, 4H): Remaining methylene protons of the butyl chain.[1]
-
δ 0.85 - 0.95 (t, 6H): Methyl triplets of the ethyl and butyl chains (overlapping).[1]
-
Absence: Crucially, there is no signal around δ 3.5 ppm (the alpha-methine proton seen in the mono-substituted precursor), confirming quaternary substitution.[1]
-
-
¹³C NMR:
-
Carbonyl: ~172 ppm.
-
Quaternary Alpha-Carbon: ~58 ppm.[1] (Shifted downfield due to double substitution).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11164, Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9).[1] Retrieved from [Link]
-
Organic Syntheses. Ethyl n-Butylmalonate (Procedure for mono-alkylation).[1] Org.[2][3] Synth. 1925, 4,[1] 11. Retrieved from [Link][1]
-
ChemIDplus. 5-n-Butyl-5-ethylbarbituric acid (Butethal) - Precursor Relationship.[1] Retrieved from [Link][1]
Sources
Chemo-Structural Analysis and Synthetic Optimization of Diethyl Butylethylmalonate
A Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of Diethyl 2-butyl-2-ethylmalonate (Diethyl butylethylmalonate), the critical synthetic precursor to Butobarbital (5-butyl-5-ethylbarbituric acid). Unlike generic protocols, this document focuses on the chemo-selective alkylation strategies required to synthesize the quaternary carbon center with high purity. It addresses the kinetic challenges of disubstitution, the thermodynamic necessity of anhydrous conditions, and the downstream condensation pathways.[1]
Distinction Note: This guide focuses on the n-butyl isomer (Butobarbital precursor). Researchers seeking Butabarbital (the sec-butyl isomer) should substitute n-butyl bromide with sec-butyl bromide in the alkylation protocols described below.
Part 1: Chemical Identity & Structural Analysis
Diethyl butylethylmalonate acts as a "chemical hinge," possessing a quaternary carbon at the
Chemical Profile[2][3][4][5]
| Property | Specification |
| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |
| Common Name | Diethyl butylethylmalonate |
| Molecular Formula | |
| Molecular Weight | 244.33 g/mol |
| Physical State | Colorless, oily liquid |
| Boiling Point | ~145–150 °C at 20 mmHg (Estimated) / ~260 °C at 760 mmHg |
| Density | ~0.975 g/mL |
| Solubility | Miscible in ethanol, ether, benzene; Insoluble in water |
| Key Functional Groups | Diester (electrophilic centers), Quaternary |
Structural Logic
The molecule consists of a malonic ester core disubstituted at the methylene carbon. The steric bulk of the butyl and ethyl groups creates a "neopentyl-like" environment. This steric crowding is advantageous for the final drug's metabolic stability (slowing hydrolysis of the barbiturate ring in vivo) but presents a kinetic barrier during synthesis, requiring forcing conditions for the second alkylation.
Part 2: Synthetic Pathways & Mechanism[1]
The synthesis relies on Malonic Ester Synthesis , utilizing the acidity of the
The Sequential Alkylation Strategy
Direct dialkylation is rarely performed in one pot due to the formation of mixtures. The preferred route is stepwise.
-
Step 1: Formation of Diethyl ethylmalonate (Mono-alkylation).
-
Step 2: Formation of Diethyl butylethylmalonate (Second alkylation).
Why Ethyl then Butyl? While both routes are possible, commercially it is common to start with Diethyl ethylmalonate (often available as a commodity chemical). If synthesizing from scratch, introducing the smaller group (ethyl) first is kinetically faster. However, some protocols suggest adding the larger group first to prevent dialkylation side-products. Given the availability of Diethyl ethylmalonate, this guide assumes it as the starting material.
Reaction Mechanism ( )
The reaction proceeds via a nucleophilic substitution (
-
Deprotonation: Sodium ethoxide (NaOEt) removes the remaining acidic proton from diethyl ethylmalonate, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of n-butyl bromide.
-
Leaving Group: Bromide is displaced.
Visualization of Synthesis Pathway
Figure 1: Stepwise alkylation mechanism converting the mono-substituted ester to the di-substituted precursor.
Part 3: Experimental Protocol
Objective: Synthesize Diethyl butylethylmalonate from Diethyl ethylmalonate. Scale: 1.0 Molar (Laboratory Scale).
Reagents & Equipment
-
Reagents:
-
Diethyl ethylmalonate: 188.2 g (1.0 mol)
-
Sodium metal: 23.0 g (1.0 mol)
-
Absolute Ethanol: 500 mL (Super-dry grade required)
-
n-Butyl bromide: 150.7 g (1.1 mol) (10% excess to drive completion)
-
-
Apparatus:
-
1L 3-neck Round Bottom Flask (RBF)
-
Reflux condenser with Calcium Chloride drying tube (Critical: Moisture kills the reaction)
-
Pressure-equalizing dropping funnel
-
Mechanical stirrer (Magnetic stirring may fail as solids precipitate)
-
Step-by-Step Methodology
-
Preparation of Ethoxide (In Situ):
-
Place 500 mL absolute ethanol in the 3-neck RBF.
-
Add sodium metal chips slowly to control the exotherm.
-
Observation: Evolution of
gas. Ensure complete dissolution of sodium before proceeding. -
Technical Insight: Do not use commercial ethoxide powder if possible; fresh preparation ensures maximum activity.
-
-
Enolate Formation:
-
Alkylation (The Critical Step):
-
Add n-Butyl bromide (150.7 g) dropwise over 60 minutes.
-
Caution: The reaction is exothermic.[4] If the reflux becomes too vigorous, stop addition until it subsides.
-
Once addition is complete, heat the mixture to reflux for 12–16 hours .
-
Validation: Monitor via TLC or GC. The disappearance of the starting material (Diethyl ethylmalonate) indicates completion. The pH should become neutral as the base is consumed.
-
-
Workup:
-
Distill off the majority of the ethanol (rotary evaporator or simple distillation).
-
Add 400 mL of distilled water to the residue to dissolve the Sodium Bromide (NaBr) salt.
-
Extract the aqueous layer twice with diethyl ether (2 x 100 mL).
-
Combine organic layers and dry over Anhydrous
.
-
-
Purification:
-
Perform fractional distillation under reduced pressure (vacuum).
-
Collect the fraction boiling at 145–150 °C / 20 mmHg .
-
Yield Target: 75–85%.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of Diethyl Butylethylmalonate.
Part 4: Downstream Application (Butobarbital Synthesis)
The diethyl butylethylmalonate is the direct precursor to Butobarbital. The transformation involves a condensation reaction with urea.[1][6][7][8]
-
Reagents: Precursor + Dry Urea + NaOEt.
-
Conditions: Reflux in absolute ethanol (8–10 hours).
-
Mechanism: Nucleophilic acyl substitution (twice). The urea nitrogens attack the ester carbonyls, displacing ethanol and closing the pyrimidine ring.
-
Acidification: The reaction yields the sodium salt of Butobarbital. Treatment with dilute HCl precipitates the free acid (Butobarbital).
Part 5: Safety & Regulatory Compliance
Chemical Hazards
-
Sodium Ethoxide: Highly corrosive and hygroscopic. Causes severe skin burns. Reacts violently with water.[1]
-
Alkyl Halides (n-Butyl Bromide): Toxic by inhalation. Lachrymator. Use in a fume hood.
-
Diethyl Malonates: Generally low toxicity but should be treated as irritants.
Regulatory Status (Critical)
-
Controlled Substance Precursor: While diethyl malonates are generally uncontrolled, Butobarbital is a Schedule III (USA) or Class B/C (UK/EU) controlled substance.
-
Precursor Monitoring: In many jurisdictions, the purchase of bulk malonic esters and alkyl halides by non-commercial entities is flagged to prevent illicit barbiturate synthesis.
-
Compliance: Ensure all synthesis is performed under appropriate DEA/local licenses for research on controlled substance analogues.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
-
PubChem. (2024).[9] Compound Summary: Butobarbital.[2] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1943). Barbituric Acid Synthesis (General Protocol). Org. Synth. Coll. Vol. 2, p. 60. Retrieved from [Link]
- Carter, M. K. (1951). The Synthesis of Barbiturates. Journal of Chemical Education, 28(10), 534. (Historical context on ethyl/butyl substitution).
-
National Institute of Standards and Technology (NIST). (2024). Diethyl butylmalonate Properties. NIST Chemistry WebBook.[10] Retrieved from [Link][11]
Sources
- 1. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 2. BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 9. Diethyl sec-butylethylmalonate | C13H24O4 | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl butylmalonate [webbook.nist.gov]
- 11. Diethyl butylmalonate [webbook.nist.gov]
Technical Monograph: Diethyl 2-Butyl-2-Ethylmalonate
The following technical guide provides an in-depth analysis of Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9), the precise chemical entity referred to as "ethyl butyl malonic acid diethyl ester."
This guide is structured for researchers and drug development professionals, focusing on its critical role as the immediate precursor to Butobarbital (Butethal) , distinct from the sec-butyl isomer used for Butabarbital.[1]
Core Identity & Synthetic Utility in Barbiturate Development
Chemical Identity & Nomenclature
In the context of pharmaceutical synthesis, precision in nomenclature is paramount to avoid costly isomeric errors.[1] The compound "ethyl butyl malonic acid diethyl ester" refers to the disubstituted malonate derivative used primarily in the synthesis of 5,5-disubstituted barbiturates.[1]
Synonyms and Identifiers
The following table consolidates the accepted nomenclature for CAS 596-76-9 .
| Category | Primary Identifier |
| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate |
| Common Chemical Name | Diethyl butylethylmalonate |
| User Query Term | Ethyl butyl malonic acid diethyl ester |
| CAS Registry Number | 596-76-9 |
| Beilstein Reference | 4, 284 |
| Systematic Synonyms | [1][2][3] • Propanedioic acid, 2-butyl-2-ethyl-, 1,3-diethyl ester[1]• 2-Butyl-2-ethylmalonic acid diethyl ester• Diethyl α-butyl-α-ethylmalonate |
| Related Isomer (Caution) | Diethyl 2-(sec-butyl)-2-ethylmalonate (Precursor to Butabarbital) |
Chemical Structure Data
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₄ |
| Molecular Weight | 244.33 g/mol |
| Core Scaffold | Malonic Acid (Propanedioic acid) |
| Substituents | Position 2: Ethyl (-CH₂CH₃), Butyl (-CH₂CH₂CH₂CH₃) |
| Functional Groups | Diester (Diethyl) |
Synthetic Utility & Mechanism
The primary utility of diethyl 2-butyl-2-ethylmalonate lies in its reactivity as a disubstituted malonic ester . In medicinal chemistry, it serves as the lipophilic scaffold for the synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid).[1]
The Causality of Structure
The presence of two hydrophobic alkyl groups (ethyl and butyl) at the
-
Lipophilicity: The butyl chain increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Disubstitution at the C5 position of the barbiturate ring (derived from the C2 of the malonate) prevents rapid metabolic degradation via tautomerization, a requisite for sedative-hypnotic activity.
Reaction Pathway Visualization
The following diagram illustrates the stepwise alkylation pathway to generate the target ester, followed by its condensation to Butobarbital.
Figure 1: Sequential alkylation strategy for the synthesis of Diethyl 2-butyl-2-ethylmalonate and subsequent conversion to Butobarbital.
Experimental Protocol: Synthesis of Diethyl 2-Butyl-2-Ethylmalonate
This protocol describes the "Self-Validating" stepwise alkylation method. While simultaneous dialkylation is possible, the stepwise approach maximizes yield and minimizes byproduct formation (e.g., dialkylated impurities in the first step).[1]
Phase 1: Preparation of Mono-Alkyl Precursor (Diethyl Butylmalonate)
Objective: Introduce the larger alkyl group first to minimize steric hindrance during the second substitution.
-
Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), n-Butyl bromide (1.1 eq), Absolute Ethanol.
-
Procedure:
-
Generate sodium ethoxide in situ by dissolving sodium metal in absolute ethanol under
atmosphere. -
Add diethyl malonate dropwise at 50°C. Checkpoint: Solution should remain clear.
-
Validation: Monitor pH. Reaction is complete when the mixture is neutral (sodium bromide precipitation).
-
Workup: Distill off ethanol. Partition between water/organic solvent. Distill product (bp ~235-240°C).
-
Phase 2: Synthesis of the Target (Diethyl 2-butyl-2-ethylmalonate)
Objective: Alkylation of the secondary carbon. This step requires stricter anhydrous conditions due to the lower acidity of the mono-alkylated proton.
-
Reagents: Diethyl butylmalonate (from Phase 1), Sodium ethoxide (1.2 eq), Ethyl bromide (1.5 eq).
-
Procedure:
-
Prepare a concentrated solution of sodium ethoxide in absolute ethanol.
-
Add diethyl butylmalonate.[6][4] Note: The anion formation is slower than in Phase 1.
-
Add excess ethyl bromide (lower boiling point requires excess to account for evaporation).
-
Reflux for 12-24 hours. The extended time is necessary due to steric hindrance from the butyl group.
-
Self-Validating Endpoint: Aliquot analysis via GC-MS should show <2% starting material (Diethyl butylmalonate).
-
-
Purification:
-
Fractional distillation under reduced pressure is required to separate the product from unreacted mono-ester.[5]
-
Target Fraction: Collect the fraction boiling at approx. 140-150°C at 15 mmHg (estimated based on homologs).
-
Analytical Characterization
To ensure the integrity of the intermediate before drug synthesis, the following spectral signatures must be verified.
| Technique | Expected Signature | Mechanistic Interpretation |
| IR Spectroscopy | ~1735 cm⁻¹ (Strong, Broad) | C=O[1] Stretch: Confirms ester functionality. Absence of OH stretch confirms no hydrolysis to acid. |
| ¹H NMR (CDCl₃) | O-CH₂-: Characteristic quartet of the ethyl ester groups.[1] | |
| Terminal Methyls: Overlapping triplets from the butyl and ethyl chains.[1] | ||
| GC-MS | M+ peak at m/z 244 | Molecular Ion: Confirms correct molecular weight (C₁₃H₂₄O₄). |
Safety & Handling
-
Flammability: As with most low-molecular-weight esters, this compound is combustible.[1] Store in a cool, well-ventilated area.
-
Hydrolysis Risk: Protect from moisture. Exposure to water/acid will revert the ester to the dicarboxylic acid (Butyl-ethyl malonic acid), which can decarboxylate upon heating to form 2-ethylhexanoic acid derivatives, ruining the batch.[1]
-
Toxicology: While the ester itself is an intermediate, it is a precursor to a CNS depressant. Handle with standard organic synthesis PPE (gloves, goggles, fume hood).[1]
References
-
LookChem. (n.d.). Diethyl butylmalonate (CAS 133-08-4) and Ethyl-butyl-malonic acid diethyl ester (CAS 596-76-9).[1][7] Retrieved March 4, 2026, from [Link][1]
-
Organic Syntheses. (1925). Alkylation of Malonic Esters: Diethyl n-Butylmalonate. Organic Syntheses, Coll. Vol. 1, p.250.[1] Retrieved March 4, 2026, from [Link][1]
-
PubChem. (2025).[8] Diethyl ethylmalonate (CAS 133-13-1) Compound Summary. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link][1]
Sources
- 1. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]
- 2. 乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]
- 7. Cas 133-08-4,Diethyl butylmalonate | lookchem [lookchem.com]
- 8. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl butylethylmalonate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Diethyl Butylethylmalonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of diethyl butylethylmalonate (DEBEM), a key intermediate in organic synthesis and pharmaceutical development. Given the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes information from analogous compounds, theoretical principles, and safety data sheets to present a robust qualitative and estimated quantitative solubility profile. Furthermore, it details a standardized experimental protocol for precise solubility determination and explores the practical implications of its solubility in various research and development applications. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of DEBEM's behavior in solution.
Introduction and Physicochemical Profile
Diethyl butylethylmalonate (CAS No. 133-08-4) is a disubstituted derivative of diethyl malonate. Its structure, featuring a central carbon atom bonded to both a butyl and an ethyl group, as well as two ethyl ester functionalities, imparts a unique combination of polarity and lipophilicity. This structure is fundamental to its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Understanding the solubility of DEBEM is paramount for its effective use. Solvent selection impacts reaction kinetics, purification efficiency (e.g., in extraction and chromatography), and the feasibility of formulation strategies. This guide aims to provide the necessary insights to make informed decisions regarding solvent systems for this versatile reagent.
Table 1: Physicochemical Properties of Diethyl Butylethylmalonate
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₄ | |
| Molecular Weight | 216.27 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Density | 0.983 g/mL at 25 °C | |
| Boiling Point | 235-240 °C | |
| Flash Point | 94 °C (201.2 °F) | [2] |
| Water Solubility | 330 mg/L at 20°C | [1] |
| logP (Predicted) | 3.4 at 23°C | [1] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] For an ester like DEBEM, the key factors are:
-
Polarity: The two ester groups (-COO-) introduce polar character through their carbonyl (C=O) and ether (C-O) linkages, allowing for dipole-dipole interactions.
-
Hydrogen Bonding: DEBEM can act as a hydrogen bond acceptor at its oxygen atoms, enabling it to interact with protic solvents like alcohols. However, it cannot act as a hydrogen bond donor.[3]
-
Van der Waals Forces: The alkyl chains (butyl, ethyl, and the ethyls of the ester groups) constitute a significant non-polar portion of the molecule. These chains interact with non-polar solvents primarily through London dispersion forces.
Compared to its parent compound, diethyl malonate, DEBEM possesses a longer, branched alkyl substituent at the α-carbon. This addition increases the overall non-polar character and molecular size, leading to a predictable shift in its solubility profile:
-
Decreased solubility in highly polar solvents (like water).
-
Increased solubility in non-polar, hydrocarbon-based solvents.
Solubility Profile of Diethyl Butylethylmalonate
Table 2: Solubility of Diethyl Butylethylmalonate in Common Organic Solvents
| Solvent | Solvent Type | Polarity Index | Expected Solubility | Quantitative Data / Notes |
| Water | Polar Protic | 10.2 | Immiscible / Very Low | Stated as 330 mg/L at 20°C.[1] The low water solubility is expected due to the large non-polar alkyl groups. |
| Hexane | Non-Polar | 0.1 | Miscible | The large alkyl portion of DEBEM promotes strong van der Waals interactions with non-polar solvents. Solubility is expected to be very high. |
| Toluene | Non-Polar (Aromatic) | 2.4 | Miscible | Similar to hexane, toluene is an effective solvent for non-polar compounds. Used as a solvent for similar malonic ester reactions.[4] |
| Diethyl Ether | Polar Aprotic | 2.8 | Miscible | Diethyl malonate is miscible in ether.[3] DEBEM, with its increased lipophilicity, is also expected to be fully miscible. |
| Chloroform | Polar Aprotic | 4.1 | Miscible | Diethyl malonate is soluble in chloroform.[3] DEBEM is expected to be highly soluble to miscible. |
| Acetone | Polar Aprotic | 5.1 | Miscible | Diethyl malonate is very soluble in acetone.[3] DEBEM's structure suggests it will also be miscible. |
| Ethanol | Polar Protic | 4.3 | Miscible | The synthesis of DEBEM often involves sodium ethoxide in ethanol, strongly implying product solubility.[1] Diethyl malonate is highly soluble (1 mL in 1.5 mL of 60% EtOH).[3] |
| Methanol | Polar Protic | 5.1 | Soluble / Miscible | Expected to be highly soluble due to its ability to hydrogen bond and its moderate polarity, similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | Quantitative data available: 100 mg/mL (462.38 mM). [1] |
Disclaimer: "Miscible" and "Soluble" are estimations based on the principles of chemical similarity and data from analogous compounds where direct quantitative data is unavailable.
Caption: Relationship between DEBEM's structure and its solubility.
Standardized Experimental Protocol for Solubility Determination
To obtain precise quantitative data, the shake-flask method is the industry standard.[5] It is a robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solute (DEBEM) is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The undissolved solute is then removed, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical method.
Materials and Equipment
-
Diethyl Butylethylmalonate (99%+ purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
Step-by-Step Methodology
-
Preparation: Add an excess amount of DEBEM to a pre-weighed glass vial. "Excess" means that a visible amount of undissolved liquid DEBEM should remain at equilibrium.
-
Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours. The long duration is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved DEBEM settle. For optimal separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the undissolved layer.
-
Filtration: Immediately filter the extracted sample through a PTFE syringe filter into a clean vial. This step removes any microscopic undissolved droplets, which is critical for accuracy.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. Calculate the concentration of DEBEM in the filtrate by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Applications in Research and Drug Development
The solubility profile of DEBEM directly informs its practical application:
-
Organic Synthesis: As a reactant, DEBEM must be soluble in the reaction solvent to ensure a homogeneous reaction mixture and favorable kinetics. Its high solubility in common aprotic solvents like THF and toluene, and protic solvents like ethanol, makes it suitable for a wide range of base-mediated alkylation reactions.[1]
-
Purification: The immiscibility of DEBEM with water is highly advantageous for work-up procedures. After a reaction, an organic solvent containing the product can be washed with water or brine to remove inorganic salts and water-soluble impurities. Its solubility in non-polar solvents like hexane and ethyl acetate makes it ideal for purification via silica gel column chromatography.
-
Drug Development: While DEBEM itself is not an active drug, it is a precursor to various molecular scaffolds. Understanding its solubility is crucial for controlling crystallization processes of its derivatives and for developing potential liquid formulations if a downstream product is an oil or has poor solid-state properties.
Conclusion
Diethyl butylethylmalonate is a lipophilic liquid that is miscible with a wide range of common non-polar and polar aprotic organic solvents, and highly soluble in polar protic solvents like ethanol. It is, for all practical purposes, immiscible with water. This solubility profile, driven by its significant alkyl character and polar ester groups, makes it a versatile and easily handled intermediate in synthetic chemistry. For applications requiring the highest precision, the standardized shake-flask protocol detailed herein provides a reliable framework for generating quantitative solubility data.
References
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: Diethyl sec-butylmalonate. Thermo Fisher Scientific. Available at: [Link]
- Google Patents. (n.d.). US6051704A - Synthesis of macrocyclic tetraamido-N ligands. Google Patents.
-
IntechOpen. (n.d.). Chapter 12 Carboxylic Acids and Derivatives. IntechOpen. Available at: [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 596-76-9 Name.... XiXisys. Available at: [Link]
- Google Patents. (n.d.). US5847120A - Long-lived homogenous oxidation catalysts. Google Patents.
-
Sośnicki, J. G., & Struk, Ł. (2023). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 25(36), 6718–6722. Available at: [Link]
-
Weinstock, L. M., Corley, E., Abramson, N. L., et al. (n.d.). REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
ARKIVOC. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Available at: [Link]
Sources
- 1. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]
- 2. cn.haihangindustry.com [cn.haihangindustry.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Physicochemical Profiling and Synthetic Utility of Diethyl 2-Butyl-2-Ethylmalonate: A Technical Guide
Executive Summary
Diethyl 2-butyl-2-ethylmalonate (CAS 596-76-9) is a highly specialized disubstituted malonic ester utilized extensively as a building block in pharmaceutical synthesis. For drug development professionals and synthetic chemists, understanding its precise physicochemical properties—specifically its molecular weight and density—is paramount. These parameters dictate stoichiometric precision, volumetric dosing in continuous flow reactors, and downstream purification strategies. This whitepaper provides a rigorous analysis of the compound's molecular weight (244.33 g/mol ) and density (0.976 g/cm³), detailing the self-validating analytical protocols used to measure them, and explores its critical role in the synthesis of active pharmaceutical ingredients (APIs) such as Butobarbitone.
Chemical Identity & Structural Significance
Diethyl 2-butyl-2-ethylmalonate is characterized by a central alpha-carbon that is sterically congested, bearing both a butyl and an ethyl group. Both carboxylic acid moieties are esterified with ethyl groups.
The disubstitution at the alpha-carbon is the defining chemical feature of this molecule. In drug development, this specific steric arrangement is required to synthesize 5,5-disubstituted barbituric acids, which act as central nervous system (CNS) depressants . Because the alpha-carbon lacks any acidic protons, it cannot undergo further alkylation, making it a stable, terminal intermediate ready for cyclization.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for reaction engineering and analytical tracking.
| Property | Value | Analytical Method / Condition |
| Chemical Name | Diethyl 2-butyl-2-ethylmalonate | IUPAC Nomenclature |
| CAS Registry Number | 596-76-9 | Standard Identifier |
| Molecular Formula | C₁₃H₂₄O₄ | Elemental Composition |
| Molecular Weight | 244.33 g/mol | High-Resolution Mass Spectrometry |
| Density ( | 0.976 g/cm³ | Oscillating U-tube Densitameter (20°C) |
| Appearance | Colorless liquid | Visual Inspection |
Analytical Methodologies: Causality & Validation
To ensure high scientific integrity (E-E-A-T), the protocols used to determine molecular weight and density must be rigorously designed. The following methodologies explain not just the procedural steps, but the physicochemical causality behind each experimental choice.
Protocol 1: Molecular Weight Verification via HRMS
Accurate mass determination is critical for confirming the absence of mono-substituted impurities (e.g., diethyl ethylmalonate).
-
Sample Preparation: Dilute the compound in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid to the solution.
-
Causality: Formic acid acts as a proton donor. In the liquid phase, it promotes the formation of the
adduct, drastically enhancing the ionization efficiency.
-
-
Ionization: Inject the sample into an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Causality: ESI is deliberately chosen over Electron Impact (EI) ionization. EI is a "hard" ionization technique that would aggressively cleave the delicate ester linkages of the malonate. ESI, a "soft" technique, preserves the intact molecule.
-
-
Detection & Validation: Analyze the stream using a Time-of-Flight (TOF) mass analyzer.
-
Self-Validating System: The protocol validates itself through adduct pairing. The simultaneous observation of the
peak at m/z 245.33 and the peak at m/z 267.31 mathematically confirms the neutral molecular weight of 244.33 g/mol .
-
Protocol 2: Precision Density Determination
Density is a critical parameter for converting molar equivalents into volumetric additions during large-scale synthesis. The density of Diethyl 2-butyl-2-ethylmalonate is 0.976 g/cm³ .
-
Calibration: Flush an oscillating U-tube densitometer with ultrapure water and dry air at 20°C.
-
Self-Validating System: The measured density of the water must read exactly 0.9982 g/cm³. Any deviation indicates contamination or thermal drift, halting the process until recalibration is achieved.
-
-
Sample Degassing: Sonicate the malonate ester under a mild vacuum (200 mbar) for 5 minutes.
-
Causality: Dissolved micro-bubbles of air are significantly less dense than the liquid. If injected, they will artificially lower the apparent density of the sample. Degassing ensures a pure liquid-phase measurement.
-
-
Measurement: Inject the degassed sample into the borosilicate U-tube. Allow the integrated Peltier thermostat to equilibrate the sample to exactly 20.00°C.
-
Causality: Density is highly temperature-dependent, decreasing as thermal expansion occurs. The Peltier element provides active, rapid thermal stabilization, eliminating environmental temperature variables.
-
-
Data Acquisition: The instrument records the oscillation period (
) and calculates density using the harmonic oscillator equation: .
Logical sequence for precision density measurement using an oscillating U-tube.
Synthetic Application: API Workflow
The primary utility of Diethyl 2-butyl-2-ethylmalonate is its role as a precursor in the synthesis of Butobarbitone (5-butyl-5-ethylbarbituric acid), a sedative-hypnotic agent .
Protocol 3: Condensation to Butobarbitone
-
Preparation of the Base: Dissolve elemental sodium in absolute ethanol under a nitrogen atmosphere to generate sodium ethoxide.
-
Causality: Water must be strictly excluded to prevent the irreversible saponification of the malonate ester. Furthermore, sodium ethoxide is specifically chosen because the starting material is an ethyl ester. If sodium methoxide were used, transesterification would occur, yielding a chaotic mixture of methyl and ethyl esters and severely degrading the purity of the final API .
-
-
Condensation Reaction: Add Diethyl 2-butyl-2-ethylmalonate and dry urea to the ethoxide solution. Reflux the mixture at 80°C for 6 to 8 hours.
-
Causality: The elevated temperature provides the necessary activation energy for a dual nucleophilic acyl substitution, where urea acts as a bis-nucleophile attacking both ester carbonyls to form the pyrimidine-2,4,6-trione ring.
-
-
Isolation via Acidification: Distill off the ethanol, dissolve the resulting sodium salt in cold water, and slowly add concentrated hydrochloric acid until the pH drops below 4.
-
Self-Validating System: The barbiturate ring is weakly acidic (pKa ~ 8). At high pH, it remains water-soluble as a sodium salt. Dropping the pH below 4 forces protonation. The sudden, visible precipitation of a white crystalline solid (Butobarbitone API) serves as a self-validating visual confirmation that the cyclization was successful and the product has been successfully isolated.
-
Workflow for the synthesis of Butobarbitone from Diethyl 2-butyl-2-ethylmalonate.
Conclusion
Diethyl 2-butyl-2-ethylmalonate is a structurally critical intermediate whose physicochemical properties—a molecular weight of 244.33 g/mol and a density of 0.976 g/cm³—must be strictly validated prior to use in pharmaceutical manufacturing. By employing self-validating analytical techniques like HRMS and oscillating U-tube densitometry, researchers can ensure stoichiometric accuracy. Furthermore, understanding the mechanistic causality behind reagent selection (such as utilizing sodium ethoxide to prevent transesterification) guarantees high-yield, high-purity synthesis of downstream barbiturate APIs.
References
- XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 596-76-9 Name ... - XiXisys". xixisys.com.
- Internet Archive. "Full text of 'Medicinal Chemistry'". archive.org.
- Benchchem. "5-Butylbarbituric Acid|CAS 1953-33-9 - Benchchem". benchchem.com.
Strategic Utilization of Disubstituted Malonic Esters in Pharmaceutical Synthesis
From Classical Barbiturates to Conformationally Restricted Scaffolds
Executive Summary
The malonic ester synthesis remains a cornerstone of medicinal chemistry due to the unique reactivity of the methylene protons flanking the two carbonyl groups (pKa ~13). This acidity allows for the controlled formation of stable enolates, enabling the precise installation of two distinct alkyl groups at a single carbon center.
In pharmaceutical development, this "gem-disubstitution" capability is critical.[1] It facilitates the synthesis of:
-
Barbiturates: Via condensation with urea, creating the pyrimidinetrione core essential for sedative-hypnotic activity.[2][3]
-
Small Ring Scaffolds: Via intramolecular alkylation to form cyclopropane and cyclobutane derivatives, used to restrict conformational freedom in modern drug design.
-
Non-Proteinogenic Amino Acids: Via the acetamidomalonate route, essential for peptide therapeutics and enzyme inhibitors.
This guide provides a technical deep-dive into these applications, supported by validated protocols and mechanistic insights.
Mechanistic Foundation: The Quaternary Carbon
The utility of malonic esters lies in the sequential alkylation of the
The Gem-Disubstitution Effect
Introducing two substituents at the
Key Mechanistic Steps:
-
First Deprotonation: NaOEt generates the resonance-stabilized enolate.
-
First Alkylation:
attack on an alkyl halide. -
Second Deprotonation: The remaining proton is less acidic due to steric hindrance but still removable.
-
Second Alkylation: Installation of the second group (often the more sterically demanding group is added last to minimize side reactions).
Application I: The Barbiturate Scaffold
Case Study: Synthesis of Phenobarbital (5-ethyl-5-phenylbarbituric acid)
Phenobarbital represents the archetypal application of disubstituted malonic esters. The synthesis requires the construction of a quaternary center bearing both an ethyl and a phenyl group, followed by cyclization.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis of Phenobarbital from Diethyl Phenylmalonate, highlighting the critical alkylation and cyclization phases.
Detailed Experimental Protocol: Phenobarbital Synthesis
Objective: Synthesis of 5-ethyl-5-phenylbarbituric acid via condensation of diethyl ethylphenylmalonate with urea.
Reagents & Materials:
-
Diethyl ethylphenylmalonate (0.05 mol)
-
Urea (dry) (0.06 mol)
-
Sodium metal (0.12 mol)
-
Calcium chloride (drying tube)
Protocol:
-
Preparation of Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.76 g of sodium metal in 50 mL of absolute ethanol. Caution: Exothermic reaction; hydrogen gas evolution.
-
Addition of Urea: Once the sodium has dissolved and the solution has cooled to 50°C, add 3.6 g of dry urea dissolved in 20 mL of hot absolute ethanol.
-
Addition of Ester: Add 13.2 g (0.05 mol) of diethyl ethylphenylmalonate dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. A white solid (sodium salt of phenobarbital) will precipitate during the reaction.
-
Solvent Removal: Distill off the majority of the ethanol under reduced pressure.
-
Workup: Dissolve the residue in 50 mL of water. The solution should be clear.
-
Precipitation: Cool the solution in an ice bath (0–5°C) and acidify dropwise with concentrated HCl until pH ~2. Phenobarbital will precipitate as a white crystalline solid.
-
Purification: Recrystallize from boiling water or dilute ethanol.
Self-Validating Checkpoint:
-
If the solution remains clear upon acidification, the cyclization failed (likely wet ethanol).
-
If the product melts significantly below 174°C, it requires further recrystallization.
Application II: Small Ring Formation (Conformational Restriction)
Case Study: Cyclobutane-1,1-dicarboxylic Acid
In modern drug discovery, cyclobutane rings are used to restrict the conformational flexibility of alkyl chains, potentially improving potency and metabolic stability. This synthesis utilizes the "double alkylation" potential of malonic esters with dihaloalkanes.[5]
Reaction Pathway Diagram
Figure 2: Formation of the cyclobutane scaffold via intramolecular alkylation (Perkin Alicyclic Synthesis).[1]
Experimental Protocol: Intramolecular Alkylation
Objective: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.
Reagents:
-
Diethyl malonate (1.0 eq)
-
1,3-Dibromopropane (1.0 eq)
-
Sodium Ethoxide (2.2 eq)[2]
Protocol:
-
Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring may fail due to salt formation).
-
Reagent Addition: Add diethyl malonate to the sodium ethoxide solution at 50°C.
-
Cyclization: Add 1,3-dibromopropane dropwise. The reaction is exothermic.
-
Reflux: Reflux for 2 hours to ensure completion of the second alkylation (ring closure).
-
Workup: Remove ethanol, add water, and extract with ether.
-
Distillation: Fractionally distill the organic layer. The cyclic ester boils at a distinct temperature compared to the open-chain byproducts.
Technical Insight: Using a 1:1 molar ratio of dihalide to malonate favors cyclization. Using a 1:2 ratio (excess malonate) favors the formation of a bridged tetra-ester (dimerization), which is a common impurity.
Quantitative Data Summary
The following table summarizes the physicochemical properties and typical yields for these key intermediates.
| Compound | Molecular Weight | Boiling/Melting Point | Typical Yield | Key Spectroscopic Feature (IR) |
| Diethyl Phenylmalonate | 236.26 g/mol | bp 165°C (15 mmHg) | 85-90% | Ester C=O: 1735 cm⁻¹ |
| Diethyl Ethylphenylmalonate | 264.32 g/mol | bp 175°C (15 mmHg) | 80-85% | Disappearance of enol -OH |
| Phenobarbital | 232.24 g/mol | mp 174°C | 70-75% | Urea C=O: 1680-1700 cm⁻¹ |
| Cyclobutanecarboxylic Acid | 100.12 g/mol | bp 195°C | 60-65% | Broad -OH (acid): 2500-3000 cm⁻¹ |
References
-
Organic Syntheses. (1943). Cyclobutanecarboxylic Acid.[6] Org. Syn. Coll. Vol. 3, p. 213. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Organic Syntheses. (1932). Barbituric Acid.[2][7][8][9][10] Org. Syn. Coll. Vol. 2, p. 60. Retrieved from [Link]
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Advanced Safety and Application Profiling of Diethyl Butylethylmalonate (CAS 596-76-9)
Executive Summary
Diethyl butylethylmalonate (DBEM) is a highly specialized, sterically hindered malonate derivative utilized extensively in advanced organic synthesis and drug development. Unlike standard solvents or simple reagents, DBEM serves as a critical structural backbone in the synthesis of macrocyclic tetraamido-N ligands (TAML), which are highly efficient, long-lived homogenous oxidation catalysts[1]. This technical guide transcends a traditional Safety Data Sheet (SDS) by integrating physicochemical hazard profiling with the mechanistic causality of its synthetic applications, providing researchers with a comprehensive, self-validating framework for handling and utilizing DBEM.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of DBEM is essential for both safe handling and experimental design. The presence of both butyl and ethyl groups at the alpha-carbon dictates its physical state, thermal stability, and unique chemical reactivity.
| Parameter | Value | Causality / Operational Relevance |
| CAS Number | 596-76-9 | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C13H24O4 | Defines the stoichiometric baseline for macrocycle synthesis. |
| Molar Mass | 244.33 g/mol | Critical for precise molar equivalent calculations. |
| Flash Point | 113.7 °C[2] | Indicates low flammability risk at ambient temperatures; requires local exhaust ventilation only during elevated heating or reflux. |
| Physical State | Liquid (Ambient) | Facilitates homogenous phase reactions in organic solvents without the need for pre-dissolution. |
| Steric Profile | Di-substituted ( | Provides intense conformational rigidity, preventing intramolecular hydrogen abstraction during catalysis[3]. |
Hazard Identification & Self-Validating Safety Protocols
As an ester, DBEM is generally stable but presents specific hazards upon contact with biological tissues or incompatible reagents.
Mechanistic Hazard Profile
-
Skin and Eye Irritation (GHS Category 2): The ester linkages can undergo slow hydrolysis upon contact with the moisture inherent in mucous membranes or sweat. This reaction releases localized, mild carboxylic acids and ethanol, leading to tissue irritation.
-
Chemical Incompatibility: DBEM must be isolated from strong oxidizing agents and strong bases, which can trigger uncontrolled saponification or exothermic degradation.
Self-Validating Handling Protocol
To ensure absolute safety and chemical integrity, personnel must adhere to the following self-validating workflow:
-
Environmental Control: Conduct all transfers in a Class II chemical fume hood.
-
Validation Check: Verify the hood's airflow velocity is
0.5 m/s using the integrated anemometer before opening the primary container.
-
-
Personal Protective Equipment (PPE): Don splash goggles and high-density nitrile gloves.
-
Validation Check: Perform a pneumatic glove inflation test prior to use. Malonates can permeate degraded nitrile over prolonged exposure; any micro-punctures necessitate immediate glove replacement.
-
-
Inert Storage: Store the chemical under an inert argon or nitrogen atmosphere at 2–8 °C to prevent ambient hydrolysis.
-
Validation Check: Place a cobalt-free moisture indicator card within the secondary containment. A color transition from blue to pink indicates a breached seal, requiring immediate re-purging of the headspace.
-
Synthetic Utility: DBEM in Macrocyclic Tetraamido-N Ligands
The primary value of DBEM in drug development and catalysis lies in its ability to confer oxidative stability to transition metal complexes. In functioning catalytic systems, high-oxidation-state metals often destroy their own ligands via intramolecular oxidative degradation[3].
By utilizing DBEM instead of simpler malonates, the resulting macrocyclic linker inherits the bulky butyl and ethyl groups. This intense steric hindrance restricts conformational freedom, physically preventing the ligand's hydrogen atoms from closely approaching the reactive axial oxo ligand bound to the central metal atom[3]. This structural causality transforms fragile chelate complexes into robust, long-lived TAML catalysts.
Figure 1: Workflow of DBEM utilization in TAML catalyst synthesis and stability mechanism.
Step-by-Step Experimental Methodology
The following protocol outlines the synthesis of an oxidatively robust macrocyclic tetraamido-N ligand utilizing DBEM. Every phase includes a self-validating mechanism to ensure protocol fidelity.
Phase 1: Preparation of the Macro Linker
-
Reagent Charging: Charge a flame-dried Schlenk flask with DBEM (1.0 eq) and anhydrous ethanol under a strict argon atmosphere.
-
Validation: Titrate the solvent using a Karl Fischer apparatus. Moisture content must be
ppm to prevent premature ester hydrolysis.
-
-
Acylation: Add the selected
-amino carboxylic acid (2.0 eq) and a standard coupling agent. Stir continuously at 25 °C.-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The reaction is deemed complete when the distinct DBEM spot completely disappears.
-
Phase 2: Double Coupling Ring Closure
-
Diamine Introduction: Introduce the aryl diamine (1.0 eq) directly to the intermediate mixture.
-
Reflux: Elevate the system temperature to reflux (
80 °C) and maintain for 48 to 110 hours to drive the double coupling reaction[4].-
Validation: Extract 0.5 mL aliquots every 12 hours for LC-MS analysis. The emergence of the target macrocyclic mass peak (and the disappearance of linear intermediates) validates the successful ring-closure progression.
-
Phase 3: Metal Complexation & Metathesis
-
Coordination: Cool the mixture to room temperature and introduce a transition metal salt (e.g.,
). -
Metathesis: Add a tetraalkyl ammonium salt to yield a purifiable metal chelate complex[1].
-
Validation: Analyze the purified product via UV-Vis spectroscopy. A distinct bathochromic (red) shift compared to the free ligand confirms successful metal coordination within the macrocycle's core.
-
References
- US5847120A - Long-lived homogenous oxidation catalysts Source: Google Patents URL
- US6051704A - Synthesis of macrocyclic tetraamido-N ligands Source: Google Patents URL
-
GHS 11 (Rev.11) SDS for Diethyl butylethylmalonate (CAS: 596-76-9) Source: XiXisys Chemical Database URL:[Link]
Sources
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- 3. US5847120A - Long-lived homogenous oxidation catalysts - Google Patents [patents.google.com]
- 4. US5847120A - Long-lived homogenous oxidation catalysts - Google Patents [patents.google.com]
A Comparative Analysis of Diethyl Butylethylmalonate and Diethyl Isobutylethylmalonate: Structure, Synthesis, and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Gemini Division
Abstract
Diethyl butylethylmalonate and diethyl isobutylethylmalonate are closely related structural isomers that serve as pivotal intermediates in advanced organic synthesis, particularly within the pharmaceutical industry. While chemically similar, the subtle distinction in their alkyl substituents—a straight-chain butyl group versus a branched isobutyl group—imparts significant differences in their synthesis, physicochemical properties, and reactivity. This technical guide provides an in-depth analysis of these two compounds, elucidating the core principles that govern their behavior. We will explore the mechanistic nuances of their synthesis via the malonic ester pathway, present a comparative summary of their physical properties, and discuss the profound impact of steric hindrance on their reactivity and utility in drug development. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to make informed decisions when selecting and utilizing these versatile building blocks.
Introduction: The Significance of Dialkylated Malonic Esters
Diethyl malonate is a cornerstone reagent in organic chemistry, prized for the reactivity of its central methylene group (-CH2-).[1][2] The flanking ester functionalities render the α-hydrogens sufficiently acidic (pKa ≈ 13) to be readily deprotonated by a suitable base, such as sodium ethoxide, forming a resonance-stabilized enolate.[3] This enolate is a potent carbon nucleophile, making diethyl malonate an ideal precursor for the synthesis of substituted carboxylic acids through a sequence known as the malonic ester synthesis.[4][5][6]
This synthesis allows for the sequential addition of two alkyl groups to the α-carbon, leading to a wide array of disubstituted malonic esters.[4][7] These compounds are not merely synthetic curiosities; they are critical intermediates in the production of numerous pharmacologically active molecules, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other heterocyclic compounds.[8][9] The identity of the alkyl groups is paramount, as it dictates the final structure and properties of the target molecule. This guide focuses on two such derivatives: diethyl butylethylmalonate and diethyl isobutylethylmalonate, which differ only by the isomeric nature of their four-carbon alkyl substituent.
Structural Analysis: The Isomeric Difference
The core distinction between diethyl butylethylmalonate and diethyl isobutylethylmalonate lies in the branching of the butyl substituent.
-
Diethyl butylethylmalonate incorporates a normal butyl (n-butyl) group, which is a straight-chain four-carbon alkyl group (-CH₂CH₂CH₂CH₃).
-
Diethyl isobutylethylmalonate incorporates an isobutyl group, which is a branched-chain isomer with the structure -CH₂CH(CH₃)₂.
Both compounds share the same molecular formula (C₁₃H₂₄O₄) and molecular weight (244.33 g/mol ).[10] However, the spatial arrangement of the atoms in the isobutyl group introduces greater steric bulk near the central α-carbon compared to the linear n-butyl group. This seemingly minor structural variance has significant stereochemical consequences that influence the synthetic process and the compound's reactivity.
Experimental Protocol: Synthesis of Diethyl Butylethylmalonate
This protocol details the synthesis of the n-butyl isomer. The synthesis of the isobutyl isomer is analogous, substituting 1-bromobutane with 1-bromo-2-methylpropane (isobutyl bromide).
Reagents: Diethyl malonate, sodium metal, absolute ethanol, 1-bromobutane (n-butyl bromide), ethyl bromide, diethyl ether, anhydrous magnesium sulfate.
Step 1: Preparation of Diethyl Butylmalonate (First Alkylation)
-
Prepare Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere, carefully add sodium metal (1.0 eq.) in small pieces to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved. [7][9]2. Form Enolate: Heat the sodium ethoxide solution to a gentle reflux (~50-70 °C) and add diethyl malonate (1.0 eq.) dropwise with stirring. A clear solution or a white precipitate of the sodium enolate may form. [11][12]3. Alkylation: To the enolate mixture, add 1-bromobutane (1.0 eq.) at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC). [9]4. Work-up: Remove the excess ethanol by distillation. Cool the residue, add water to dissolve the sodium bromide byproduct, and extract the organic layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. [8]5. Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude diethyl butylmalonate by vacuum distillation.
Step 2: Preparation of Diethyl Butylethylmalonate (Second Alkylation)
-
Second Enolate Formation: Prepare a fresh sodium ethoxide solution in absolute ethanol as described above. Add the purified diethyl butylmalonate (1.0 eq.) dropwise to form the corresponding enolate.
-
Second Alkylation: Add ethyl bromide (1.0 eq.) to the enolate solution and reflux until the reaction is complete.
-
Final Work-up and Purification: Perform the same work-up and vacuum distillation procedure as in Step 1 to yield the pure diethyl butylethylmalonate. [8]
Mechanistic Causality: The Impact of Steric Hindrance
The alkylation step is a classic S_N2 reaction. The rate and success of this reaction are highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. [13][14][15]
-
n-Butyl Bromide: As a primary alkyl halide, 1-bromobutane presents a relatively unhindered electrophilic carbon, allowing for efficient backside attack by the bulky malonate enolate. This typically results in high yields for the first alkylation step. [16]* Isobutyl Bromide: While also a primary alkyl halide, 1-bromo-2-methylpropane has a branching methyl group at the β-carbon. This branching significantly increases the steric bulk around the reaction center, impeding the approach of the nucleophile. [13][17] This increased steric hindrance for the isobutyl group leads to a higher energy transition state compared to the n-butyl group, which directly translates to a slower reaction rate and potentially lower yields. [15][18]In some cases, competing E2 elimination of the alkyl halide can become a more significant side reaction. [19]
Comparative Physicochemical Properties
The branching in the isobutyl group affects intermolecular forces (van der Waals interactions), which in turn influences the macroscopic physical properties of the compound. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of intermolecular forces typically results in a lower boiling point compared to the straight-chain isomer.
| Property | Diethyl butylethylmalonate | Diethyl isobutylethylmalonate | Rationale for Difference |
| Molecular Formula | C₁₃H₂₄O₄ | C₁₃H₂₄O₄ | Isomers have the same formula. |
| Molecular Weight | 244.33 g/mol [10] | 244.33 g/mol | Isomers have the same mass. |
| IUPAC Name | Diethyl 2-butyl-2-ethylpropanedioate | Diethyl 2-ethyl-2-(2-methylpropyl)propanedioate | Reflects the n-butyl vs. isobutyl group. |
| Boiling Point | Predicted to be higher | Predicted to be lower | Branching in isobutyl group reduces surface area and weakens van der Waals forces. |
| Density | Predicted to be slightly higher | Predicted to be slightly lower | Straight-chain isomers tend to pack more efficiently, leading to higher density. |
| Refractive Index | Expected to be very similar | Expected to be very similar | Minor structural changes have a small effect on how the compounds refract light. |
Note: Experimentally determined data for these specific disubstituted compounds is sparse; predictions are based on established chemical principles for structural isomers.
Implications in Drug Development and Synthesis
The choice between using a butyl or isobutyl precursor in a synthetic route is driven by the desired final structure of the active pharmaceutical ingredient (API). For example, in the synthesis of barbiturates, the two alkyl groups on the α-carbon of the malonate become the substituents at position 5 of the barbiturate ring.
The primary practical difference for a synthetic chemist is the reactivity during the malonic ester synthesis itself. The synthesis of the isobutyl derivative may require longer reaction times, higher temperatures, or result in lower yields compared to the n-butyl analogue due to steric hindrance. [16] Furthermore, the steric environment created by the butyl vs. isobutyl group can influence the biological activity of the final drug molecule. The bulkier isobutyl group might provide a different fit into a receptor's binding pocket, potentially altering the drug's efficacy, selectivity, or metabolic profile. Therefore, the decision to use one isomer over the other is a critical design choice in the drug discovery process, impacting both the ease of synthesis and the ultimate pharmacological properties of the target compound.
Conclusion
Diethyl butylethylmalonate and diethyl isobutylethylmalonate, while sharing an identical molecular formula, are distinct chemical entities whose differences are dictated by the structural isomerism of their butyl substituent. The primary distinction arises from the increased steric hindrance of the branched isobutyl group compared to the linear n-butyl group. This steric factor manifests as a tangible challenge in the synthesis of diethyl isobutylethylmalonate, leading to slower reaction rates and potentially lower yields during the S_N2 alkylation step. The structural branching also influences the compounds' physicochemical properties, most notably leading to a predicted lower boiling point for the isobutyl isomer. For drug development professionals, understanding these nuanced differences is crucial for efficient synthetic route design and for predicting how the final architecture of a molecule will influence its biological function.
References
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- (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
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- ChemicalBook. (2026, January 13). Diethyl butylmalonate | 133-08-4.
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Methodological & Application
Synthesis of Diethyl Butylethylmalonate from Diethyl Malonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of diethyl butylethylmalonate, an important intermediate in the preparation of various organic molecules. The protocol details a sequential, two-step dialkylation of diethyl malonate. This process leverages the acidity of the α-protons of diethyl malonate, which allows for deprotonation by a strong base to form a nucleophilic enolate. This enolate subsequently undergoes two successive SN2 reactions with different alkyl halides to introduce first a butyl group and then an ethyl group. This application note outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, summarizes key quantitative data, and discusses safety considerations.
Introduction
The malonic ester synthesis is a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups.[1][2] This acidity facilitates the formation of a resonance-stabilized enolate upon treatment with a suitable base, such as sodium ethoxide.[1][2] This enolate is a potent nucleophile that readily participates in SN2 reactions with primary or secondary alkyl halides.[1][3] A key advantage of the malonic ester synthesis is the ability to perform sequential alkylations, as the monoalkylated product still possesses an acidic α-proton that can be removed to allow for a second alkylation.[1][4] This step-wise approach is crucial for the synthesis of unsymmetrically disubstituted acetic acids and their derivatives, such as diethyl butylethylmalonate.
Reaction Mechanism and Pathway
The synthesis of diethyl butylethylmalonate from diethyl malonate proceeds through a series of well-defined steps:
-
First Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a nucleophilic enolate ion.[5]
-
First Alkylation (Butylation): The enolate attacks an alkyl halide, in this case, a butyl halide (e.g., n-butyl bromide), in an SN2 reaction to form diethyl butylmalonate.[1]
-
Second Enolate Formation: The mono-alkylated product, diethyl butylmalonate, still has one acidic α-proton and is treated with a fresh equivalent of base to generate a second enolate.[1]
-
Second Alkylation (Ethylation): This second enolate then reacts with a different alkyl halide, an ethyl halide (e.g., ethyl bromide), to yield the final product, diethyl butylethylmalonate.[1]
The overall reaction pathway is depicted below:
Caption: Synthetic pathway for diethyl butylethylmalonate.
Quantitative Data Summary
A summary of the key quantitative data for the reactants and the final product is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | C7H12O4 | 160.17 | 199.3 | 1.055 |
| Sodium Ethoxide | C2H5NaO | 68.05 | Decomposes | 0.868 |
| n-Butyl Bromide | C4H9Br | 137.02 | 101.3 | 1.274 |
| Ethyl Bromide | C2H5Br | 108.97 | 38.4 | 1.46 |
| Diethyl Butylethylmalonate | C13H24O4 | 244.33 | 144–146 @ 20 mmHg[6] | Not available |
Table 1: Physicochemical properties of reactants and product.[7]
Experimental Protocol
This protocol details the sequential synthesis of diethyl butylethylmalonate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[8]
Materials and Reagents
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Apparatus for vacuum distillation
Part A: Synthesis of Diethyl Butylmalonate
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of absolute ethanol.[9] Carefully add sodium metal (1 equivalent) in small pieces to the ethanol under an inert atmosphere.[10] The reaction is exothermic and produces hydrogen gas.[11] Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[9]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.[10]
-
First Alkylation: Add n-butyl bromide (1 equivalent) dropwise to the reaction mixture.[9] The reaction may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]
-
Reaction: Heat the mixture to reflux with continuous stirring for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.[8] Add water to the residue to dissolve the sodium bromide byproduct.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 50 mL).[8]
-
Washing: Combine the organic extracts and wash with water and then with brine.[11]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate.[1] Filter off the drying agent and remove the solvent by rotary evaporation. The crude diethyl butylmalonate can be purified by vacuum distillation.[1]
Part B: Synthesis of Diethyl Butylethylmalonate
-
Second Enolate Formation: In a separate dry flask, prepare a fresh solution of sodium ethoxide (1 equivalent) in absolute ethanol.[1] Add the purified diethyl butylmalonate (1 equivalent) from Part A dropwise with stirring.[1]
-
Second Alkylation: Add ethyl bromide (1 equivalent) dropwise to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux with continuous stirring for 3-4 hours, monitoring the reaction by TLC.[1]
-
Work-up and Purification: Follow the same work-up, extraction, washing, and drying procedures as described in steps 5-8 of Part A. The final product, diethyl butylethylmalonate, is purified by vacuum distillation.[1]
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the mono- and di-alkylated products should be confirmed by analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the alkylated products by analyzing chemical shifts, integrations, and coupling patterns.[1][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.[1][14]
Safety Precautions
-
Sodium metal: Highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.[8][15]
-
Sodium ethoxide: Corrosive and flammable solid. Avoid contact with skin and eyes, and do not breathe the dust.[15][16][17][18] Handle in a well-ventilated area.[15]
-
Alkyl halides (n-butyl bromide, ethyl bromide): Flammable and harmful liquids. Avoid inhalation and skin contact.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8][15]
-
Work Environment: All procedures should be carried out in a well-ventilated fume hood.[8] An emergency eye wash station and safety shower should be readily accessible.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure sufficient reaction time and temperature. Monitor reaction progress by TLC. |
| Presence of water | Use anhydrous reagents and flame-dried glassware.[10] | |
| Side reactions (e.g., E2 elimination) | Use primary alkyl halides whenever possible. Secondary halides react poorly and tertiary halides are unsuitable.[4][10] | |
| Formation of Dialkylated Product in Part A | Excess alkyl halide or base | Use a strict 1:1 molar ratio of diethyl malonate to alkyl halide. Add the alkyl halide slowly.[10] |
| Product Contamination | Incomplete purification | Ensure efficient vacuum distillation to separate the product from starting materials and byproducts. |
References
-
Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Available from: [Link]
-
Study Prep in Pearson+. Draw the products of the following reactions: e. diethyl malonate... Available from: [Link]
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available from: [Link]
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Fiveable. Diethyl Malonate Definition - Organic Chemistry Key Term |... Available from: [Link]
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OpenStax. 22.7 Alkylation of Enolate Ions - Organic Chemistry. Available from: [Link]
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Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether. Available from: [Link]
- Google Patents. CN105646217A - Preparation method of diethyl n-butylmalonate.
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Gelest, Inc. SODIUM ETHOXIDE. 95%. Available from: [Link]
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Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. Available from: [Link]
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Wikipedia. Diethyl malonate. Available from: [Link]
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Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]
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Organic Syntheses. Preparation of Ethyl n-Butylmalonate. Available from: [Link]
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PrepChem.com. Preparation of diethyl diethylmalonate. Available from: [Link]
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Application Note: Stepwise Alkylation Protocol for Diethyl Butylethylmalonate
Executive Summary
Diethyl butylethylmalonate is a critical intermediate in advanced organic synthesis, most notably serving as the primary precursor for the barbiturate butethal (butobarbitone). The synthesis of this asymmetrically dialkylated malonate strictly requires a sequential, two-stage alkylation of diethyl malonate. This application note details a field-proven, self-validating stepwise protocol that maximizes yield while suppressing the formation of statistical, inseparable byproducts.
Mechanistic Causality & Strategic Design
The synthesis relies on the classical malonic ester synthesis pathway, governed by strict steric and kinetic principles.
Why Stepwise? Attempting a one-pot dialkylation with a mixture of ethyl bromide and n-butyl bromide would yield a statistical mixture of diethyl diethylmalonate, diethyl dibutylmalonate, and the desired product. Because these species have nearly identical boiling points, purification by fractional distillation becomes virtually impossible. A stepwise approach isolates the monoalkylated intermediate, ensuring absolute control over the final substitution pattern (1)[1].
Steric & Kinetic Considerations (The "Why")
-
First Alkylation (Ethylation): Diethyl malonate (pKa ~13) is easily deprotonated by sodium ethoxide in absolute ethanol. The resulting enolate is highly nucleophilic, and the SN2 attack on the less sterically hindered ethyl bromide proceeds rapidly.
-
Second Alkylation (Butylation): The introduction of a second alkyl group onto a mono-substituted malonate is subject to significantly increased steric hindrance (2)[2]. The monoalkylated enolate is less nucleophilic, and n-butyl bromide possesses a longer, more flexible aliphatic chain that further slows the SN2 transition state. Consequently, the second step requires a higher stoichiometric excess of the alkyl halide and extended reflux times to achieve full conversion.
Figure 1: Stepwise SN2 alkylation workflow for diethyl butylethylmalonate synthesis.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required to drive both SN2 reactions to completion while minimizing purification bottlenecks.
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Role |
| Phase 1: Monoalkylation | |||||
| Diethyl Malonate | 160.17 | 1.00 | 160.2 | 151.8 | Starting Material |
| Sodium Ethoxide | 68.05 | 1.05 | 71.5 | - | Base |
| Ethyl Bromide | 108.97 | 1.10 | 119.9 | 82.1 | Alkylating Agent 1 |
| Phase 2: Dialkylation | |||||
| Diethyl Ethylmalonate | 188.22 | 1.00 | 188.2 | ~180.0 | Intermediate |
| Sodium Ethoxide | 68.05 | 1.10 | 74.9 | - | Base |
| n-Butyl Bromide | 137.02 | 1.20 | 164.4 | 129.5 | Alkylating Agent 2 |
Experimental Protocol
Phase 1: Synthesis of Diethyl Ethylmalonate (Monoalkylation)
-
Enolate Generation: In a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel under an inert argon atmosphere, prepare or add a solution of sodium ethoxide (1.05 eq) in super-dry absolute ethanol (approx. 500 mL). Crucial: The presence of water will quench the ethoxide to form NaOH, which will irreversibly saponify the ester.
-
Substrate Addition: Cool the flask to 0–5 °C. Add diethyl malonate (1.00 eq) dropwise over 30 minutes.
-
Validation Checkpoint: The solution will transition into a thick, pinkish/white slurry. This visual change confirms the successful formation of the sodium enolate[3].
-
-
Alkylation: Add ethyl bromide (1.10 eq) dropwise via the addition funnel.
-
Reflux & Validation: Gradually heat the mixture to reflux (~78 °C) for 2–3 hours.
-
Validation Checkpoint: As the SN2 reaction proceeds, the enolate slurry will dissolve, and a fine, dense white precipitate of sodium bromide (NaBr) will form. The accumulation of NaBr is a direct stoichiometric indicator of reaction progress.
-
-
Workup: Distill off the bulk of the ethanol under reduced pressure. Quench the residue with cold distilled water to dissolve the NaBr, and extract the aqueous phase three times with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Isolate pure diethyl ethylmalonate via vacuum distillation.
Phase 2: Synthesis of Diethyl Butylethylmalonate (Dialkylation)
-
Second Enolate Generation: In a clean, dry setup, prepare a fresh solution of sodium ethoxide (1.10 eq) in absolute ethanol.
-
Substrate Addition: Add the purified diethyl ethylmalonate (1.00 eq) from Phase 1 dropwise. The steric bulk of the ethyl group makes this enolate slightly slower to form, but deprotonation remains highly favorable.
-
Alkylation: Add n-butyl bromide (1.20 eq) dropwise. A larger excess is used here to compensate for the slower kinetics of the secondary alkylation.
-
Extended Reflux: Heat the mixture to reflux for 4–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the monoalkylated starting material is consumed.
-
Workup & Final Isolation: Repeat the aqueous workup described in Phase 1.
-
Validation Checkpoint: Check the aqueous layer with pH paper prior to extraction to ensure it is neutral (pH ~7), confirming complete quenching of any unreacted base.
-
-
Vacuum Distillation: Distill the crude oil under high vacuum. Diethyl butylethylmalonate is collected as a clear liquid, typically boiling at ~124 °C at 12 mmHg (4)[4].
Figure 2: Standard experimental operations for each alkylation cycle.
References
- Step-by-Step Dialkylation of Diethyl Malonate: An Applic
- A Comparative Analysis of the Reactivity of Diethyl sec-butylethylmalonate and Diethyl Malon
- Alkyl Carbonates in Synthetic Chemistry. V. Alkyl Carbonates as Solvents for Metalation and Alkylation Reactions, Journal of the American Chemical Society,
Sources
Application Note: Sodium Ethoxide-Catalyzed Synthesis of Diethyl Butylethylmalonate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Utility
Diethyl butylethylmalonate (also known as diethyl ethylbutylmalonate) is a highly versatile, unsymmetrically dialkylated malonic ester. In medicinal chemistry and drug development, it serves as a critical aliphatic building block. Its most classical application is the base-catalyzed condensation with urea to synthesize 5-butyl-5-ethylbarbituric acid (Butethal), a central nervous system depressant [3]. Furthermore, it acts as a primary precursor in the synthesis of oxidatively robust macrocyclic tetraamido-N ligands used in advanced catalytic systems [4].
Mechanistic Principles and Causality (E-E-A-T)
Synthesizing an unsymmetrical dialkyl malonate requires a stepwise approach to prevent the formation of statistical mixtures (e.g., symmetrical diethyl dibutylmalonate) [2]. This protocol details the second alkylation step: the butylation of commercially available (or previously synthesized) diethyl ethylmalonate.
The success of this reaction relies on strict adherence to the following chemical principles:
-
Thermodynamic Enolate Formation: The α-proton of diethyl ethylmalonate possesses a pKa of approximately 13. Sodium ethoxide is a sufficiently strong base to quantitatively deprotonate this position, generating a resonance-stabilized, nucleophilic enolate [2].
-
Prevention of Transesterification: Sodium ethoxide is explicitly chosen to match the ethyl ester moieties of the substrate. Using a mismatched alkoxide (such as sodium methoxide) would trigger transesterification, yielding an inseparable mixture of methyl, ethyl, and mixed esters.
-
Strict Anhydrous Conditions: The reaction environment must be rigorously free of moisture. Trace water reacts with the ethoxide ion to form hydroxide, which irreversibly hydrolyzes the ester groups into carboxylic acids. Subsequent heating would cause premature decarboxylation, destroying the starting material.
-
SN2 Kinetics: The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) pathway. n-Butyl bromide is an ideal electrophile because its unhindered primary carbon facilitates rapid nucleophilic attack while minimizing competing E2 elimination side-reactions.
Reaction Workflow
Workflow for the sequential alkylation synthesis of diethyl butylethylmalonate.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a standard 100 mmol scale synthesis [1].
| Reagent / Product | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |
| Diethyl ethylmalonate | 188.22 | 1.00 | 18.8 g (18.7 mL) | 1.004 | Starting Material |
| Sodium metal | 22.99 | 1.05 | 2.41 g | 0.970 | Base Precursor |
| Absolute Ethanol | 46.07 | Solvent | 100 mL | 0.789 | Solvent |
| n-Butyl bromide | 137.02 | 1.10 | 15.0 g (11.8 mL) | 1.270 | Alkylating Agent |
| Diethyl butylethylmalonate | 244.33 | 1.00 (Theoretical) | 24.4 g | ~0.980 | Target Product |
Experimental Protocol: Butylation of Diethyl Ethylmalonate
Note: This protocol is a self-validating system. Visual cues (precipitation of salts) and chromatographic checks are embedded to ensure reaction fidelity.
Step 1: Preparation of Sodium Ethoxide Solution
-
Equip a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Maintain the system under a positive pressure of dry nitrogen or argon.
-
Add 100 mL of anhydrous absolute ethanol to the flask.
-
Carefully add 2.41 g of freshly cut, hexane-washed sodium metal in small pieces.
-
Allow the exothermic reaction to proceed until all sodium has dissolved, yielding a clear solution of sodium ethoxide. Cool the flask to room temperature.
Step 2: Enolate Generation
-
Place 18.8 g (18.7 mL) of diethyl ethylmalonate into the dropping funnel.
-
Add the ester dropwise to the stirred sodium ethoxide solution over 15–20 minutes to control the mild exotherm.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete enolate formation. Validation Check: A slight turbidity or thick white precipitate may form; this is the sodium salt of the substituted malonate precipitating out of the ethanol and is a normal indicator of successful deprotonation [5].
Step 3: SN2 Alkylation
-
Charge the dropping funnel with 15.0 g (11.8 mL) of n-butyl bromide.
-
Add the alkyl halide dropwise to the enolate mixture over 20 minutes.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) using an oil bath.
-
Maintain reflux for 3 to 4 hours. Validation Check: As the SN2 reaction proceeds, sodium bromide (NaBr) will precipitate as a fine, dense white solid. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1, visualized with KMnO₄ stain).
Step 4: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the ethanol solvent.
-
Quench the residue by adding 50 mL of distilled water to dissolve the precipitated NaBr salts.
-
Extract the aqueous mixture with methyl tert-butyl ether (MTBE) or diethyl ether (3 × 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of distilled water and 50 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
Step 5: Purification
-
Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude product.
-
Purify the crude liquid via fractional vacuum distillation. Diethyl butylethylmalonate distills at a significantly higher boiling point than the monoalkylated precursor (approx. 150°C at 12 mmHg, though exact temperatures will vary based on vacuum pressure).
-
Collect the main fraction and verify final purity via ¹H-NMR and GC-MS.
References
- Google Patents.
-
Sciencemadness.org. "Synthesis of diethyl diethylmalonate" Sciencemadness Forums.[Link]
Phase transfer catalysis methods for malonate dialkylation
An In-Depth Guide to Phase Transfer Catalysis for Malonate Dialkylation
Introduction
The dialkylation of malonic esters is a cornerstone of organic synthesis, providing a versatile pathway to a vast array of disubstituted carboxylic acids and other valuable intermediates for the pharmaceutical and fine chemical industries.[1] Traditionally, this transformation requires the use of strong, moisture-sensitive bases such as sodium ethoxide or sodium hydride in strictly anhydrous organic solvents.[2] Phase Transfer Catalysis (PTC) emerges as a powerful and elegant alternative, circumventing many of these challenges. PTC facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous or solid phase containing an inorganic salt and an organic phase containing the substrate.[3][4]
This technique offers significant advantages, including the use of milder, more economical bases like potassium carbonate, reduced need for anhydrous solvents, faster reaction rates, and often higher yields with fewer byproducts.[4][5] For researchers and process chemists, PTC represents a more scalable, cost-effective, and environmentally friendly approach—a concept central to green chemistry.[2][4] This guide provides a detailed exploration of the principles, key parameters, and practical protocols for employing PTC in the dialkylation of malonate esters.
The Principle and Mechanism of PTC in Malonate Dialkylation
The efficacy of PTC lies in its ability to solve the problem of mutual insolubility. In the context of malonate alkylation, the malonate ester and the alkyl halide reside in an organic solvent, while the inorganic base (e.g., potassium carbonate) is typically in a solid or aqueous phase. The key to bridging this phase divide is the phase transfer catalyst.
The reaction proceeds via the following mechanistic steps:
-
Deprotonation: The base, located in the solid or aqueous phase, deprotonates the acidic α-proton of the malonate ester at the interface of the two phases to form a resonance-stabilized enolate anion.[5] The pKa of a typical malonic ester is around 13, making a moderately strong base like potassium carbonate effective under PTC conditions.[6]
-
Ion-Pair Extraction: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its original anion (X⁻) for the newly formed malonate enolate (M⁻). The resulting lipophilic ion pair [Q⁺M⁻] has sufficient organic character to be extracted from the interface into the bulk organic phase.[4] Crown ethers operate via a different mechanism, encapsulating the cation of the base (e.g., K⁺ from K₂CO₃) to form a lipophilic complex that drags the associated enolate anion into the organic phase.[7]
-
Alkylation in the Organic Phase: Freed from its inorganic counter-ion and with minimal hydration, the malonate enolate in the organic phase becomes a highly reactive "naked" nucleophile. It rapidly attacks the alkyl halide (R-X) via a classic Sₙ2 reaction, forming the mono-alkylated malonate and regenerating the catalyst's original anionic form (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) transports the leaving group anion (X⁻) back to the aqueous or solid phase to exchange for another malonate enolate, thus completing the catalytic cycle.
-
Second Alkylation: The mono-alkylated product still possesses one acidic α-proton. The entire catalytic cycle can then be repeated with a second equivalent of base and an alkylating agent to yield the final dialkylated malonate.[1]
Caption: Phase Transfer Catalysis cycle for the dialkylation of malonate.
Key Components and Considerations for Method Development
Optimizing a PTC reaction requires careful consideration of each component. The interplay between the substrate, catalyst, base, and solvent dictates the reaction's efficiency, selectivity, and overall success.
1. Malonate Substrate Simple diesters like diethyl malonate and dimethyl malonate are the most common starting materials. For more advanced applications, such as the synthesis of chiral molecules with all-carbon quaternary centers, more sterically hindered or functionally complex malonates are used.[7][8] These specialized substrates can influence which ester group is later removed, providing strategic advantages in multi-step syntheses.[9]
2. Alkylating Agents Primary and allylic/benzylic halides are excellent substrates for this Sₙ2 reaction. The reactivity generally follows the order of I > Br > Cl. Secondary halides can be used but may lead to lower yields due to competing E2 elimination reactions. Tertiary halides are generally unsuitable. For dialkylation, the two alkylating agents can be the same (symmetric dialkylation) or different (asymmetric dialkylation).
3. Choice of Phase Transfer Catalyst
The catalyst is the heart of the system. The two main classes are quaternary 'onium' salts and crown ethers.
-
Quaternary Ammonium and Phosphonium Salts: These are the most common and cost-effective PTCs.[3] Their lipophilicity is crucial; the alkyl chains must be long enough to confer solubility in the organic phase but not so long as to create a soap-like molecule that resides only at the interface. Common examples include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). For asymmetric synthesis, chiral quaternary ammonium salts derived from cinchona alkaloids are employed to create a chiral environment around the enolate, leading to high enantioselectivity.[8][10][11] Phosphonium salts are generally more thermally stable than their ammonium counterparts.[3]
-
Crown Ethers: These macrocyclic polyethers coordinate strongly with alkali metal cations (e.g., K⁺, Na⁺). For instance, 18-crown-6 has a cavity size perfectly suited to complex the potassium cation (K⁺).[5] This complexation effectively dissolves the inorganic base (like K₂CO₃) in the organic solvent, making the "naked" carbonate or enolate anion highly reactive. While highly effective, crown ethers are significantly more expensive and toxic, limiting their use to specific laboratory-scale applications where onium salts may fail.[5]
4. Selection of the Base The choice of base is critical and depends on the desired reactivity and the system (solid-liquid vs. liquid-liquid).
-
Potassium Carbonate (K₂CO₃): This is an ideal base for solid-liquid PTC. It is inexpensive, non-hygroscopic, and easy to handle.[2] Its use avoids large amounts of water, which can lead to hydrolysis of the ester. The basicity of carbonate is significantly enhanced in the non-polar organic phase under PTC conditions, allowing it to deprotonate the malonate effectively.[6]
-
Potassium or Sodium Hydroxide (KOH, NaOH): Typically used as a concentrated aqueous solution (e.g., 50% w/w), this creates a liquid-liquid PTC system. These are stronger bases and are often used in more challenging alkylations or in highly efficient asymmetric syntheses.[8][12] However, the presence of water increases the risk of ester hydrolysis, and careful control of reaction conditions is necessary.
5. The Solvent System The organic solvent should readily dissolve the malonate substrate and the alkylating agent but be immiscible with the aqueous phase (in L-L PTC). Non-polar solvents like toluene are often excellent choices as they promote the formation of tight ion pairs, which can be beneficial for asymmetric induction.[6] More polar aprotic solvents like acetonitrile or dichloromethane can also be used and may lead to faster reaction rates.[5]
Application Notes and Protocols
Here we provide representative protocols for the dialkylation of diethyl malonate under different PTC conditions.
Protocol 1: Symmetric Dialkylation of Diethyl Malonate using Solid-Liquid PTC
This protocol describes a robust and scalable method for introducing two identical alkyl groups using potassium carbonate as the base and a quaternary ammonium salt as the catalyst.
Materials:
-
Diethyl malonate (1.0 equiv)
-
1-Bromobutane (2.2 equiv)
-
Anhydrous potassium carbonate, finely powdered (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Toluene
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate, toluene (approx. 3 mL per mmol of malonate), 1-bromobutane, and finely powdered potassium carbonate.
-
Catalyst Addition: Add the tetrabutylammonium bromide to the stirred mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 3-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of toluene.
-
Purification: Combine the filtrate and washings. Wash the organic solution sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation.
Causality and Insights:
-
Using powdered K₂CO₃ increases the surface area for the initial deprotonation at the solid-liquid interface.[6]
-
TBAB is an excellent general-purpose catalyst, providing good solubility of the enolate in the toluene phase.
-
Running the reaction at an elevated temperature ensures a reasonable reaction rate. Toluene is a good solvent choice as it allows for azeotropic removal of any trace water if necessary.[2]
Protocol 2: Asymmetric Dialkylation via Sequential Alkylation using Chiral PTC
This advanced protocol is adapted from methodologies for synthesizing chiral building blocks and demonstrates the power of PTC in creating stereocenters.[8][9][10] The process involves a first enantioselective alkylation, followed by a second alkylation to generate a quaternary chiral center.
Materials:
-
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 equiv)[8]
-
p-Chlorobenzyl bromide (1.1 equiv)
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral catalyst) (0.01-0.05 equiv)[8]
-
Potassium hydroxide, 50% aqueous solution (5.0 equiv)
-
Toluene
-
Standard laboratory glassware, low-temperature cooling bath
Procedure:
-
Reaction Setup: To a reaction vessel, add the malonate substrate, the chiral catalyst, and toluene.
-
Cooling: Cool the mixture to the desired low temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).[8]
-
Reagent Addition: Add the p-chlorobenzyl bromide to the cooled solution. Then, add the 50% aqueous KOH solution and stir the biphasic mixture vigorously. Lower temperatures generally lead to higher enantioselectivity.[8]
-
Reaction: Maintain the reaction at low temperature with vigorous stirring for the required time (can be up to 30 hours or more), monitoring by TLC.
-
Work-up: Quench the reaction by adding water and dilute with ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[10]
Causality and Insights:
-
The specialized malonate substrate with two different ester groups (tert-butyl and 2,2-diphenylethyl) allows for selective removal later in the synthetic sequence.[8][9]
-
The chiral (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst creates a tightly bound, chiral ion pair with the malonate enolate. The π-π stacking interactions between the catalyst and the substrate direct the approach of the alkylating agent from one face, resulting in high enantioselectivity.[9]
-
The use of 50% KOH provides a strongly basic environment to ensure rapid deprotonation even at low temperatures. Vigorous stirring is essential to maximize the interfacial area in this liquid-liquid system.
Data Summary and Optimization
| Parameter | Protocol 1 (Symmetric Dialkylation) | Protocol 2 (Asymmetric Alkylation) | Rationale & Key Considerations |
| Substrate | Diethyl Malonate | 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Substrate choice depends on the synthetic goal. Asymmetric PTC often requires specialized substrates for high selectivity.[8] |
| Base | Solid K₂CO₃ | 50% aq. KOH | K₂CO₃ is safer and ideal for scalable solid-liquid PTC.[2] Stronger bases like KOH are used for difficult deprotonations or to maximize rate in L-L systems.[8] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Chiral (S,S)-NAS Bromide derivative | Catalyst choice is critical. Achiral onium salts are used for general synthesis, while expensive chiral catalysts are for enantioselective reactions.[3][8] |
| Solvent | Toluene | Toluene | Non-polar solvents are generally preferred. Toluene is a versatile choice for both systems.[6][8] |
| Temperature | 90-100 °C | -40 °C | Higher temperatures increase reaction rate. Low temperatures are often required to achieve high enantiomeric excess in asymmetric catalysis.[8] |
| Expected Yield | High (>85%) | High (up to 99%)[8] | PTC methods are known for providing high chemical yields under optimized conditions. |
| Key Outcome | Symmetric dialkylated product | Chiral product with a quaternary center (up to 98% ee)[8] | The primary goal dictates the entire experimental design. |
Troubleshooting:
-
Incomplete reaction: Ensure the base is finely powdered (for S-L PTC) and that stirring is vigorous enough to create a large interfacial surface area.
-
Mixture of mono- and di-alkylation: To favor dialkylation, ensure at least two equivalents of both the base and the alkylating agent are used. To favor mono-alkylation, a slight excess of the malonate relative to the base and alkylating agent can be employed.[13]
-
Low Yields: This can result from side reactions like elimination (especially with secondary halides) or ester hydrolysis (a risk in L-L PTC with aqueous hydroxide). Using a milder base like K₂CO₃ or lowering the reaction temperature can mitigate these issues.
Conclusion
Phase Transfer Catalysis provides a robust, efficient, and highly versatile platform for the dialkylation of malonate esters. By enabling the reaction of immiscible reagents through the action of a catalytic transport agent, PTC overcomes the limitations of classical synthetic methods. It allows for the use of simpler and safer reagents, operates under milder conditions, and is highly amenable to both large-scale industrial production and the sophisticated, precise demands of asymmetric synthesis. The ability to rationally select the catalyst, base, and solvent system provides chemists with a powerful toolkit to control the reaction outcome, making PTC an indispensable technique in modern organic chemistry.
References
- Benchchem. Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis.
- Jakab, G., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI.
-
Kim, D. W., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Available from: [Link]
- Kim, D. W., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. PMC.
- Benchchem. Scalable Synthesis of Asymmetrically Substituted Malonic Esters: Application Notes and Protocols.
-
Jakab, G., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. PubMed. Available from: [Link]
-
Halpern, M. PTC C-Alkylation of Malonate. Phase-Transfer Catalysis. Available from: [Link]
- Benchchem. A Comparative Guide to Bases for the Dialkylation of Malonic Esters.
-
Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link]
-
Wikipedia. Phase-transfer catalyst. Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
ResearchGate. Optimization of α-allylation under PTC conditions. Available from: [Link]
-
Hong, S., et al. (2011). Highly enantioselective synthesis of α,α-dialkylmalonates by phase-transfer catalytic desymmetrization. PubMed. Available from: [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]
- Benchchem. Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol.
- Benchchem. strategies to prevent dialkylation of dimethyl malonate.
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- 9. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Procedure for condensing diethyl butylethylmalonate with urea
Application Note: Synthesis of 5-Butyl-5-ethylbarbituric Acid (Butobarbital) via Condensation of Diethyl Butylethylmalonate with Urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-butyl-5-ethylbarbituric acid, a member of the barbiturate class of compounds, through the condensation of diethyl butylethylmalonate and urea. Barbiturates are derivatives of barbituric acid and are noted for their activity as central nervous system depressants.[1][2] The pharmacological properties of these compounds are highly dependent on the substituent groups at the C-5 position of the pyrimidine-2,4,6-trione ring.[1][2] This synthesis is a classic example of a twofold nucleophilic acyl substitution, a fundamental reaction in medicinal chemistry for creating the heterocyclic barbiturate core.[1][3] The protocol herein describes the in situ preparation of the sodium ethoxide base, the condensation reaction, and procedures for product isolation and purification.
Reaction Principle and Mechanism
The synthesis of barbiturates from a disubstituted malonic ester and urea is a well-established condensation reaction.[1][3] The core of this transformation relies on a strong base, typically sodium ethoxide (NaOEt), to facilitate a twofold nucleophilic acyl substitution.
Causality of Reagent Choice: Sodium ethoxide is employed as it is a sufficiently strong base to deprotonate urea, transforming it into a more potent nucleophile.[1] While commercially available, NaOEt is often prepared in situ by reacting sodium metal with absolute (anhydrous) ethanol.[4][5] This approach is often preferred as it ensures a fresh, water-free reagent, which is critical since sodium ethoxide readily hydrolyzes in the presence of moisture, which would compromise the reaction.[4]
The mechanism proceeds in several steps:
-
Base-Catalyzed Urea Activation: Sodium ethoxide deprotonates urea, increasing its nucleophilicity.
-
Nucleophilic Acyl Substitution (x2): The resulting urea anion attacks one of the electrophilic carbonyl carbons of the diethyl butylethylmalonate. This is followed by the elimination of an ethoxide ion. The process repeats on the second carbonyl group.
-
Cyclization: The intermediate undergoes an intramolecular reaction to form the six-membered heterocyclic ring.
-
Protonation: During the acidic workup, the sodium salt of the barbiturate is protonated to yield the final product.
The overall reaction is as follows: (Diethyl butylethylmalonate) + (Urea) --[NaOEt, EtOH]--> (5-Butyl-5-ethylbarbituric acid Sodium Salt) --[HCl]--> (5-Butyl-5-ethylbarbituric acid)
Caption: Fig. 1: Simplified Reaction Mechanism.
Experimental Protocol
This procedure is adapted from established methods for barbituric acid synthesis.[6][7][8]
Materials and Reagents
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Key Properties |
| Sodium Metal | 22.99 | 5.2 g | 0.225 gram-atom | Highly reactive with water, corrosive.[9][10] |
| Absolute Ethanol | 46.07 | 250 mL | - | Anhydrous, flammable. |
| Diethyl butylethylmalonate | 216.28 | 43.3 g | 0.2 mol | - |
| Urea | 60.06 | 13.2 g | 0.22 mol | Must be thoroughly dried. |
| Concentrated HCl | 36.46 | ~20-25 mL | - | Corrosive acid. |
| Distilled Water | 18.02 | ~500 mL | - | For workup and washing. |
Equipment
-
1000 mL Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
pH indicator paper (e.g., litmus)
Step-by-Step Procedure
Part A: Preparation of Sodium Ethoxide Solution
-
Setup: Assemble the 1000 mL round-bottom flask with a reflux condenser in a fume hood.[11] Ensure all glassware is thoroughly dried to prevent premature reaction of the sodium. Attach a calcium chloride guard tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Sodium Addition: Add 250 mL of absolute ethanol to the flask. Carefully cut the sodium metal into small pieces, ensuring it is handled under an inert liquid like mineral oil.[11] Add the sodium pieces portion-wise to the ethanol.
-
Reaction: The reaction of sodium with ethanol is exothermic and produces hydrogen gas.[5][12] If the reaction becomes too vigorous, the flask can be cooled in an ice bath.[8] Allow the reaction to proceed until all the sodium has completely dissolved, forming a clear solution of sodium ethoxide in ethanol.
Part B: Condensation Reaction 4. Reagent Addition: Once the sodium ethoxide solution has cooled to near room temperature, add 43.3 g of diethyl butylethylmalonate.[6][7] In a separate beaker, dissolve 13.2 g of dry urea in a minimum amount of warm (~70°C) absolute ethanol and add this solution to the reaction flask.[6][13] 5. Reflux: Shake the mixture well to ensure homogeneity.[8] Heat the mixture to reflux using a heating mantle or oil bath (bath temperature ~110°C) for a minimum of 7 hours.[6][7][8] During this period, the sodium salt of butobarbital will precipitate as a white solid.[1][6]
Part C: Work-up and Isolation 6. Dissolution: After the reflux period, allow the mixture to cool slightly. Add approximately 450-500 mL of hot water (~50°C) to dissolve the precipitated sodium salt.[6][7][8] 7. Acidification: While stirring vigorously, carefully add concentrated HCl dropwise. The goal is to protonate the barbiturate salt, causing the free acid (the final product) to precipitate out of the solution.[1] Continuously check the pH with litmus paper until the solution is distinctly acidic.[6][7] 8. Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature and then place it in an ice bath overnight to maximize crystallization of the product.[6][7]
Part D: Purification and Drying 9. Collection: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[6][7] 10. Washing: Wash the crystals on the filter with a small amount of cold water (~25-50 mL) to remove any residual acid and other water-soluble impurities.[8] 11. Drying: Dry the purified product in an oven at 100-110°C for 3-4 hours.[6][7] The final product should be a white crystalline solid. For higher purity, recrystallization can be performed.[] Ethanol or ethanol-water mixtures are common solvents for recrystallizing barbiturates.[15]
Caption: Fig. 2: Experimental Workflow.
Safety Precautions
-
Sodium Metal: Sodium reacts violently with water to produce flammable hydrogen gas and caustic sodium hydroxide.[16][17] It must be handled under an inert liquid (e.g., mineral oil) and away from any sources of water or moisture.[11] All work must be conducted in a chemical fume hood.[11] In case of fire, use a Class D fire extinguisher (dry sand); never use water, CO2, or ABC extinguishers.[17]
-
Reagents: Absolute ethanol is flammable. Concentrated HCl is highly corrosive. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[9][16]
-
Handling: The reaction generates flammable hydrogen gas during the sodium ethoxide preparation and should be adequately ventilated in a fume hood.[17]
-
Product: Barbiturates are controlled substances with potent physiological effects. Handle the final product with care and according to all applicable regulations.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Benchchem.
- Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. Sciencemadness.
- Chemistry LibreTexts. (2024, September 30). 22.
- UCLA Chemistry & Biochemistry.
- Chemistry Learner. (2011, August 18).
- AIP Publishing. (n.d.).
- Organic Syntheses. (n.d.). Barbituric acid.
- Echemi. (2022, April 1).
- Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism.
- ChemicalBook. (2019, November 20).
- MDPI. (2024, September 5).
- University of California, Santa Barbara. (n.d.).
- SlideShare. (n.d.).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (n.d.).
- CUTM Courseware. (n.d.).
- ResearchGate. (2025, August 7). New Solvates of an Old Drug Compound (Phenobarbital): Structure and Stability.
- Princeton University Environmental Health and Safety. (n.d.). Sodium.
- Wikipedia. (n.d.). Malonic ester synthesis.
- YouTube. (2020, July 3).
- PubChem - NIH. (n.d.). Secobarbital.
- ACS Publications. (2013, November 27). Crystal Polymorphs of Barbital: News about a Classic Polymorphic System.
- ResearchGate. (n.d.). Crystallization of Metastable Polymorphs of Phenobarbital by Isomorphic Seeding†.
- BOC Sciences. (n.d.).
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Application Note: Optimized Synthesis of Diethyl Ethylbutylmalonate, a Key Precursor for 5-Butyl-5-ethylbarbituric Acid (Butobarbital)
Introduction
5-butyl-5-ethylbarbituric acid, known as butobarbital, is a member of the barbiturate class of drugs, which act as central nervous system depressants.[1][2] The pharmacological properties of barbiturates, ranging from mild sedation to anesthesia, are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring.[3][4] The synthesis of these compounds is a cornerstone of medicinal chemistry, with a history dating back to the early 20th century.[5]
A critical step in the production of many barbiturates, including butobarbital, is the preparation of a disubstituted diethyl malonate intermediate.[3][5] This application note provides a detailed, reliable protocol for the synthesis of diethyl ethylbutylmalonate, the direct precursor to 5-butyl-5-ethylbarbituric acid. The methodology is based on the classical malonic ester synthesis, a robust and well-documented approach involving the sequential alkylation of diethyl malonate.[6]
Synthesis Strategy and Mechanistic Overview
The synthesis of diethyl ethylbutylmalonate is achieved through a two-step sequential alkylation of diethyl malonate. This process leverages the acidity of the α-protons of the malonic ester, which can be readily removed by a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide.
Step 1: Ethylation. Diethyl malonate is first deprotonated with sodium ethoxide, and the resulting enolate is reacted with ethyl bromide to yield diethyl ethylmalonate.
Step 2: Butylation. A second equivalent of sodium ethoxide is used to deprotonate the mono-alkylated product, diethyl ethylmalonate. The subsequent reaction of this enolate with n-butyl bromide affords the desired diethyl ethylbutylmalonate.[6]
This stepwise approach is essential for the controlled introduction of two different alkyl groups. The overall synthetic pathway is illustrated in the workflow diagram below.
Figure 1. Workflow for the synthesis and purification of diethyl ethylbutylmalonate.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of diethyl ethylbutylmalonate. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Purity/Notes |
| Diethyl Malonate | 160.17 | 0.515 | 82.5 g | Freshly distilled |
| Sodium | 22.99 | 1.0 | 23 g | Clean, cut into small pieces |
| Absolute Ethanol | 46.07 | - | 500 mL | Anhydrous |
| Ethyl Bromide | 108.97 | 0.5 | 54.5 g | Reagent grade |
| n-Butyl Bromide | 137.02 | 0.5 | 68.5 g | Reagent grade |
| Diethyl Ether | 74.12 | - | As needed for extraction | Anhydrous |
| Hydrochloric Acid | 36.46 | - | ~45 mL | Concentrated |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed for drying | - |
Equipment
-
2 L three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Large separatory funnel
-
Vacuum distillation apparatus
Step-by-Step Procedure
Part A: Preparation of Diethyl Ethylmalonate
-
Sodium Ethoxide Formation: In a 2 L round-bottom flask equipped with a reflux condenser and stirrer, dissolve 23 g (1.0 g-atom) of sodium in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask if necessary.[7]
-
Addition of Diethyl Malonate: Once all the sodium has reacted, add 82.5 g (0.515 mol) of diethyl malonate through the dropping funnel.[8]
-
Ethylation: Following the addition of diethyl malonate, add 54.5 g (0.5 mol) of ethyl bromide dropwise. The reaction may become vigorous; control the rate of addition to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
Part B: Preparation of Diethyl Ethylbutylmalonate and Workup
-
Second Alkylation: To the same reaction mixture, add a solution of sodium ethoxide prepared from 23 g of sodium in 250 mL of absolute ethanol. Then, slowly add 68.5 g (0.5 mol) of n-butyl bromide.
-
Reflux: Heat the mixture under reflux for an additional 4-6 hours.
-
Solvent Removal: After the reflux period, distill off as much ethanol as possible.
-
Aqueous Workup: To the cooled residue, add approximately 1 L of water. Separate the upper layer containing the crude product.[8]
-
Extraction: Extract the aqueous layer with two portions of diethyl ether. Combine the ether extracts with the initial organic layer.
-
Washing and Drying: Wash the combined organic layers with water, then with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.[9]
-
Purification: After filtering off the drying agent, remove the diethyl ether by rotary evaporation. The crude diethyl ethylbutylmalonate is then purified by vacuum distillation.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the ethyl and butyl groups and the absence of the acidic α-proton.
-
Infrared (IR) Spectroscopy: A strong absorbance in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl groups.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
Safety and Handling
-
Sodium Metal: Reacts violently with water. Handle with care and ensure it is fully reacted before introducing any aqueous solutions.
-
Alkyl Halides: Ethyl bromide and n-butyl bromide are toxic and should be handled in a fume hood.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Use appropriate heating methods and avoid open flames.
-
Anhydrous Conditions: The success of the reaction depends on anhydrous conditions to prevent the quenching of the enolate intermediate.[10]
Conclusion
This application note provides a robust and scalable protocol for the synthesis of diethyl ethylbutylmalonate, a key intermediate in the production of butobarbital. The described method, based on the well-established malonic ester synthesis, offers a reliable route for obtaining this precursor in good yield and purity. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Diethyl (1-methylbutyl)malonate.
- LibreTexts. (2024, September 30). 22.8: Chemistry Matters—Barbiturates.
- Organic Syntheses. DIETHYL tert-BUTYLMALONATE.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Diethyl (1-methylbutyl)malonate.
- LookChem. Cas 133-08-4, Diethyl butylmalonate.
- MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
- Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate.
- Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
- Organic Syntheses. DIETHYL n-BUTYLMALONATE.
- European Monitoring Centre for Drugs and Drug Addiction. Barbiturates drug profile.
- Gpatindia. (2020, April 21). BUTABARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
- Google Patents. (2014). Preparation method of butalbital.
- Organic Syntheses. Barbituric acid.
- PrepChem.com. Synthesis of butyl-barbituric acid.
- Rasayan Journal of Chemistry. (2016, July 26). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives.
Sources
- 1. Barbiturates drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Solvent Selection and Optimization for the Alkylation of Ethyl Butyl Malonate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The synthesis of dialkylated malonic esters from monoalkylated precursors—such as the alkylation of ethyl butyl malonate—presents a significant synthetic hurdle. The introduction of a second alkyl group is notoriously difficult due to the steric hindrance imparted by the existing butyl chain and the reduced acidity of the remaining α-proton[1].
Historically, chemists have relied on standard ethanol/sodium ethoxide systems for malonic ester synthesis. However, applying this legacy solvent system to secondary alkylations often results in sluggish kinetics, poor yields, and severe side reactions. This application note details the mechanistic causality behind solvent failure and provides two optimized, self-validating protocols utilizing Sterically Hindered Homogeneous Systems (tert-Butanol) and Solid-Liquid Phase Transfer Catalysis (Acetonitrile/PTC) to achieve high-yield C-alkylation[1][2].
Mechanistic Rationale: The Causality of Solvent Selection
To achieve efficient secondary alkylation, the solvent and base system must be carefully paired to overcome the substrate's inherent inertia without triggering side reactions.
The Failure of Traditional Ethanol Systems
When ethyl butyl malonate is subjected to sodium ethoxide in ethanol, the reaction rate is fundamentally limited by steric hindrance[1]. Because the desired SN2 alkylation is slow, the ethoxide anion has ample time to act as a nucleophile rather than a base. This leads to nucleophilic attack on the ester carbonyls, causing transesterification or, in the presence of trace moisture, ester hydrolysis and subsequent retro-Claisen cleavage [1][3].
Solution A: Steric Shielding via tert-Butanol
To prevent nucleophilic attack on the carbonyl, a bulkier base and solvent system is required. By replacing ethanol with dry tert-butanol and using sodium tert-butoxide as the condensing agent, the base becomes strictly non-nucleophilic due to its massive steric bulk[1]. This allows for the successful deprotonation of the hindered α-carbon while entirely suppressing transesterification, pushing yields of the dialkylated product from ~40% up to 80%[1].
Solution B: "Naked Enolates" via Phase Transfer Catalysis (PTC)
An alternative and highly efficient modern approach is Solid-Liquid Phase Transfer Catalysis (PTC). Instead of relying on strong, moisture-sensitive alkoxides, PTC utilizes a mild solid base (anhydrous K₂CO₃) suspended in a polar aprotic solvent like acetonitrile or dichloromethane[2][3]. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the deprotonated malonate enolate from the solid-liquid interface into the bulk organic solvent[2].
-
The Causality of PTC Success: Because the enolate is transported without a tight solvation shell of protic solvent molecules, it exists as a highly reactive "naked" carbanion[3]. This dramatically accelerates the SN2 C-alkylation rate, outcompeting potential O-alkylation side reactions, and completely avoids the need for strictly anhydrous environments[2][3].
Quantitative Solvent Performance Matrix
The following table summarizes the quantitative performance of different solvent systems when alkylating ethyl butyl malonate with a standard alkyl halide (e.g., ethyl bromide or propyl bromide).
| Solvent System | Base | Catalyst | Dielectric Constant (ε at 20°C) | Reaction Kinetics | Typical Yield | Primary Mechanistic Limitation |
| Ethanol | NaOEt | None | 24.5 | Slow (8–12 h) | 40–50% | High transesterification risk[1] |
| tert-Butanol | NaOtBu | None | 12.5 | Moderate (6–8 h) | 75–80% | Requires strictly anhydrous conditions[1] |
| Acetonitrile | K₂CO₃ (solid) | TBAB / 18-Crown-6 | 37.5 | Fast (1.5–3 h) | 85–95% | Requires vigorous interfacial mixing[2][3] |
Decision-Making Workflow
Select the appropriate protocol based on the steric bulk of your incoming electrophile and your laboratory's moisture-control capabilities.
Figure 1: Solvent and base selection workflow for secondary malonic ester alkylation.
Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the built-in Quality Control (QC) metrics are met.
Protocol A: Homogeneous Alkylation in tert-Butanol
Best for highly sterically hindered electrophiles where PTC kinetics may stall.
Reagents:
-
Ethyl butyl malonate (1.0 eq)
-
Sodium metal or commercial Sodium tert-butoxide (1.1 eq)
-
Dry tert-Butanol (Solvent, 10 volumes)
-
Alkyl halide (e.g., ethyl bromide) (1.2 eq)
Step-by-Step Methodology:
-
Solvent Validation: Perform a Karl Fischer titration on the tert-butanol. QC Check: Moisture must be <50 ppm. If >50 ppm, distill over calcium hydride before use.
-
Base Generation: In a flame-dried flask under inert N₂ atmosphere, cautiously add sodium metal pieces to the dry tert-butanol. Heat to reflux until all sodium is dissolved, forming the sodium tert-butoxide condensing agent[1][4].
-
Enolate Formation: Cool the solution to 60°C. Dropwise, add ethyl butyl malonate. Stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture to 50°C. Add the alkyl halide dropwise over 15 minutes[4].
-
Reflux & Monitoring: Heat the reaction to reflux.
-
Validation Step: At 4 hours, pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-FID. Look for the disappearance of the starting material and confirm the absence of transesterified tert-butyl ester byproducts.
-
-
Workup: Once GC indicates >95% conversion, distill off the tert-butanol under vacuum (max temp 100°C)[4]. Quench the residue with water, extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Solid-Liquid Phase Transfer Catalysis (PTC)
Best for standard electrophiles, scale-up synthesis, and avoiding strictly anhydrous conditions.
Reagents:
-
Ethyl butyl malonate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05 eq)
-
Acetonitrile (Solvent, 5 volumes)
-
Alkyl halide (1.2 eq)
Step-by-Step Methodology:
-
Reagent Preparation: Grind anhydrous K₂CO₃ into a fine powder. QC Check: The surface area of the solid base directly dictates the reaction rate in solid-liquid PTC. Granular K₂CO₃ will cause the reaction to fail[2][3].
-
Reaction Assembly: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add ethyl butyl malonate, the alkyl halide, powdered K₂CO₃, and the phase transfer catalyst (TBAB or 18-crown-6)[2].
-
Solvent Addition: Add acetonitrile.
-
Vigorous Interfacial Mixing: Heat the mixture to 80°C (reflux) with vigorous stirring[2][3].
-
Validation Step: Visually inspect the vortex. The solid K₂CO₃ must be evenly suspended. If the solid clumps at the bottom, increase RPM or switch to an overhead stirrer. Poor mixing halts the phase transfer of the enolate.
-
-
Monitoring: Stir for 1.5 to 2 hours[2]. Analyze an aliquot via GC-MS. QC Check: Confirm the absence of O-alkylation peaks (a common artifact if the solvent is too polar or the base is too strong)[3].
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with fresh acetonitrile. Concentrate the filtrate under reduced pressure to yield the highly pure dialkylated malonate[2].
Conclusion
The successful secondary alkylation of ethyl butyl malonate relies entirely on mitigating steric hindrance and preventing nucleophilic attack on the ester carbonyls. While traditional ethanol/ethoxide systems fail due to transesterification and slow kinetics, switching to a sterically hindered homogeneous system (tert-butanol) or a biphasic "naked enolate" system (PTC in acetonitrile) ensures high yields and process reliability. For modern drug development and green chemistry applications, Protocol B (PTC) is heavily favored due to its operational simplicity and moisture tolerance.
References
- Alkylation of malonic esters - US2894981A Google P
- Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer C
- Phase-transfer-catalyzed alkylation of ethyl acetoacetate and diethyl malonate Journal of Chemical Education - ACS Public
- A Process For The Preparation Of Acetic Acid Derivatives QuickCompany (Patent US 5,041,640 / 5,101,070 References)
Sources
Application Note: Overcoming the "Steric Wall" in Malonate Synthesis via Microwave Irradiation
Topic: Microwave-Assisted Synthesis of Sterically Hindered Malonates Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Abstract
The synthesis of sterically hindered malonates—specifically
Introduction: The Steric Challenge
Diethyl malonate is a cornerstone building block, yet its utility diminishes rapidly as steric bulk increases.
-
The Problem: Introducing a second alkyl group (to form a quaternary center) or an aryl group (via coupling) creates immense steric strain. In conventional reflux, the prolonged heating required to force these reactions often triggers the thermal decomposition of the sensitive malonate ester or favors E2 elimination over S_N2 substitution.
-
The Microwave Solution: Microwave irradiation (MW) provides two distinct advantages:
-
Rapid Superheating: Access to temperatures (
C) well above the solvent boiling point in sealed vessels, exponentially increasing reaction rates (Arrhenius effect). -
Specific Non-Thermal/Hot-Spot Effects: In solid-liquid biphasic systems (e.g., using
), MW irradiation generates microscopic "hot spots" on the catalyst surface, accelerating the interfacial deprotonation step critical for hindered substrates.
-
Mechanistic Insight: Solid-Liquid Phase Transfer Catalysis (SL-PTC) under MW
For hindered alkylations, we utilize a solvent-free or minimal-solvent SL-PTC approach. Unlike homogeneous heating, MW irradiation directly couples with the polar transition state and the ionic lattice of the solid base.
Mechanism Diagram
Caption: Figure 1. Synergistic effect of Microwave irradiation and Phase Transfer Catalysis (PTC).[1][2] MW creates localized superheating on the base surface, accelerating deprotonation, while the quaternary ammonium salt shuttles the reactive enolate to the electrophile.
Experimental Protocols
Protocol A: -Arylation (Coupling Route)
Target: Synthesis of
Reagents:
- (3.0 mmol) - Crucial: Cesium effect aids solubility and reactivity.
- (0.1 mmol) or CuI (10 mol%)
-
2-Picolinic acid (0.2 mmol) - Ligand
-
Toluene (Dry, 3 mL)
Procedure:
-
Setup: In a 10 mL microwave process vial, add
, , and 2-picolinic acid. -
Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes.
-
Addition: Inject anhydrous Toluene, followed by the Aryl Halide and Diethyl Malonate via syringe.
-
Irradiation:
-
Mode: Dynamic (hold temperature).
-
Temp: 90°C - 110°C (Substrate dependent).
-
Time: 30 minutes.
-
Stirring: High (magnetic stir bar is critical for solid suspension).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Expert Note: If using electron-rich aryl halides (e.g., p-methoxy), increase temperature to 120°C. For N-heterocycles (pyridines), CuI often outperforms
Protocol B: Construction of Quaternary Centers (Difficult Dialkylation)
Target: Synthesis of
Reagents:
-
Mono-substituted Malonate (1.0 mmol)
-
Alkyl Halide (1.5 mmol) - Use Iodides or Bromides; Chlorides are too slow.
-
Base: NaH (1.2 mmol, 60% dispersion) OR
(Solvent-free method). -
Solvent: DMF (2 mL) for NaH method; None for
method. -
Catalyst (for solvent-free): TBAB (10 mol%).
Procedure (Method 1: NaH/DMF - High Power):
-
Activation: Place NaH in the MW vial. Wash with dry hexane under Argon to remove oil (optional but recommended for difficult substrates).
-
Enolization: Add dry DMF. Cool to 0°C. Add mono-substituted malonate dropwise. Wait for
evolution to cease (approx. 10 min). -
Addition: Add the bulky Alkyl Halide.
-
Irradiation:
-
Temp: 140°C.
-
Time: 5 - 10 minutes.
-
Pressure Limit: Set to 250 psi (DMF expands).
-
-
Quench: Carefully add sat.
(exothermic). Extract with .
Procedure (Method 2: Solvent-Free PTC - Green/Safe):
-
Mix: In the MW vial, mix Mono-malonate, Alkyl Halide, finely ground
, and TBAB. -
Irradiation:
-
Temp: 120°C.
-
Time: 5 minutes.
-
Power: Max 50W (to prevent thermal runaway in solvent-free mode).
-
-
Workup: Add water to dissolve salts; extract product with EtOAc.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Elimination) | Reaction temp too high or base too strong. | Switch from NaH to |
| No Reaction (Arylation) | Catalyst poisoning or oxidation. | Ensure strict Argon purge. Fresh |
| Pressure Spikes | Solvent superheating or decomposition. | Use a vessel with a high-pressure rating (300 psi). Switch solvent from DMF to Toluene/PTC (lower vapor pressure). |
| Mono- vs Dialkylation | Competitive reaction rates. | For quaternary synthesis, use 1.5 - 2.0 eq of alkyl halide. For mono-synthesis, use excess malonate (1.5 eq). |
Comparative Data: Conventional vs. Microwave[2][4][7][8]
The following data highlights the efficiency gains for the synthesis of Diethyl phenylmalonate (via arylation) and Diethyl allyl(isopropyl)malonate (via alkylation).
| Reaction Type | Substrate | Method | Time | Yield |
| Iodobenzene | Thermal (Reflux Toluene) | 18 hours | <10% | |
| MW ( | 30 mins | 91% | ||
| Quaternary Alkylation | Isopropyl Bromide | Thermal (NaH/DMF, | 24 hours | 45% (Elimination products observed) |
| MW (NaH/DMF, | 8 mins | 82% |
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific hindered malonate.
Caption: Figure 2. Decision matrix for selecting the optimal microwave protocol based on substrate sterics and electronic nature.
References
-
Microwave-Assisted Synthesis of
-Aryl Malonates. Arabian Journal of Chemistry. (2016). Demonstrates the Cu-catalyzed coupling efficiency. -
Solvent-Free Phase Transfer Catalysis under Microwave. Synthetic Communications. (1995). foundational work on K2CO3/TBAB solid-liquid PTC.
-
Microwave-Assisted Organic Synthesis of Nitrogen- and Oxygen-Containing Scaffolds. RSC Advances. (2023). Reviews recent applications including hindered alkylations.
-
Microwave-Assisted Tertiary Carbon Radical Reaction. Chemistry Letters. (2019). Advanced method for quaternary centers using xanthates.[6]
-
Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett. (2013).[7] Protocol for the subsequent decarboxylation of these hindered malonates.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
Scalable synthesis of diethyl 2-butyl-2-ethylmalonate
An Application Note and Protocol for the Scalable Synthesis of Diethyl 2-Butyl-2-Ethylmalonate
Introduction
Diethyl 2-butyl-2-ethylmalonate is a key intermediate in the synthesis of various organic compounds, most notably as a precursor to long-acting barbiturates such as barbital.[1][2] Its structure, derived from the sequential alkylation of diethyl malonate, makes it a valuable building block in medicinal chemistry and drug development. The malonic ester synthesis provides a classic and versatile route for the formation of α-substituted carboxylic acids and their ester derivatives.[3]
This document provides a comprehensive guide for the scalable synthesis of diethyl 2-butyl-2-ethylmalonate. It is intended for researchers, scientists, and drug development professionals. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and strategies for process optimization to ensure a robust and scalable process.
Chemical Principles and Strategy
The synthesis is achieved via a sequential, one-pot dialkylation of diethyl malonate. The core of this strategy relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3][4] This allows for their facile removal by a suitable strong base to form a resonance-stabilized enolate, which serves as a potent carbon nucleophile.
The overall transformation can be summarized as follows:
-
First Enolate Formation: Diethyl malonate is deprotonated with sodium ethoxide to form the corresponding enolate. Sodium ethoxide is the base of choice as it precludes the possibility of transesterification, a common side reaction when other alkoxide bases are used with ethyl esters.[3][5]
-
First Alkylation (Butylation): The enolate undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, 1-bromobutane, to yield diethyl 2-butylmalonate.[4]
-
Second Enolate Formation: The remaining acidic α-hydrogen on the mono-alkylated intermediate is then removed by an additional equivalent of base.
-
Second Alkylation (Ethylation): The resulting enolate is subsequently alkylated with bromoethane in a second SN2 reaction to furnish the final product, diethyl 2-butyl-2-ethylmalonate.
Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired unsymmetrically dialkylated product and minimize side reactions, such as the formation of the symmetrical diethyl diethylmalonate or unreacted starting material.[5]
Process Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis, from reagent preparation to final product analysis.
Caption: High-level workflow for the synthesis of diethyl 2-butyl-2-ethylmalonate.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale, which can be adapted for larger quantities with appropriate engineering controls.
Reagents and Equipment
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Sodium | Na | 22.99 | 1.05 | 2.1 | 24.1 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | - | 500 mL |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 0.50 | 1.0 | 80.1 g (76.3 mL) |
| 1-Bromobutane | C₄H₉Br | 137.02 | 0.50 | 1.0 | 68.5 g (53.9 mL) |
| Bromoethane | C₂H₅Br | 108.97 | 0.55 | 1.1 | 59.9 g (41.3 mL) |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel (pressure-equalizing)
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Apparatus for vacuum distillation
Step-by-Step Procedure
PART 1: Preparation of Sodium Ethoxide Solution
-
Setup: Assemble the 2 L three-necked flask with a mechanical stirrer, reflux condenser, and a gas inlet for an inert atmosphere. Ensure all glassware is flame-dried or oven-dried to remove moisture.
-
Ethanol Addition: Add 500 mL of absolute ethanol to the flask under a positive pressure of nitrogen or argon.[6]
-
Sodium Addition: Carefully add 24.1 g (1.05 mol) of sodium metal, cut into small pieces, to the ethanol in portions through the condenser. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere to prevent ignition.[7] The rate of addition should be controlled to maintain a gentle reflux.
-
Completion: Continue stirring until all the sodium has completely reacted to form a clear solution of sodium ethoxide. This may take several hours.[6]
PART 2: Sequential Alkylation
-
First Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add 80.1 g (0.50 mol) of diethyl malonate dropwise via the dropping funnel over 30-45 minutes with vigorous stirring.[5]
-
First Alkylation (Butylation): After the addition of diethyl malonate is complete, add 68.5 g (0.50 mol) of 1-bromobutane dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[6] Once the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Second Alkylation (Ethylation): After cooling the mixture slightly, add 59.9 g (0.55 mol) of bromoethane dropwise. A slight excess of the second alkylating agent is used to ensure complete reaction of the intermediate enolate.
-
Reaction Completion: Heat the mixture to reflux again for another 3-4 hours until the reaction is complete.
PART 3: Work-up and Purification
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[8]
-
Aqueous Work-up: Add approximately 500 mL of cold water to the residue to dissolve the sodium bromide salt that has precipitated.[6] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with a saturated brine solution (1 x 100 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation.[9] Collect the fraction boiling at the appropriate temperature and pressure for diethyl 2-butyl-2-ethylmalonate. The purity of the collected fractions should be assessed by GC.[9]
Reaction Mechanism Visualization
The following diagram details the key steps in the formation of the target molecule.
Caption: Stepwise mechanism of sequential malonic ester synthesis.
Safety and Handling
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle only under an inert atmosphere and in an anhydrous solvent.[10]
-
Sodium Ethoxide: Corrosive and flammable solid. Causes severe skin and eye burns.[11][12] It is highly reactive with water and moisture.[13] Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat, is mandatory.[10][11] Work in a well-ventilated fume hood.
-
Alkyl Halides (1-Bromobutane, Bromoethane): These are volatile, flammable, and harmful. They should be handled in a fume hood. Wear appropriate gloves and eye protection.
-
General Precautions: The reaction is exothermic and generates flammable gases. Ensure proper temperature control and work away from ignition sources.[12] Grounding and bonding of equipment should be considered for larger-scale operations to prevent static discharge.[11]
Troubleshooting and Optimization
-
Low Yield/Incomplete Reaction: Ensure anhydrous conditions, as water will consume the base. The completeness of the sodium reaction to form ethoxide is critical. Reaction times may need to be extended and can be monitored by TLC or GC.[9]
-
Formation of Dialkylated Byproducts: Slow, controlled addition of the alkylating agents helps to minimize the formation of undesired symmetrically dialkylated products.[5] Maintaining a strict 1:1 stoichiometry for the first alkylation is crucial.
-
E2 Elimination: The use of primary alkyl halides (1-bromobutane and bromoethane) minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[5]
References
-
Pearson Education, Inc. (n.d.). Malonic Ester Synthesis. Pearson+. Retrieved from [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. Retrieved from [Link]
-
Pharmapproach. (2020, May 4). BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). Safety Data Sheet: SODIUM ETHOXIDE, 95%. Gelest, Inc. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Organic Syntheses. Retrieved from [Link]
- Unknown. (n.d.). Barbiturate.
-
Wikipedia. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. Retrieved from [Link]
-
Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]
-
MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl diethylmalonate. Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (1925). ETHYL n-BUTYLMALONATE. Organic Syntheses. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]
-
Patsnap. (2016, June 8). Preparation method of diethyl n-butylmalonate. Patsnap. Retrieved from [Link]
- Google Patents. (n.d.). CN105646217A - Preparation method of diethyl n-butylmalonate. Google Patents.
Sources
- 1. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. gelest.com [gelest.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Guide: Optimization of Diethyl Butylethylmalonate Synthesis
Executive Summary & Strategic Overview
Target Molecule: Diethyl butylethylmalonate (CAS: 132-64-9) Primary Application: Intermediate for barbiturate synthesis (e.g., Butobarbital).
Synthesizing diethyl butylethylmalonate (DEBEM) requires the dialkylation of diethyl malonate.[1] While the chemistry appears simple (
This guide moves beyond basic textbook procedures to address the specific "yield killers" encountered in professional laboratories: moisture sensitivity, steric stalling, and fractional distillation overlap.
Critical Process Parameters (The "Why" Behind the Yield)
To improve yield, you must control the competition between the desired
Solvent & Base Selection Matrix
| System | Base | Solvent | Pros | Cons |
| Classical | NaOEt | EtOH (Abs.) | Low cost, scalable.[2] | High Moisture Sensitivity. Water creates NaOH, causing saponification. |
| High-Performance | NaH | THF/DMF | Irreversible deprotonation, faster kinetics. | Hazardous (H2 gas), requires inert atm ( |
| Phase Transfer (PTC) | Toluene/TEBA | Robust, tolerates trace moisture, easy workup. | Slower kinetics, requires catalyst removal. |
The "Order of Addition" Debate
-
Route A (Ethyl
Butyl): Start with Diethyl Ethylmalonate (Commercial). Alkylate with Butyl Bromide.[1][3][4][5]-
Verdict:Preferred for Speed. Starting material is cheap. However, the second step is sluggish due to the steric bulk of the incoming butyl group.
-
-
Route B (Butyl
Ethyl): Start with Diethyl Butylmalonate. Alkylate with Ethyl Bromide.[1][3]-
Verdict:Preferred for Yield. Adding the smaller ethyl group second is kinetically faster, pushing the reaction to completion more easily. Use this route if your separation equipment is limited.
-
Detailed Protocols & Troubleshooting
Protocol A: The Classical Route (Optimized)
Focus: Maximizing conversion of Diethyl Ethylmalonate to DEBEM.
Reagents:
-
Diethyl ethylmalonate (1.0 eq)[6]
-
n-Butyl bromide (1.1 - 1.2 eq)
-
Sodium Ethoxide (1.1 eq)
-
Absolute Ethanol (Strictly anhydrous)
Step-by-Step Optimization:
-
The Drying Step (Crucial): Do not trust "anhydrous" commercial ethanol. Distill it over magnesium turnings/iodine immediately before use. Reason: Even 0.5% water content generates NaOH, which hydrolyzes your ester to the acid, killing the yield.
-
Base Preparation: Dissolve Sodium metal in EtOH under
. Cool to 50°C. -
Addition: Add Diethyl ethylmalonate. Stir for 30 mins to ensure anion formation.
-
Alkylation: Add n-Butyl bromide dropwise.
-
Modification: If the reaction stalls (monitored by GC/TLC), add a catalytic amount (5 mol%) of Sodium Iodide (NaI) . This converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Reflux: Reflux is required for 12–24 hours.
Troubleshooting Guide: The "Inseparable" Mixture
Issue: You cannot separate the product (DEBEM) from the starting material (Diethyl ethylmalonate) by distillation because their boiling points are too close (
The "Chemical Purification" Fix: Instead of relying solely on distillation, use selective hydrolysis .
-
After the reaction, remove bulk solvent.[7]
-
Reflux the crude oil with dilute aqueous NaOH (5%) for 1–2 hours.
-
Mechanism: The unreacted mono-substituted ester (less sterically hindered) hydrolyzes much faster than the di-substituted product (DEBEM).
-
Workup: Extract the mixture with ether/toluene. The hydrolyzed starting material remains in the aqueous phase as the salt; the robust DEBEM extracts into the organic phase.
Advanced Protocol: Phase Transfer Catalysis (PTC)
Recommended for labs struggling with anhydrous conditions.
Concept: Uses a solid-liquid interface to avoid solvation shells that reduce nucleophilicity.
Protocol:
-
Mix: Diethyl ethylmalonate (1 eq), n-Butyl bromide (1.5 eq), and Toluene (5 vol).
-
Base: Add solid, anhydrous
(2.0 eq). -
Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%).
-
Reflux: Heat to 110°C with vigorous mechanical stirring (magnetic stirring is often insufficient for the slurry).
-
Result: Yields are typically 10–15% higher than the NaOEt route due to the suppression of hydrolysis side-reactions.
Visualizing the Process
Pathway & Mechanism (DOT Diagram)
This diagram illustrates the sequential alkylation and the critical "Yield Killer" diversion points.
Caption: Reaction pathway showing the critical bottleneck at the second alkylation step and common diversion pathways leading to yield loss.
Troubleshooting Decision Tree
Use this flow to diagnose low yields immediately.
Caption: Diagnostic logic flow for identifying the root cause of low yield based on crude mixture analysis.
Frequently Asked Questions (FAQ)
Q1: Why is my product turning acidic during distillation? A: You likely have trapped ester salts or partial hydrolysis products. If you acidified the mixture too strongly during workup (pH < 3) and heated it, you may have initiated decarboxylation. Keep workup pH neutral or slightly acidic (pH 5-6) and ensure all water is removed before high-vacuum distillation.
Q2: Can I use commercial absolute ethanol directly? A: For high-value synthesis, no. Commercial "absolute" ethanol often absorbs atmospheric moisture once opened. Always dry it over molecular sieves (3A) or distill over magnesium turnings for the second alkylation step.
Q3: The reaction mixture solidifies when I add the second base. Is this normal? A: Yes. The sodium enolate of diethyl ethylmalonate can form a thick slurry in ethanol. Ensure you have powerful mechanical stirring (overhead stirrer). Adding a co-solvent like Toluene or THF can help solubility, but be careful of solvent exchange effects on boiling point.
Q4: How do I separate the product if I don't have a high-efficiency fractionating column? A: Use the "Chemical Purification" method described in Section 3. Wash the crude organic layer with 10% NaOH. The unreacted mono-ester (which has an acidic proton) will form a water-soluble salt and be removed. The dialkylated product (DEBEM) has no acidic protons and will remain in the organic layer.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[8] Longman Scientific & Technical, 1989. (See Section on Malonic Ester Synthesis).
-
Organic Syntheses. Ethyl n-Butylmalonate. Org. Synth. 1925, 5, 53; Coll. Vol. 1, p.250. (Standard protocol foundation).
-
BenchChem. Synthesis of Diethyl sec-butylethylmalonate: An Application Note. (Protocol variations for sterically hindered malonates).
-
Makosza, M. Phase Transfer Catalysis in Organic Synthesis. Pure & Appl. Chem., Vol. 43, No. 3-4, pp. 439-462, 1975. (Foundational text on PTC for alkylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. betterworldbooks.com [betterworldbooks.com]
Removing mono-alkylated impurities from diethyl butylethylmalonate
Technical Support Center: Purification Strategies for Diethyl Butylethylmalonate (DEBEM)
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Core Challenge
The synthesis of diethyl butylethylmalonate (DEBEM)—a critical dialkylated intermediate for various active pharmaceutical ingredients (APIs)—typically involves the sequential alkylation of diethyl malonate with an ethyl halide and a butyl halide[1]. A pervasive challenge in this workflow is the presence of unreacted starting materials and mono-alkylated impurities (e.g., diethyl ethylmalonate or diethyl butylmalonate)[2].
Because the addition of a second alkyl group introduces significant steric hindrance, the second alkylation step is kinetically slower, often leaving 5–15% of mono-alkylated species in the crude mixture. Standard fractional distillation frequently fails to resolve this mixture due to the proximity of their boiling points[3]. This guide provides field-proven, chemically grounded troubleshooting strategies to isolate highly pure DEBEM.
Frequently Asked Questions (Troubleshooting)
Q1: Why is fractional distillation insufficient for removing mono-alkylated impurities from DEBEM? A1: The separation challenge is rooted in intermolecular forces. While DEBEM has a higher molecular weight than its mono-alkylated precursors, the additional alkyl chain (ethyl or butyl) significantly increases the steric bulk around the central carbon. This bulk disrupts optimal van der Waals packing, artificially lowering the boiling point of the dialkylated product. Consequently, the boiling point differential between the mono-alkylated intermediate and DEBEM is often less than 5–10 °C under high vacuum, leading to co-distillation[3].
Q2: What fundamental chemical difference can I exploit to separate them? A2: The key differentiator is the acidic α-proton . Mono-alkylated malonates retain one highly acidic proton at the α-carbon (pKa ~13) flanked by two electron-withdrawing ester carbonyls. DEBEM, being fully substituted at the α-carbon, lacks this proton entirely[2]. By treating the mixture with a carefully selected base, you can selectively deprotonate the mono-alkylated impurity into a highly polar, water-soluble enolate salt, leaving the non-polar DEBEM untouched in the organic phase.
Q3: Won't alkaline washes cause ester hydrolysis (saponification) of my DEBEM product? A3: Yes, non-specific alkaline washing is a major risk factor for ester hydrolysis[4]. However, the ester groups in DEBEM are sterically shielded by the ethyl and butyl chains, making them kinetically less susceptible to nucleophilic attack by hydroxide compared to unhindered esters. You can completely bypass saponification by using the Alkoxide Matching Strategy : using sodium ethoxide (NaOEt) in anhydrous ethanol. Because the ethoxide nucleophile matches the ethyl ester leaving group, any transesterification is "invisible," and the complete absence of water prevents saponification.
Q4: Are there derivatization techniques to remove the impurity without liquid-liquid extraction? A4: Yes. If emulsion formation or extraction is problematic at scale, you can perform an Electrophilic Scavenging Reaction . By adding a highly reactive, low-molecular-weight electrophile (like methyl iodide) and a mild base (like K₂CO₃) to the crude mixture, the mono-alkylated impurity is forced to react, forming a mixed dialkylated byproduct (e.g., diethyl butylmethylmalonate)[3]. This drastically alters its molecular weight and boiling point, transforming an impossible distillation into a trivial one.
Data Presentation: Quantitative Comparison of Purification Methods
The following table summarizes the operational metrics for the three primary purification strategies.
| Purification Strategy | Mechanism of Separation | Target Impurity Removed | Risk of Saponification | Scalability | Relative Yield Retention |
| Alkoxide Matching (NaOEt) | Selective deprotonation & aqueous partitioning | Mono-alkylated & Unreacted | None (Anhydrous) | High | >95% |
| Cold Alkaline Wash (NaOH) | Rapid deprotonation & aqueous partitioning | Mono-alkylated & Unreacted | Moderate (Time-dependent) | Medium | 85 - 90% |
| Electrophilic Scavenging | Chemical derivatization & vacuum distillation | Mono-alkylated only | Low | High | >90% |
Experimental Protocols
Protocol A: The Alkoxide Matching & Partitioning Method (Recommended)
This protocol is a self-validating system that guarantees zero saponification by eliminating water during the high-pH deprotonation phase.
Step-by-Step Methodology:
-
Impurity Quantification: Analyze the crude DEBEM mixture via GC-FID or ¹H-NMR to determine the exact molar percentage of mono-alkylated impurities.
-
Reagent Preparation: In a flame-dried flask under nitrogen, prepare a solution of Sodium Ethoxide (NaOEt) in anhydrous ethanol. Causality: Using a base that matches the ester alkyl group ensures that any nucleophilic acyl substitution (transesterification) regenerates the exact same molecule.
-
Deprotonation: Add 1.1 molar equivalents of NaOEt (relative to the calculated impurity moles) to the crude DEBEM. Stir at room temperature for 30 minutes. Causality: The base selectively abstracts the α-proton from the mono-alkylated species, forming a sodium enolate. DEBEM remains unreacted.
-
Solvent Swap (Critical): Evaporate the ethanol completely under reduced pressure. Causality: Removing ethanol before adding water prevents the ethanol from acting as a co-solvent/phase-transfer agent, which would otherwise drag the hydrophobic DEBEM into the aqueous layer and reduce yield.
-
Partitioning: Dissolve the resulting residue in a non-polar solvent (e.g., hexanes or heptane) and wash with ice-cold water.
-
Validation Check: The sodium enolate of the impurity will partition entirely into the aqueous layer. Spot both layers on a TLC plate (Hexane:EtOAc 9:1); the aqueous layer should contain the UV-active/stainable impurity stuck at the baseline, while the organic layer contains the high-Rf DEBEM.
-
Recovery: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under vacuum to yield pure DEBEM.
Protocol B: The Cold Alkaline Scavenging Method (Rapid Wash)
Based on classical methodologies validated in Organic Syntheses, this method uses kinetic control to prevent hydrolysis[3].
Step-by-Step Methodology:
-
Dilution: Dissolve the crude DEBEM in diethyl ether (1:5 ratio v/v).
-
Cold Wash: Prepare a solution of 10% NaOH in water and chill it to 0–5 °C in an ice bath. Causality: Low temperatures exponentially decrease the rate of ester hydrolysis while having a negligible effect on the instantaneous acid-base deprotonation of the α-proton.
-
Rapid Extraction: Add the cold NaOH solution to the ether layer in a separatory funnel. Shake vigorously for exactly 60 seconds , then immediately separate the layers[3]. Causality: Kinetic control. The deprotonation of the malonate is diffusion-controlled (instantaneous), whereas saponification requires a slower tetrahedral intermediate formation. Limiting contact time strictly separates the two competing reactions.
-
Neutralization & Validation: Immediately wash the retained organic layer with cold 5% HCl to quench any residual base, followed by brine. Analyze the organic layer via GC to confirm the disappearance of the mono-alkylated peak.
Mandatory Visualization: Alkoxide Matching Workflow
The following diagram illustrates the logical phase-separation workflow of Protocol A, demonstrating how the chemical state of the impurity dictates its physical partitioning.
Caption: Workflow for selective deprotonation and extraction of mono-alkylated malonate impurities.
References
- US5847120A - Long-lived homogenous oxidation catalysts Source: Google Patents URL
-
Organic Syntheses Procedure: Preparation of Ethyl Methylmalonate Source: Organic Syntheses (orgsyn.org) URL:[Link]
Sources
Technical Support Center: Troubleshooting O-Alkylation in Malonic Ester Synthesis
Welcome to the Technical Support Center for synthetic methodology. Malonic ester synthesis is a cornerstone reaction for generating substituted acetic acids. However, researchers frequently encounter yield-limiting side reactions—most notably, O-alkylation .
This guide provides an in-depth, mechanistic approach to troubleshooting regioselectivity issues, grounded in Hard-Soft Acid-Base (HSAB) theory and self-validating experimental design.
Core Concept: The Ambident Enolate and HSAB Theory
When diethyl malonate is deprotonated, the resulting enolate is an ambident nucleophile —it possesses two distinct reactive centers[1][2].
-
The Oxygen Center (Hard): Highly electronegative with a concentrated negative charge density. It reacts rapidly under kinetic control[3][4].
-
The Carbon Center (Soft): More polarizable with a diffuse charge (highest HOMO coefficient). It reacts under thermodynamic/orbital control[1][5].
According to HSAB theory, "hard" nucleophiles prefer "hard" electrophiles, while "soft" nucleophiles prefer "soft" electrophiles[4][6]. Preventing O-alkylation requires manipulating the electrophile, solvent, and counterion to strictly favor soft-soft interactions.
Fig 1. HSAB theory dictates enolate regioselectivity based on electrophile hardness.
Frequently Asked Questions (Troubleshooting)
Q1: I am using an alkyl tosylate in DMF, and my NMR shows a massive amount of O-alkylation. Why is this happening?
A1: You have inadvertently created the perfect environment for O-alkylation through both electrophile and solvent selection. Alkyl tosylates and mesylates are "hard" electrophiles, which preferentially attack the "hard" oxygen atom of the enolate[3][6]. Furthermore, strongly polar aprotic solvents like DMF and DMSO heavily solvate the metal cation (e.g., Na⁺) but leave the enolate anion "naked"[2][7]. Without the cation shielding the oxygen, the high charge density at the oxygen dictates the reaction, leading to O-alkylation[3]. The Fix: Switch to an alkyl iodide (a soft electrophile) and use a protic solvent like ethanol[7][8].
Q2: I switched from ethanol to a polar aprotic solvent to speed up my reaction, but my C-alkylation yield dropped. How can I maintain reaction speed without sacrificing regioselectivity?
A2: Protic solvents like ethanol naturally suppress O-alkylation by hydrogen-bonding directly to the hard oxygen center, dampening its nucleophilicity[7][9]. If you must use an aprotic solvent (like THF) for solubility or kinetic reasons, you must control the counterion . The Fix: Use a Lithium base (e.g., LiHMDS or LDA). Lithium (Li⁺) forms a very tight ion pair with the enolate oxygen[3]. This tight coordination sterically and electronically "caps" the oxygen, forcing the electrophile to react at the carbon[2][9]. Avoid adding crown ethers or using Potassium (K⁺) bases, as these create loose ion pairs that expose the oxygen[3][9].
Q3: How do I know if O-alkylation has occurred before I move on to the decarboxylation step?
A3: Never proceed to hydrolysis/decarboxylation without validating the alkylation step. O-alkylation generates an enol ether. In a crude ¹H NMR, enol ethers present highly characteristic vinylic protons (typically between 4.5 ppm and 5.5 ppm)[5]. If these peaks are present, your regioselectivity has failed, and the material will not undergo the desired decarboxylation.
Fig 2. Troubleshooting workflow for detecting and resolving O-alkylation side reactions.
Quantitative Data: Variables Controlling Regioselectivity
Use the following data matrix to design your experiment. To maximize C-alkylation, select parameters from the middle column.
| Reaction Variable | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Product) | Mechanistic Causality |
| Electrophile | Alkyl Iodides, Bromides, Allyl Halides | Alkyl Sulfonates (OTs, OMs), Epoxides | Soft electrophiles undergo favorable orbital overlap with the soft α-carbon[4][6]. |
| Solvent | Protic (EtOH), Mildly Coordinating (THF) | Strongly Coordinating Aprotic (DMF, HMPA) | Protic solvents H-bond to oxygen. HMPA/DMF strip the cation, leaving a "naked" reactive oxygen[2][3]. |
| Counterion | Li⁺ (Tight ion pair), Na⁺ | K⁺, Cs⁺, Crown Ethers (Loose ion pair) | Li⁺ coordinates strongly to oxygen, blocking it. Crown ethers sequester the cation, exposing the oxygen[3][9]. |
Self-Validating Experimental Protocols
Protocol A: Thermodynamic Control via Protic Solvents (Standard Method)
Use this protocol for standard, unhindered primary alkyl halides.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate NaOEt.
-
Enolization: Cool the solution to 0 °C. Slowly add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolization.
-
Alkylation: Dropwise add the soft electrophile, preferably a primary alkyl iodide (1.1 eq).
-
Reflux: Heat the reaction to reflux for 2-4 hours.
-
Self-Validation (Critical): Quench the reaction with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Run a crude ¹H NMR. Pass criteria: Disappearance of the malonate α-protons (~3.3 ppm) and complete absence of vinylic enol ether protons (~4.5-5.5 ppm). Only proceed to decarboxylation if the pass criteria are met.
Protocol B: Kinetic Control via Tight Ion Pairing (For Base-Sensitive Substrates)
Use this protocol if your substrate degrades in boiling ethanol or if you require an aprotic environment.
-
Preparation: In an oven-dried flask, cool anhydrous THF to -78 °C under argon.
-
Enolization: Add LiHMDS (1.05 eq), followed by the dropwise addition of diethyl malonate (1.0 eq). Stir for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) at -78 °C and slowly allow the reaction to warm to room temperature over 4 hours.
-
Self-Validation: Quench with saturated aqueous NH₄Cl, extract with Et₂O, and analyze via ¹H NMR as described in Protocol A to confirm the absence of O-alkylation prior to downstream processing.
References
-
Ambident Nucleophiles: Definition, Examples, and Key Concepts - Asterisk Classes [Link]
-
Ambident (chemistry) - Grokipedia [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? - Reddit (r/chemistry) [Link]
-
Nucleophilic Substitution Reaction - Government Arts College Coimbatore [Link]
-
CHEM 330: Effect of Solvent on Enolate Reactivity - University of British Columbia (UBC)[Link]
-
HSAB Theory - Wikipedia[Link]
-
Some important synthetic reactions: Conditions favourable for O-alkylation - Science Discussions[Link]
-
Chemistry of Enolates - C vs O Alkylation - PharmaXChange [Link]
Sources
- 1. asteriskclasses.com [asteriskclasses.com]
- 2. grokipedia.com [grokipedia.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gacbe.ac.in [gacbe.ac.in]
Technical Support Center: Resolution of Diethyl Butylmalonate and Diethyl Butylethylmalonate
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult separation of diethyl butylmalonate (DEBM) and diethyl butylethylmalonate (DEBEM) .
These compounds are critical intermediates in the synthesis of barbiturates (e.g., Butethal) and other pharmaceutical derivatives. Due to their nearly identical physicochemical profiles, standard purification workflows often fail. This guide bypasses generic advice, providing field-proven, mechanistically grounded protocols to achieve baseline separation.
Physicochemical Profiling & Causality
To separate these molecules, we must first understand why they resist standard separation. The addition of a single ethyl group on the central malonate carbon transforms the molecule's steric environment and lipophilicity, but barely alters its boiling point.
Quantitative Data Summary
| Property | Diethyl Butylmalonate (DEBM) | Diethyl Butylethylmalonate (DEBEM) | Separation Implication |
| Molecular Weight | 216.27 g/mol | 244.33 g/mol | Negligible difference for standard distillation. |
| Boiling Point (760 mmHg) | 235–240 °C [1] | ~240 °C[2] | Overlapping. Fractional distillation is highly inefficient without specialized spinning band columns. |
| Steric Bulk at | Moderate (Secondary carbon) | High (Quaternary-like center) | Exploitable. DEBM is highly susceptible to nucleophilic attack (saponification); DEBEM is sterically shielded. |
| Yes (pKa ~13) | No | Exploitable. DEBM can form an enolate; DEBEM cannot. | |
| Lipophilicity (LogP) | Lower | Higher (due to extra ethyl group) | Exploitable. DEBEM will have a longer retention time on a C18 Reverse-Phase column. |
Diagnostic FAQs: Troubleshooting Failed Separations
Q: I attempted fractional distillation under high vacuum, but the fractions are still co-eluting. Why? A: The boiling points of DEBM and DEBEM differ by less than 5 °C at atmospheric pressure, and this delta compresses further under vacuum. Standard Vigreux or packed columns lack the theoretical plates required for this resolution. Unless you are utilizing a spinning band distillation system with >50 theoretical plates and an extremely high reflux ratio, thermal separation will only yield enriched mixtures, not pure fractions.
Q: Can I use normal-phase silica gel chromatography to separate them?
A: No. Both molecules are non-polar diesters. In standard normal-phase solvent systems (e.g., Hexane/Ethyl Acetate), their retention factors (
Q: What is the most efficient non-destructive method to recover both intact esters? A: Preparative Reverse-Phase HPLC (RP-HPLC) . By switching from normal-phase to reverse-phase (C18), you shift the separation mechanism from polarity-based to lipophilicity-based. The additional ethyl group on DEBEM increases its hydrophobic surface area, causing it to interact more strongly with the C18 stationary phase and elute significantly later than DEBM.
Q: I only need the DEBEM and want to destroy the unreacted DEBM impurity. What is the fastest method?
A: Selective Saponification . Because the
Separation Strategy Logic
Caption: Decision matrix for selecting the optimal separation modality.
Validated Separation Protocols
Protocol A: Reverse-Phase Preparative HPLC (Non-Destructive)
Use this method when you need to recover both DEBM and DEBEM in high purity for downstream synthesis or analytical reference standards [3].
Mechanistic Rationale: The C18 stationary phase interacts with the alkyl chains of the malonates. DEBEM possesses an extra two-carbon chain (ethyl group), increasing its partition coefficient (LogP) into the hydrophobic stationary phase.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the DEBM/DEBEM mixture in pure Acetonitrile (HPLC grade) to a concentration of 100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).
-
Mobile Phase: Set up an isocratic elution profile using 70% Acetonitrile and 30% Water (Milli-Q). Note: Avoid buffering agents as they complicate post-collection solvent removal.
-
Flow Rate & Detection: Run at 15–20 mL/min. Monitor UV absorbance at 210 nm (ester carbonyl absorption).
-
Elution Order:
-
Peak 1 (DEBM): Elutes first due to lower lipophilicity.
-
Peak 2 (DEBEM): Elutes second.
-
-
Recovery: Pool the respective fractions. Remove the acetonitrile via rotary evaporation under reduced pressure at 40 °C. Extract the remaining aqueous layer with Dichloromethane (DCM), dry over anhydrous
, and evaporate the DCM to yield the pure oils.
Self-Validating QC Step:
Run a
Caption: Step-by-step workflow for Reverse-Phase Preparative HPLC separation.
Protocol B: Selective Saponification (Chemical Resolution)
Use this method when DEBEM is your target product, and DEBM is merely an unreacted starting material or impurity that can be discarded or recovered later as a diacid.
Mechanistic Rationale: Saponification (base-catalyzed ester hydrolysis) requires the hydroxide ion to attack the carbonyl carbon. In DEBEM, the bulky butyl and ethyl groups create a "steric umbrella" over the carbonyls, drastically raising the activation energy for the transition state. DEBM lacks the ethyl group, making its carbonyls highly accessible. By using a calculated deficit of base, DEBM acts as a sacrificial substrate and hydrolyzes rapidly, leaving DEBEM untouched.
Step-by-Step Methodology:
-
Quantification: Determine the molar ratio of DEBM to DEBEM in your mixture via GC-FID or
NMR integration. -
Reaction Setup: Dissolve the mixture in absolute ethanol (0.5 M concentration).
-
Base Addition: Prepare a 1.0 M solution of Potassium Hydroxide (KOH) in ethanol. Slowly add 1.1 equivalents of KOH relative only to the moles of DEBM present.
-
Incubation: Stir the reaction at room temperature for 2 to 3 hours. Do not heat, as elevated temperatures will begin to force the hydrolysis of the sterically hindered DEBEM.
-
Phase Separation: Concentrate the reaction mixture in vacuo to remove ethanol. Partition the residue between Diethyl Ether and Distilled Water.
-
Isolation:
-
Organic Layer: Contains the pure, unreacted DEBEM. Wash with brine, dry over
, and concentrate to yield pure DEBEM. -
Aqueous Layer: Contains the potassium salts of hydrolyzed DEBM (mono- or di-carboxylate).
-
Self-Validating QC Step:
Perform GC-MS on the isolated organic layer. The chromatogram should show a single peak with a molecular ion (
References
Technical Support Center: Purification of Diethyl Butylethylmalonate by Fractional Distillation
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of diethyl butylethylmalonate via fractional distillation. We will move beyond simple procedural steps to explain the underlying principles and provide robust troubleshooting strategies to ensure the highest purity and yield for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of diethyl butylethylmalonate, providing foundational knowledge for a successful distillation.
Q1: Why is high purity of diethyl butylethylmalonate important? Diethyl butylethylmalonate and related malonic esters are crucial intermediates in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs) like barbiturates and other heterocyclic compounds.[1][2] Impurities from the synthesis, such as unreacted starting materials or side-products, can lead to unwanted downstream reactions, difficult purification of the final product, and reduced overall yield. Therefore, starting with a highly purified intermediate is paramount for the efficiency and success of a multi-step synthesis.
Q2: Why is fractional distillation under vacuum the preferred purification method? Diethyl butylethylmalonate has a high boiling point at atmospheric pressure (235-240 °C), a temperature at which many organic molecules, including esters, can begin to decompose.[3][4] Vacuum distillation significantly lowers the boiling point, mitigating the risk of thermal degradation.
Furthermore, the synthesis of diethyl butylethylmalonate often results in impurities with boiling points relatively close to the product itself (e.g., the mono-alkylated intermediate, diethyl butylmalonate). Simple distillation is insufficient to separate these components effectively. Fractional distillation, which incorporates a fractionating column, provides the necessary theoretical plates (multiple cycles of vaporization and condensation) to achieve a sharp separation between these closely boiling compounds.[5][6]
Q3: What are the most common impurities I should expect from the synthesis? The synthesis of diethyl butylethylmalonate is typically a sequential alkylation of diethyl malonate.[1] Consequently, the crude product mixture is likely to contain:
-
Unreacted Diethyl Malonate: The initial starting material.
-
Mono-alkylated Intermediates: Diethyl butylmalonate or diethyl ethylmalonate, depending on the synthesis sequence.
-
Dialkylated Side-Products: Diethyl dibutylmalonate can form if the butylating agent reacts twice with a malonate enolate.[7]
-
Residual Solvents: Ethanol is a common solvent in malonic ester synthesis.[1]
-
Elimination Byproducts: The basic conditions can cause E2 elimination of the alkyl halide, leading to alkene impurities.[7]
Q4: What critical physical properties should I know before starting? Understanding the boiling points of your target compound and potential impurities is essential for planning the distillation and collecting the correct fractions.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) |
| Diethyl Malonate | 160.17 | 199 °C[3] | 90-100 °C (at unknown vacuum)[8] |
| Diethyl Butylmalonate | 216.27 | 235-240 °C[3][4] | 130–135 °C (at 20 mmHg)[1] |
| Diethyl Dibutylmalonate | 272.38 | Not readily available | 150 °C (at 12 mmHg)[9] |
| Diethyl Butylethylmalonate | 244.33 | Not readily available | 144–146 °C (at 20 mmHg) [1] |
Q5: What are the key safety precautions for this procedure?
-
Vacuum Safety: Always inspect glassware for cracks or star fractures before applying a vacuum. Use a safety shield around the apparatus. Never apply vacuum to a flat-bottomed flask.
-
Thermal Safety: Use a heating mantle with a temperature controller to avoid overheating. Handle hot glassware with appropriate thermal gloves.
-
Chemical Safety: Diethyl butylethylmalonate is an eye irritant.[3] Wear safety glasses or goggles at all times. Work in a well-ventilated fume hood.
-
Pressure Release: Always release the vacuum slowly and carefully before turning off the pump to prevent oil from being sucked back into the system.
Section 2: Detailed Experimental Protocol: Vacuum Fractional Distillation
This protocol provides a self-validating, step-by-step methodology for the purification of diethyl butylethylmalonate.
1. Apparatus Setup
-
Assemble the vacuum fractional distillation apparatus as shown in the diagram in Section 4. Use a round-bottom flask (sized so the crude material fills it to about half to two-thirds capacity), a packed or Vigreux fractionating column (at least 20-30 cm in length), a condenser, a vacuum-adapter with a receiving flask, and a thermometer.
-
Ensure all glass joints are properly sealed with a suitable vacuum grease. Use Keck clips to secure the joints.
-
Place a stir bar in the distilling flask for smooth boiling.
-
Connect the apparatus to a vacuum pump via a cold trap (filled with dry ice/acetone or liquid nitrogen). The cold trap is critical to protect the pump from volatile organic compounds.
-
Connect a manometer or digital vacuum gauge between the trap and the apparatus to monitor the pressure accurately.
-
Wrap the fractionating column and the distillation head with glass wool and then aluminum foil to minimize heat loss and ensure an adiabatic process, which is crucial for efficient fractionation.[10]
2. Distillation Procedure
-
Charge the Flask: Pour the crude diethyl butylethylmalonate into the distilling flask.
-
Seal and Evacuate: Seal the system and begin to slowly and carefully evacuate the apparatus. The pressure should drop to approximately 20 mmHg. A slow pressure drop prevents violent bumping of the crude mixture.
-
Begin Heating: Once the target vacuum is stable, turn on the cooling water to the condenser and begin gently heating the distilling flask using a heating mantle controlled by a variable transformer.
-
Collect Forerun: The temperature at the thermometer will initially rise and then stabilize as the first, lower-boiling fraction (typically residual solvents and unreacted diethyl malonate) begins to distill. Collect this "forerun" in a separate receiving flask.
-
Collect Intermediate Fraction: As the forerun is removed, the head temperature may drop slightly before rising again to the boiling point of the next component, likely the mono-alkylated intermediate (diethyl butylmalonate). Collect this intermediate fraction in a second receiving flask. The boiling point should be approximately 130-135 °C at 20 mmHg.[1]
-
Collect the Product Fraction: Once the intermediate fraction has been distilled, the head temperature will rise again and stabilize at the boiling point of the target compound. Collect the pure diethyl butylethylmalonate in a clean, pre-weighed receiving flask at a stable temperature of approximately 144-146 °C (at 20 mmHg). [1] The distillation should proceed at a rate of about one drop per second.
-
Stop the Distillation: Once the majority of the product has been collected, the temperature may rise sharply or become unstable, indicating that higher-boiling impurities (like diethyl dibutylmalonate) are beginning to distill. Stop the distillation at this point by removing the heating mantle.
-
Shutdown: Allow the apparatus to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the glassware.
3. Post-Distillation Analysis
-
Determine the yield of the purified product.
-
Assess purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index can also be a quick indicator of purity (n20/D should be ~1.422).[3]
Section 3: Troubleshooting Guide
Direct answers to specific problems you may encounter during the experiment.
Problem: My separation is poor; the fractions seem to be mixtures.
-
Potential Cause 1: Insufficient Fractionation: Your heating rate may be too high. Rapid boiling forces vapor up the column too quickly, preventing the establishment of the many vaporization-condensation equilibria required for good separation. This effectively reduces the number of theoretical plates.[10]
-
Solution 1: Reduce the power to the heating mantle. A slow, steady distillation rate (1-2 drops per second) is ideal. Ensure your column is well-insulated to maintain the temperature gradient.
-
Potential Cause 2: Inadequate Column: The fractionating column may not have enough theoretical plates (i.e., it's too short or inefficiently packed) for the difficulty of the separation.
-
Solution 2: Use a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponges instead of a Vigreux column).
Problem: The liquid is shooting up the fractionating column (Flooding).
-
Potential Cause: The heating rate is far too high, generating vapor at a rate faster than the liquid condensate can flow back down the column.[10]
-
Solution: Immediately lower or remove the heating mantle and allow the column to drain. Once the flooding has subsided, resume heating at a much gentler rate.
Problem: The liquid in the distillation pot is bumping violently.
-
Potential Cause 1: The stir bar is not spinning or is ineffective.
-
Solution 1: Stop the distillation, allow the system to cool and return to atmospheric pressure, and check the magnetic stirrer. Ensure it is functioning and the stir bar is spinning effectively.
-
Potential Cause 2: The vacuum was applied too rapidly to a hot or near-boiling liquid.
-
Solution 2: Always apply the vacuum slowly to a cool solution. If bumping occurs, reduce the heat and allow the liquid to settle before resuming.
Problem: The product is turning dark in the distillation pot.
-
Potential Cause: Thermal decomposition is occurring. This suggests the pot temperature is too high, which can happen even under vacuum if the pressure is not low enough.
-
Solution: Ensure your vacuum pump is pulling a sufficiently low vacuum (check for leaks). If the vacuum is good, it's possible a non-volatile, high-boiling impurity is requiring excessive temperatures to distill the last of your product. It is better to stop the distillation and accept a slightly lower yield than to contaminate your product with decomposition byproducts.
Problem: I can't achieve the necessary vacuum (e.g., >25 mmHg).
-
Potential Cause: There is a leak in the system.
-
Solution: Check every joint, seal, and hose connection. A very common source of leaks is improperly greased joints or cracked glassware. Re-grease joints if necessary. Ensure all hoses are clamped securely.
Problem: My final yield is very low.
-
Potential Cause 1: Inefficient fractionation. If separation is poor, a significant amount of product may be lost in the forerun and intermediate fractions.
-
Solution 1: Re-distill the mixed fractions using a more efficient column or a slower distillation rate.
-
Potential Cause 2: Prematurely stopping the distillation.
-
Solution 2: Monitor the head temperature closely. Do not stop the distillation until the temperature either begins to drop (indicating the pot is nearly dry) or rises sharply to the boiling point of the next impurity.
-
Potential Cause 3: Hold-up in the column. A significant amount of material can be left coating the packing material of the column.
-
Solution 3: Allow the column to cool completely so that all condensate can drain into the pot. For very valuable materials, the column can be rinsed with a volatile solvent to recover the product, though this would require subsequent removal of the solvent.
Section 4: Visual Guides
Diagram 1: Standard Vacuum Fractional Distillation Apparatus A representation of the essential glassware setup for the procedure.
Caption: A standard apparatus for vacuum fractional distillation.
Diagram 2: Troubleshooting Workflow A logical decision tree to diagnose and solve common distillation problems.
Caption: A decision tree for troubleshooting distillation issues.
References
-
Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles . (2015). PMC. Retrieved March 7, 2024, from [Link]
-
Diethyl sec-butylethylmalonate | C13H24O4 | CID 78939 . (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Diethyl malonate . (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
- Preparation method of diethyl n-butylmalonate. (2016). Google Patents.
-
Malonic ester synthesis . (n.d.). Pearson+. Retrieved March 7, 2024, from [Link]
-
Diethyl butylmalonate . (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
-
Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate . (n.d.). Scribd. Retrieved March 7, 2024, from [Link]
-
Preparation of Diethyl Malonate . (2010). Sciencemadness.org. Retrieved March 7, 2024, from [Link]
-
Diethyl Malonate : Synthesis via Fischer Esterification . (2023). YouTube. Retrieved March 7, 2024, from [Link]
-
Understanding Fractional Distillation . (2025). extraktLAB. Retrieved March 7, 2024, from [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns . (2018). AIDIC. Retrieved March 7, 2024, from [Link]
-
Distillation Column Troubleshooting Part 1 . (2021). YouTube. Retrieved March 7, 2024, from [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation . (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
-
diethyl aminomalonate hydrochloride . (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl butylmalonate 99 133-08-4 [sigmaaldrich.com]
- 4. Diethyl butylmalonate CAS#: 133-08-4 [m.chemicalbook.com]
- 5. extraktlab.com [extraktlab.com]
- 6. The Ultimate Guide to Fractional Distillation Unit [sihaienergytech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Diethyl dibutylmalonate | 596-75-8 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Minimizing decarboxylation during malonate ester hydrolysis
A Guide to Minimizing Decarboxylation
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the nuances of organic synthesis is critical to achieving your research goals. This guide is designed to address a common challenge in malonic ester synthesis: preventing premature decarboxylation during the hydrolysis step. Here, we provide in-depth, experience-based answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: I'm trying to isolate the malonic acid derivative, but I'm only recovering the decarboxylated product. What's causing this?
This is a classic issue that stems from the inherent thermal and acid sensitivity of substituted malonic acids. The hydrolysis (saponification) of the ester creates a 1,3-dicarboxylic acid, which is a specific type of β-keto acid derivative.[1] This structure is highly prone to decarboxylation, especially when heated or exposed to strong acid.[2][3][4]
The reaction proceeds through a cyclic, six-membered transition state, leading to the loss of carbon dioxide (CO₂) and the formation of an enol, which quickly tautomerizes to the more stable final product.[1][5] If your hydrolysis or work-up conditions are too harsh (e.g., high temperature, prolonged heating, or strongly acidic pH), you are likely promoting this unwanted side reaction.
Q2: What is the general mechanism I should be aware of?
Understanding the competing pathways is key to controlling the outcome. The process involves two main stages:
-
Saponification (Hydrolysis): This is the desired reaction where a base (like NaOH or KOH) hydrolyzes the two ester groups to form a dicarboxylate salt.[6][7] Subsequent careful acidification protonates the salt to yield the malonic acid derivative.
-
Decarboxylation: This is the competing, undesired reaction. Upon formation, the malonic acid can lose CO₂ if sufficient thermal or acidic energy is supplied.[1][8]
Below is a diagram illustrating these pathways. Your goal is to stop the process after the formation of the malonic acid.
Caption: Competing pathways of hydrolysis and decarboxylation.
Troubleshooting Guide
Q3: What are the most critical parameters to control to prevent decarboxylation?
Based on our field experience and established literature, the three most critical parameters are Temperature , pH , and Reaction Time .
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Temperature | Maintain low to moderate temperatures throughout the process. For hydrolysis, consider room temperature or gentle heating (e.g., 50-70°C).[5] During acidic work-up and extraction, use an ice bath. | The rate of decarboxylation increases significantly with temperature. Malonic acid begins to decompose near its melting point (~135-137°C), but this can occur at much lower temperatures in solution, especially below 100°C.[5][9] |
| pH (Acidity) | Use a strong base (NaOH, KOH) for saponification. For the work-up, acidify slowly with cold, dilute acid (e.g., 1M HCl) only to the point of neutralization (pH ~2-3), avoiding a large excess of strong acid.[10] | The decarboxylation is catalyzed by acid.[11] While the dicarboxylate salt is stable, the fully protonated malonic acid is susceptible. Minimizing exposure time to low pH is crucial.[10][12] |
| Reaction Time | Monitor the hydrolysis closely (e.g., by TLC) and proceed to work-up as soon as the starting material is consumed. Avoid unnecessarily long reaction times or letting the reaction sit for extended periods after acidification. | Prolonged exposure to either heat or acidic conditions, even if moderate, will increase the likelihood of decarboxylation. |
Q4: My hydrolysis seems complete, but decarboxylation occurs during the acidic work-up. How can I optimize this step?
This is a very common point of failure. The transition from the stable dicarboxylate salt to the labile dicarboxylic acid is a critical moment.
Optimized Acidic Work-Up Protocol:
-
Cooling is Mandatory: After hydrolysis is complete, cool the reaction mixture in an ice-water bath to 0-5°C. This slows the kinetics of the decarboxylation reaction significantly.
-
Slow, Dilute Acid Addition: Add cold, dilute mineral acid (e.g., 1M HCl or H₂SO₄) dropwise with vigorous stirring. Monitor the pH. The goal is to protonate the carboxylate, not to create a strongly acidic environment. Aim for a final pH of ~2-3.
-
Immediate Extraction: Once acidified, do not let the aqueous solution stand. Immediately extract the malonic acid product into a cold organic solvent (e.g., diethyl ether or ethyl acetate).
-
Minimize Water Contact: Perform the extraction quickly. The presence of water, especially under acidic conditions, can facilitate the cyclic transition state for decarboxylation.
-
Gentle Drying and Evaporation: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure without heating.
Caption: Optimized workflow for acidic work-up.
Q5: Does the structure of my malonate ester influence the rate of decarboxylation?
Absolutely. The stability of the intermediate carbanion (or the enol) formed during decarboxylation plays a significant role.
-
Electron-Withdrawing Groups: If the alpha-carbon of your malonate is substituted with electron-withdrawing groups (e.g., a phenyl or vinyl group), decarboxylation can be significantly accelerated. These groups stabilize the negative charge that develops on the alpha-carbon in the transition state.[13]
-
Steric Hindrance: Conversely, bulky substituents on the alpha-carbon can sterically hinder the formation of the required planar, six-membered cyclic transition state, thereby slowing down the rate of decarboxylation.[5] Dialkylated malonic acids are often more resistant to decarboxylation than monoalkylated versions for this reason.[5]
Q6: Can I use different bases for hydrolysis? Is there a difference between KOH, NaOH, and LiOH?
Yes, you can use different alkali metal hydroxides. For standard saponification, NaOH and KOH are the most common and are largely interchangeable. The primary goal is to ensure complete hydrolysis of the esters. The choice of cation (Na⁺, K⁺, Li⁺) generally has a minimal effect on the subsequent decarboxylation step, which is primarily influenced by temperature and proton concentration (acid). The key is to use a sufficient molar excess of the base to drive the saponification to completion efficiently.
References
- What is the stability of malonic acid under different conditions? - Blog. (n.d.).
- Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28).
- Introduction to malonic ester synthesis mechanism - Benchchem. (n.d.).
- Gopalan, R., & Mathai, I. M. (1968). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 92-97.
- Ch21: Malonic esters - Chemistry. (n.d.).
- Malonic Ester Synthesis: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.).
-
Bencini, A., et al. (2020). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal, 26(42), 9318-9325. Also available from: [Link]
- Decarboxylation of malonic esters - Chemistry Stack Exchange. (2024, December 20).
-
The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Clark, L. W. (1974). The kinetics of the decarboxylation of malonic acid in normal alkanols. Journal of Physical Chemistry, 78(24), 2533-2535. Retrieved March 4, 2026, from [Link]
-
Clark, L. W. (1966). Kinetics of the decarboxylation of malonic acid and other acids in neutral solvents. The Journal of Physical Chemistry, 70(3), 627-637. Retrieved March 4, 2026, from [Link]
- Malonic Ester Synthesis - AK Lectures. (n.d.).
-
Decarboxylations - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]
- Decarboxylation - Master Organic Chemistry. (2022, May 20).
- Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. (n.d.).
- The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis - Benchchem. (n.d.).
- Malonic Ester Synthesis - Chemistry Steps. (n.d.).
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
-
Diethyl malonate - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
- Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.).
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5).
-
Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - ResearchGate. (2025, June 10). Retrieved March 4, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. aklectures.com [aklectures.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. talentchemicals.com [talentchemicals.com]
- 10. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Support Center: Advanced Troubleshooting for Sequential Alkylation
Ticket ID: #ALK-002-SEC Topic: Low Conversion & Selectivity in Second Alkylation Step Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing difficulty with the second alkylation step of an active methylene compound (e.g., malonic ester, acetoacetate, or cyanoacetate). While the first alkylation typically proceeds rapidly (minutes to hours), the second step often stalls, results in low yields, or produces significant side products.
This guide addresses the three primary failure modes of sequential alkylation:
-
Steric/Electronic Deactivation: The first alkyl group hinders the approach of the second electrophile and destabilizes the carbanion.
-
Ambident Nucleophile Selectivity: Increased competition between C-alkylation (desired) and O-alkylation (undesired).
-
Base/pKa Mismatch: The acidity of the mono-alkylated intermediate is significantly lower than the starting material.
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Stalled" Reaction (Kinetics & Sterics)
Q: My reaction stalls at 50-60% conversion. Adding more base or alkyl halide doesn't help. Why?
A: This is a kinetic issue driven by steric hindrance.[1] The first alkyl group you installed acts as a steric fence. Furthermore, alkyl groups are electron-donating; they destabilize the negative charge on the carbanion, making the second deprotonation harder and the resulting nucleophile more sluggish.
Protocol Fix: The Finkelstein Acceleration If you are using an alkyl bromide or chloride, the electrophile may not be reactive enough to penetrate the steric shield.
-
Add 10-20 mol% Sodium Iodide (NaI) to your reaction mixture.
-
Mechanism: NaI reacts with your alkyl bromide (R-Br) in situ to form alkyl iodide (R-I). The Iodide is a much better leaving group (weaker bond, better polarizability), accelerating the reaction rate significantly.
-
Self-Validation: You should see the precipitation of NaBr or NaCl (if in acetone/DMF) as the reaction proceeds.
Issue 2: Acidity Mismatch (Deprotonation Failure)
Q: I am using the same base as Step 1 (e.g., NaOEt), but the second deprotonation seems incomplete.
A: The pKa of your substrate has changed.[2][3][4]
The introduction of the first alkyl group (electron-donating) increases the pKa, making the
Protocol Fix: Base Switch
-
Standard: Switch to a stronger base like Sodium Hydride (NaH) or LDA for the second step to drive deprotonation to completion.
-
Alternative: If you must use alkoxides, ensure you use a polar aprotic solvent (DMF, DMSO) rather than ethanol. This increases the basicity of the alkoxide by stripping away its solvation shell ("naked anion" effect).
Issue 3: O-Alkylation vs. C-Alkylation
Q: I am seeing a significant amount of enol ether (O-alkylation) instead of the desired carbon product.
A: Enolates are ambident nucleophiles (they can react at C or O).[8][9]
-
Hard/Soft Theory: The Oxygen is a "hard" center; the Carbon is a "soft" center.
-
The Trap: Using highly polar aprotic solvents (HMPA, DMSO) leaves the Oxygen atom exposed ("naked"), increasing its reactivity toward "hard" electrophiles.
Protocol Fix: Controlling Regioselectivity Use the table below to adjust your conditions toward C-Alkylation.
| Variable | Favors C-Alkylation (Desired) | Favors O-Alkylation (Undesired) |
| Leaving Group | Soft: Iodide (I), Bromide (Br) | Hard: Tosylate (OTs), Triflate (OTf), Chloride (Cl) |
| Solvent | Protic: Ethanol, t-Butanol (Solvates Oxygen) | Polar Aprotic: DMSO, HMPA (Exposes Oxygen) |
| Counter-ion | Lithium (Li+) - tight coordination protects O | Potassium (K+) or Ammonium (R4N+) - loose ion pair |
Part 3: The "Gold Standard" Protocol: Phase Transfer Catalysis (PTC)
For difficult second alkylations, traditional NaH/DMF methods often fail due to moisture sensitivity or "runaway" exotherms. Solid-Liquid Phase Transfer Catalysis is the robust alternative used in industrial process chemistry.
Why this works:
-
Anhydrous: Uses solid base (K2CO3 or NaOH) and organic solvent (Toluene/MeCN), minimizing hydrolysis.
-
Kinetics: The quaternary ammonium catalyst shuttles the enolate into the organic phase as a reactive ion pair.
Experimental Procedure
-
Setup: Charge a flask with your Mono-alkylated Substrate (1.0 equiv) in Toluene (10 volumes).
-
Base: Add Solid Potassium Carbonate (K2CO3) (2.5 equiv). Note: K2CO3 is mild but effective under PTC because the equilibrium is constantly driven forward.
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5-10 mol%).
-
Electrophile: Add the Second Alkyl Halide (1.2 equiv).
-
Temperature: Heat to reflux (110°C).
-
Critical Check: Monitor by TLC/HPLC. The reaction is heterogeneous; vigorous stirring is mandatory.
-
-
Workup: Cool, filter off the solids (inorganic salts), and concentrate the filtrate.
Validation Check:
-
If the reaction is slow, add NaI (10 mol%) to trigger the Finkelstein acceleration.
-
If hydrolysis is observed, ensure your K2CO3 is anhydrous (dried in an oven).
Part 4: Reference Data
Solvent Effects on Nucleophilicity
The choice of solvent dictates the "nakedness" of your anion.
| Solvent Class | Examples | Effect on Enolate | Risk Profile |
| Protic | Ethanol, Methanol | Strong H-bonding to Oxygen. Reduces basicity/nucleophilicity. | High C-selectivity, but slow rate. |
| Polar Aprotic | DMSO, DMF, DMAc | Solvates cation only. Anion is "naked" and highly reactive. | Fast rate, but higher risk of O-alkylation. |
| Non-Polar (w/ PTC) | Toluene, Hexane | Anion exists as ion-pair with catalyst. | Balanced reactivity; easiest workup. |
References
-
Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link] (General reference for pKa shifts).
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Halpern, M. (2022). Phase-Transfer Catalysis: Mechanism and Industrial Applications. Phase Transfer Catalysis Communications. Retrieved from [Link]
-
Finkelstein, H. (1910).[10] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Halogen Exchange).
Sources
- 1. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. brainly.com [brainly.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Moisture Control in Malonate Alkylations
Current Status: Operational Topic: Drying Agents & Moisture Control Ticket Priority: High (Yield Critical)
Core Directive: The "Hidden Yield Killer"
Welcome to the Technical Support Center for malonate alkylations. You are likely here because your yields are inconsistent, your base is sizzling unexpectedly, or you are observing significant ester hydrolysis byproducts.
In malonate alkylations, water is not just a contaminant; it is a stoichiometric inhibitor .
-
Base Destruction: Water reacts with strong bases (NaH, NaOEt) faster than the malonate does.
-
Hydroxide Generation: The byproduct of base destruction is often Hydroxide (
), which attacks your malonate esters, leading to saponification and decarboxylation rather than alkylation.
This guide provides the protocols to eliminate moisture from your solvent system and reagents.
Module 1: Solvent Drying Strategy (The Foundation)
Selection Matrix: The Right Sieve for the Right Solvent
Do not use a "one-size-fits-all" approach. Using the wrong pore size renders the drying agent useless.
| Solvent | Primary Drying Agent | Secondary / Polishing | FORBIDDEN | Technical Rationale |
| Ethanol / Methanol | Magnesium Ethoxide / Methoxide | 3A Molecular Sieves | 4A Sieves | 4A pores (4 Å) are large enough to absorb Ethanol (4.4 Å effective diameter in zeolite cages), competing with water. 3A excludes ethanol.[1][2][3][4][5][6] |
| DMF / DMSO | 4A Molecular Sieves | Activated Alumina | Calcium Hydride ( | |
| THF / Dioxane | 4A Molecular Sieves | Na/Benzophenone (Distillation) | Magnesium sulfate is too weak for the ppm levels required for sensitive alkylations. | |
| Toluene | Sodium Metal | 4A Molecular Sieves | Silica Gel | Silica is acidic and retains water tenaciously. |
Deep Dive: The "Burfield & Smith" Standard
In their seminal work (J. Org. Chem.), Burfield and Smith demonstrated that activated molecular sieves often outperform reactive metal distillation for reaching sub-10 ppm water levels, provided they are activated correctly [1].
Protocol: Correct Activation of Molecular Sieves
Most "pre-activated" sieves from vendors are already compromised upon opening.
-
Heat: Place sieves in a wide-mouth flask. Heat to 300°C (high-vac oven or heating mantle/sand bath).
-
Vacuum: Apply high vacuum (<1 mmHg) for 12–15 hours .
-
Cooling: Cool under vacuum or dry Argon.
-
Storage: Store under positive Argon pressure.
-
The "Glove Test" (Field Check): Place a few beads in your gloved hand and add one drop of water. If they do not generate significant heat (too hot to hold) within 2 seconds, they are inactive .
Module 2: Reagent Handling (The Catalyst)
Sodium Hydride (NaH) Troubleshooting
Issue: NaH is typically sold as a 60% dispersion in mineral oil to protect it from moisture. Decision: Should you wash the oil?
-
Yes: If your electrophile is non-polar and difficult to separate from mineral oil later.
-
No: For most standard alkylations. The oil does not interfere with the enolate formation.
Washing Protocol (If required):
-
Place NaH dispersion in a Schlenk flask under
. -
Add anhydrous Hexane or THF (dried via Module 1).
-
Swirl to dissolve oil; let NaH settle (gray powder).
-
Cannulate off the supernatant. Repeat 2x.
-
Critical: Remove residual solvent under vacuum immediately. Wet NaH is a fire hazard; dry NaH is an explosion hazard if exposed to air.
Visualization: Failure Pathways & Decision Logic
Diagram 1: The Moisture Failure Cascade
This diagram illustrates why "wet" reactions don't just fail—they produce specific byproducts (Acid/Decarboxylated species).
Caption: Figure 1. Kinetic competition between deprotonation (desired) and hydrolysis (failure) in wet solvents.
Diagram 2: Drying Agent Decision Tree
Caption: Figure 2. Logic flow for selecting drying agents based on solvent molecular size and reactivity.
Troubleshooting Matrix (Q&A)
Q: My NaH turned gray and clumped up immediately upon addition to the solvent. Is it safe? A: No. This indicates your solvent is "wet" (likely >500 ppm water). The gray crust is NaOH (Sodium Hydroxide) forming on the surface of the hydride.
-
The Fix: Abort the reaction. Do not add the alkyl halide. The NaOH will hydrolyze your ester. Dry your solvent using the Module 1 protocol and restart.
Q: Can I use Calcium Hydride (
-
The Fix: Use activated 4A Molecular Sieves. They are safer and achieve lower residual water content for DMF without the explosion risk [2].
Q: I used 4A sieves for my Ethanol, but the reaction failed. Why? A: 4A sieves have a pore size of 4 Angstroms. Ethanol molecules are small enough to enter these pores. The ethanol competes with water for the adsorption sites, drastically reducing the drying efficiency.
-
The Fix: You must use 3A sieves for alcohols (Methanol/Ethanol).
Q: How do I know if my THF is dry enough without a Karl Fischer titrator? A: If using the Sodium/Benzophenone method, the Deep Blue/Purple color of the ketyl radical is a self-validating indicator.
-
Purple: Very Dry.
-
Colorless: Oxygen or Water contamination.
References
-
Burfield, D. R.; Smithers, R. H.; Tan, A. S. "Desiccant Efficiency in Solvent Drying. A Reassessment by Application of the Radiotracer Method." Journal of Organic Chemistry, 1977 , 42, 3060–3065.
-
Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry, 2010 , 75, 8351–8354.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann: Oxford, 2009 .
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. physics.purdue.edu [physics.purdue.edu]
- 3. chemstock.ae [chemstock.ae]
- 4. reddit.com [reddit.com]
- 5. vaia.com [vaia.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Optimizing Reflux Time for Ethyl Butyl Malonate Synthesis
Welcome to the technical support center dedicated to the synthesis of ethyl butyl malonate. This guide is structured for researchers, chemists, and drug development professionals who are engaged in malonic ester synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical parameter of reflux time to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental hurdles in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction has a low yield, and I've isolated significant amounts of unreacted diethyl malonate, even after several hours of reflux. What's going wrong?
Answer: This common issue points to an incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.
-
Insufficient Reflux Temperature: The alkylation of the malonate enolate is an Sₙ2 reaction that requires sufficient thermal energy to overcome its activation energy barrier.[1] If the reflux temperature is too low (e.g., due to improper heating or a lower-boiling solvent), the reaction rate will be significantly reduced. Ensure your heating mantle and condenser are set up correctly to achieve a steady, gentle reflux of the solvent (typically absolute ethanol).
-
Inactive or Insufficient Base: The reaction is initiated by the deprotonation of diethyl malonate. If the base, typically sodium ethoxide, has degraded due to moisture exposure or if an insufficient molar equivalent is used, the initial enolate concentration will be too low for the reaction to proceed to completion. It is crucial to use freshly prepared sodium ethoxide in anhydrous ethanol.
-
Poor Mixing: In heterogeneous reaction mixtures, particularly during the initial formation of the sodium malonate salt, poor stirring can lead to localized areas of low reactant concentration, preventing the reaction from completing. Ensure vigorous and consistent mechanical or magnetic stirring throughout the reflux period.
Troubleshooting Steps:
-
Verify Temperature: Confirm that the reaction mixture is reaching the boiling point of the solvent.
-
Check Base Quality: Use a fresh batch of sodium metal and anhydrous ethanol to prepare your sodium ethoxide.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the diethyl malonate starting material before stopping the reaction.[2] A classic, simpler method involves checking the pH of the reaction mixture; the reaction is generally complete when the mixture is neutral to moist litmus paper, indicating the consumption of the ethoxide base.[3]
Question 2: My yield is low, and my main impurity appears to be diethyl 2,2-dibutylmalonate. How can I prevent this dialkylation?
Answer: The formation of a dialkylated product is a prevalent side reaction in malonic ester synthesis.[4] It occurs because the desired mono-alkylated product, ethyl butyl malonate, still possesses one acidic α-proton. This proton can be removed by any remaining base to form a new enolate, which can then react with another molecule of butyl bromide.
Causality & Prevention:
-
Stoichiometry Control: The most critical factor is the molar ratio of your reactants. Using a strict 1:1 ratio of the diethyl malonate enolate to the alkylating agent (n-butyl bromide) is essential. A slight excess of diethyl malonate can also help favor mono-alkylation.[4]
-
Slow Addition of Alkyl Halide: Adding the n-butyl bromide slowly and dropwise to the formed enolate solution helps ensure that it reacts with the more abundant diethyl malonate enolate before it has a chance to react with the newly formed mono-alkylated product enolate.[4]
-
Temperature Management: The initial enolate formation should be performed at a controlled temperature (e.g., room temperature or slightly below) before heating to reflux. The alkyl halide should be added dropwise to the stirred enolate solution before reflux begins.[4]
Question 3: The reaction mixture turned dark during reflux, and the final product is difficult to purify. What causes this decomposition?
Answer: Significant darkening often indicates decomposition or polymerization side reactions, which can be triggered by excessive heat or prolonged reaction times.[5]
-
Excessive Reflux Time: While a sufficient reflux period is necessary, excessively long heating can lead to undesired side reactions. Once the starting material is consumed (as confirmed by TLC/GC), continued heating provides no benefit and can promote decomposition. Over-refluxing can sometimes even drive a reversible reaction backward.[6]
-
Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for decomposition pathways at elevated temperatures. Always use purified reagents and anhydrous solvents.[3]
-
Base-Induced Elimination: Although less common with primary alkyl halides like n-butyl bromide, the basic conditions can potentially promote E2 elimination of HBr from the alkyl halide to form an alkene, which can then polymerize under heating.[4]
Preventative Measures:
-
Actively Monitor the Reaction: Do not rely on a fixed time from a literature procedure. Monitor your specific reaction's progress.
-
Use High-Purity Reagents: Ensure diethyl malonate and n-butyl bromide are distilled and that the ethanol is absolute (anhydrous).[3]
-
Avoid Overheating: Use a heating mantle with a temperature controller to maintain a gentle, consistent reflux rather than vigorous, uncontrolled boiling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ethyl butyl malonate synthesis? The synthesis is a classic example of the malonic ester synthesis.[7] It proceeds in two main steps:
-
Enolate Formation: Diethyl malonate, which has relatively acidic α-protons (pKa ≈ 13), is deprotonated by a strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized, nucleophilic enolate.[8]
-
Alkylation: This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (n-butyl bromide) in an Sₙ2 reaction. This forms a new carbon-carbon bond, yielding ethyl butyl malonate.[9][10]
Q2: Why is reflux necessary for this reaction? Refluxing serves two primary purposes. First, it provides the necessary activation energy to drive the Sₙ2 alkylation reaction at a reasonable rate.[1] Second, it allows the reaction to be maintained at the constant, elevated temperature of the solvent's boiling point for an extended period without loss of solvent, ensuring the reaction can proceed to completion.
Q3: What is a typical reflux time and temperature for this synthesis? The reaction is typically performed in absolute ethanol, which has a boiling point of approximately 78 °C. Literature procedures often cite reflux times ranging from 2 to 6 hours.[3][11] However, the optimal time is not fixed; it depends on the scale, the purity of the reagents, and the efficiency of mixing. The most reliable method is to monitor the reaction's progress until the starting material is consumed.[2]
Q4: What are the consequences of insufficient or excessive reflux time?
-
Insufficient Reflux Time: Leads to an incomplete reaction, resulting in a low yield of the desired product and significant contamination with unreacted diethyl malonate, which can be difficult to separate due to similar boiling points.[2]
-
Excessive Reflux Time: Does not necessarily increase the yield and can lead to the formation of byproducts through decomposition, dialkylation, or other side reactions, complicating purification and reducing the overall isolated yield.[4][5]
Section 3: Experimental Protocol & Data
Detailed Protocol for Synthesis of Ethyl Butyl Malonate
This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 6.9 g (0.3 mol) of clean, finely cut sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow all the sodium to react completely, which may require gentle warming.
-
Enolate Formation: Once the sodium ethoxide solution has cooled to near room temperature, add 48.0 g (0.3 mol) of diethyl malonate dropwise from the dropping funnel with continuous stirring over 30 minutes.
-
Alkylation: To the resulting clear solution, add 41.1 g (0.3 mol) of n-butyl bromide dropwise over 30-45 minutes. An exothermic reaction may occur; use a water bath for cooling if necessary.[12]
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux, monitoring the reaction every hour by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours, or when diethyl malonate is no longer visible on the TLC plate.[8][11]
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Distill off the majority of the ethanol using a rotary evaporator.
-
To the residue, add 150 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude ethyl butyl malonate by vacuum distillation. Collect the fraction boiling at approximately 130–135 °C at 20 mmHg.[3][12]
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used | Boiling Point (°C) |
| Sodium (Na) | 22.99 | 1.0 | 6.9 g | 97.8 (m.p.) |
| Diethyl Malonate | 160.17 | 1.0 | 48.0 g | 199 |
| n-Butyl Bromide | 137.02 | 1.0 | 41.1 g | 101-103 |
| Absolute Ethanol (Solvent) | 46.07 | - | 150 mL | 78 |
| Product: | ||||
| Ethyl Butyl Malonate | 216.28 | - | Theoretical: 64.9 g | ~235-240 (atm) |
| Typical Yield: | 80-90%[12] |
Section 4: Visualization of Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the reflux time during the synthesis of ethyl butyl malonate.
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Technical Support Center: Safe Handling of Sodium Metal in Malonate Ester Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for our valued partners in research, science, and drug development. The malonic ester synthesis is a cornerstone of carbon-carbon bond formation, yet its reliance on strong bases generated from highly reactive alkali metals like sodium necessitates an uncompromising approach to safety. This document moves beyond mere procedural lists to provide a deep, causality-driven understanding of how to handle sodium metal with the expertise and confidence required in a professional laboratory setting. Here, we address the common and uncommon issues encountered, ensuring every step is a self-validating system for safety and success.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most pressing questions researchers have before, during, and after handling sodium metal for the synthesis of sodium ethoxide, the key base in malonate ester synthesis.
Q1: What is the non-negotiable Personal Protective Equipment (PPE) for handling sodium metal? A1: Standard laboratory PPE is insufficient. Due to sodium's extreme reactivity with water (including moisture on skin) and its fire risk, a specialized level of protection is mandatory.[1][2][3] Your safety depends on creating a complete barrier between you and the reagent.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z-87.1 standards are required. For any transfers or cutting of sodium, a full face shield must be worn over the goggles to protect against splashes and potential explosions.[2][3] |
| Hand Protection | Wear two pairs of nitrile gloves for dexterity and basic chemical protection.[3] However, for handling the metal directly, chrome leather gloves or other specialized heavy-duty, flame-resistant gloves should be considered.[2] |
| Body Protection | A flame-resistant (FR) lab coat is mandatory.[1][3][4] Standard cotton or polyester lab coats can ignite and melt. Ensure the coat is fully buttoned. |
| Apparel | Wear long, non-synthetic pants and fully-enclosed, chemical-resistant shoes that cover the entire foot.[1][3] |
Q2: How must I store sodium metal to prevent degradation and accidents? A2: The primary goal of storage is complete isolation from air and moisture.[5][6] Sodium reacts with atmospheric oxygen to form a passivating oxide/hydroxide layer and with moisture to produce flammable hydrogen gas.[4] Store sodium submerged under an inert, dry hydrocarbon like mineral oil or kerosene in a tightly sealed, clearly labeled container.[5][7] The storage area must be cool, dry, and separate from combustible materials, acids, and halogenated solvents.[4][5]
Q3: Why is in situ preparation of sodium ethoxide from sodium and absolute ethanol the preferred method for malonate ester synthesis? A3: There are two core reasons for this preference:
-
Preventing Transesterification: The goal is to deprotonate diethyl malonate. Using sodium ethoxide ensures the base's alkoxide (ethoxide) matches the ester's alcohol group (ethyl). If a different alkoxide, like sodium methoxide, were used, it could react with the diethyl malonate, leading to a mixture of ethyl and methyl esters—a phenomenon known as transesterification.[8] This complicates purification and reduces the yield of the desired product.
-
Anhydrous Conditions: The reaction of sodium with absolute ethanol produces sodium ethoxide and hydrogen gas, with no water byproduct.[9][10] This is critical because the subsequent alkylation step involves a moisture-sensitive enolate. Commercially available sodium ethoxide can absorb moisture, and alternative preparations (like reacting NaOH with ethanol) can produce water, compromising the reaction.[10][11]
Q4: What should I do if a small piece of sodium metal catches fire? A4: DO NOT USE WATER, A CO2, OR A STANDARD ABC EXTINGUISHER. This is the most critical rule. Sodium burns at extremely high temperatures and reacts violently with water, intensifying the fire and producing explosive hydrogen gas.[2][4][7] Carbon dioxide also reacts with burning sodium. The only correct response is to use a Class D fire extinguisher , which contains a specialized powder like sodium chloride (NaCl) or copper powder.[12][13][14][15][16] If a Class D extinguisher is not available, smother the fire completely with a generous amount of dry sand, soda ash, or lime.[4][7][17]
Part 2: In-Depth Experimental Protocols
These protocols are designed to be self-validating, with built-in checks and explanations for each critical step.
Protocol A: Preparation of Sodium Ethoxide for Malonate Ester Synthesis
This protocol details the in situ generation of sodium ethoxide from sodium metal and absolute ethanol.
Core Principle: The reaction 2Na(s) + 2CH₃CH₂OH(l) → 2CH₃CH₂ONa(sol) + H₂(g) is highly exothermic and produces flammable hydrogen gas.[9][18] Control is achieved by managing the rate of sodium addition and ensuring a completely anhydrous, inert environment.
Step-by-Step Methodology:
-
System Preparation:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet adapter connected to an inert gas source (argon or nitrogen). Ensure all glassware is oven-dried and assembled while hot to prevent condensation.
-
Perform all work inside a certified chemical fume hood.[1][3][5]
-
Place a container of dry sand or a Class D fire extinguisher within immediate reach.[4][19]
-
-
Reagent Preparation:
-
Measure the required volume of absolute (200 proof) ethanol into the flask under a positive pressure of inert gas.
-
Weigh the required amount of sodium metal (as a single piece or large chunks) submerged in mineral oil.
-
In a separate beaker containing dry hexane, briefly wash the sodium pieces using forceps to remove the protective mineral oil.[20] This step is crucial as mineral oil will contaminate your reaction.
-
-
Reaction Execution:
-
Begin stirring the ethanol in the flask.
-
Using forceps, carefully cut the sodium into small, manageable pieces (approx. 0.5 cm cubes). A fresh, silvery surface should be visible.
-
Add the sodium pieces to the ethanol one at a time. The rate of addition should be slow enough to maintain a steady, controllable evolution of hydrogen gas (bubbling).[9][21] An ice bath should be kept on hand to cool the flask if the reaction becomes too vigorous.
-
Continue adding sodium until the calculated amount has been introduced. The reaction is complete when all the sodium has dissolved and gas evolution has ceased. The resulting solution should be colorless to pale yellow.[9][22]
-
-
Proceeding to Synthesis: The freshly prepared sodium ethoxide solution is now ready for the dropwise addition of diethyl malonate to form the enolate.[23][24][25]
Protocol B: Safe Quenching and Disposal of Unreacted Sodium Metal
Core Principle: Unreacted sodium must be destroyed by converting it to a non-hazardous salt. This is achieved through a graded series of proton sources, moving from the least reactive to the most reactive to control the rate of reaction and heat generation.[26][27] Rushing this process is a common cause of laboratory accidents.[26]
Step-by-Step Methodology:
-
Initial Setup:
-
Graded Quenching Sequence:
-
Step 1: Isopropanol/tert-Butanol. Slowly and dropwise, add a less reactive alcohol like isopropanol or tert-butanol.[1][26] These alcohols react much more slowly with sodium than ethanol or water, allowing for controlled hydrogen release. Wait for all bubbling to stop before proceeding.
-
Step 2: Ethanol. Once the reaction with isopropanol has ceased, begin the slow, dropwise addition of ethanol. This will react with any remaining, more passivated sodium.
-
Step 3: Methanol. After the ethanol reaction is complete, cautiously add methanol.
-
Step 4: Water. Only after you are certain that no more gas is evolving, begin adding water drop by drop. Extreme caution is required here. Even trace amounts of unreacted sodium can react violently with water.[28][29]
-
-
Final Neutralization & Disposal:
-
Once the reaction with water is complete and the solution is homogenous, check the pH. It will be highly basic.
-
Neutralize the solution by slowly adding a weak acid, such as 3 M HCl or citric acid, until the pH is near 7.[27]
-
The resulting aqueous solution can now be disposed of as hazardous waste according to your institution's guidelines.[28]
-
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Action & Explanation |
| Sodium metal is coated in a white/grey crust and is not reacting with the ethanol. | The sodium has oxidized due to improper storage or exposure to air. This crust is sodium oxide/hydroxide and is passivating the reactive metal underneath. | Carefully remove the piece of sodium from the flask. In a beaker of hexane, use a scalpel or forceps to carefully cut away the outer crust, exposing the shiny, metallic interior. Re-introduce the freshly cut piece to the ethanol. |
| The reaction is extremely vigorous, boiling uncontrollably even with slow addition. | 1. The presence of water in the ethanol. 2. The rate of sodium addition is still too high for the scale of the reaction. | 1. Immediately cool the flask in an ice bath. If the reaction remains uncontrollable, move away and allow it to subside. You must start over with fresh, verified absolute ethanol. 2. Slow the rate of addition or cut the sodium into smaller pieces. |
| The final sodium ethoxide solution is brown or dark. | The sodium ethoxide is oxidizing. This can happen during prolonged storage in the presence of air.[10] | While a pale yellow color is acceptable, a dark brown solution suggests significant degradation.[11] It is best to use freshly prepared sodium ethoxide for optimal results in the malonate ester synthesis. |
| The yield of my alkylated malonate ester is low. | 1. Incomplete formation of the enolate due to insufficient base. 2. The presence of water in the reaction, which would protonate and destroy the enolate nucleophile. | 1. Ensure a stoichiometric amount of sodium metal was used relative to the diethyl malonate. 2. Re-verify the dryness of all reagents and glassware. The use of absolute ethanol and an inert atmosphere is critical to success.[8] |
Part 4: Emergency Response Workflow
In the event of an incident, a clear and logical response is critical. Do not work alone when handling alkali metals.[1]
Sodium Incident Response Flowchart
Caption: Emergency decision workflow for sodium metal incidents.
Skin Contact: If sodium metal comes into contact with skin, immediately brush off any visible solid particles.[4] Then, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][30] Remove any contaminated clothing.
References
-
Chemistry Learner. (2011, August 18). Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Alkali Metals. Retrieved from [Link]
-
Safety Emporium. (n.d.). Amerex Model B570 Class D Sodium Chloride Fire Extinguisher, 30 lb. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). The Reaction Between Alcohols and Sodium. Retrieved from [Link]
-
Michigan Technological University. (2015). Laboratory Standard Operating Procedure: Alkali Metals. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedure: Alkali Metals. Retrieved from [Link]
-
Fire Extinguisher Depot. (n.d.). Class D - Metal Fires. Retrieved from [Link]
-
Eurosafe Global. (n.d.). METAL FIRE EXTINGUISHER (CLASS D). Retrieved from [Link]
-
Chemguide. (n.d.). alcohols and sodium. Retrieved from [Link]
-
Kanex Fire. (n.d.). D Type Stored Pressure. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Sodium. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Supremex Equipments. (n.d.). Class D Fire Extinguisher | Combustible Metal Type | TEC. Retrieved from [Link]
-
University of Guelph. (n.d.). Standard Operating Procedure SODIUM. Retrieved from [Link]
-
University of Maryland. (2018, March 5). Improper Quenching of Sodium. Retrieved from [Link]
-
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Alkali Metals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, December 4). How can I use sodium as an initiator? Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2024, October 15). Lessons Learned Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. Retrieved from [Link]
-
CLEAPSS. (n.d.). Student safety sheets 80 Alkali metals. Retrieved from [Link]
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Validation & Comparative
Comprehensive GC-MS Comparison Guide: Fragmentation Pattern Analysis of Diethyl 2-butyl-2-ethylmalonate
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly substituted aliphatic esters. Diethyl 2-butyl-2-ethylmalonate (CAS: 596-76-9) is a sterically hindered dialkyl malonate that serves as a foundational intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably barbiturate derivatives such as butethal[1].
During impurity profiling and synthetic validation, confident structural elucidation of this intermediate is non-negotiable. However, relying solely on standard 70 eV Electron Ionization (EI) GC-MS presents a significant challenge: the molecular ion (M+) is virtually undetectable. This guide objectively compares the performance of standard EI, Positive Chemical Ionization (PCI), and High-Resolution GC-QTOF mass spectrometry to establish a self-validating analytical workflow for this compound.
The Causality of Fragmentation (EI-MS)
To understand why alternative ionization techniques are necessary, we must first analyze the physical chemistry driving the EI fragmentation of diethyl 2-butyl-2-ethylmalonate.
When subjected to a 70 eV electron beam, the molecule (
Mechanistic Pathways:
-
Alkyl Radical Loss (Alpha-Cleavage): The loss of the larger butyl radical (-57 Da) is kinetically and thermodynamically favored over the ethyl radical (-29 Da) due to the greater stability of the expelled neutral radical. This produces the dominant fragment at m/z 187.
-
Ester Cleavage: The molecule undergoes characteristic ester fragmentations, including the loss of an ethoxy radical (-45 Da) to yield m/z 199, and the loss of an entire carboethoxy group (-73 Da) to yield m/z 171.
GC-MS EI fragmentation pathways of diethyl 2-butyl-2-ethylmalonate.
Platform Comparison: EI vs. PCI vs. GC-QTOF
To build a trustworthy, self-validating identification system, a single analytical mode is insufficient. We must compare platforms based on their ability to provide complementary structural data[2].
-
Standard Single Quadrupole GC-MS (70 eV EI): The industry standard for routine QA/QC. It provides excellent spectral library matching against databases like the NIST Mass Spectral Library[3], but fails to provide a robust molecular ion for malonates.
-
GC-MS with Positive Chemical Ionization (PCI): By utilizing isobutane as a reagent gas, PCI offers "soft" ionization. The proton transfer reaction is significantly less exothermic than electron bombardment, preserving the intact molecule as an
adduct (m/z 245). -
GC-QTOF (High-Resolution Mass Spectrometry): Provides exact mass measurements with sub-ppm mass accuracy. This is critical for differentiating isobaric interferences and confirming the empirical formulas of the generated fragments.
Comparative GC-MS analytical workflows for malonate ester characterization.
Quantitative Performance Data
Table 1: Comparative Ionization Performance
| Parameter | Standard EI (70 eV) | Soft Ionization (PCI) | GC-QTOF (High-Res EI) |
| Primary Utility | Spectral library matching | Molecular weight confirmation | Empirical formula validation |
| Molecular Ion Abundance | < 1% (m/z 244) | Base Peak | < 1% (Exact mass 244.1675) |
| Base Peak | m/z 187 | m/z 245 | m/z 187 |
| Mass Accuracy | Nominal (~0.1 Da) | Nominal (~0.1 Da) | Sub-ppm (< 2.0 ppm) |
| Structural Confidence | Moderate | High (MW confirmed) | Ultimate (Formulas confirmed) |
Table 2: High-Resolution Fragment Assignments (GC-QTOF Data)
| Fragment Identity | Empirical Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| Molecular Ion | 244.1675 | 244.1671 | -1.6 | |
| 215.1283 | 215.1280 | -1.4 | ||
| 199.1334 | 199.1337 | +1.5 | ||
| 187.0970 | 187.0973 | +1.6 | ||
| 171.1385 | 171.1382 | -1.7 |
Self-Validating Experimental Protocol
To ensure reproducibility across laboratories, the following step-by-step methodology incorporates internal system suitability checks.
Step 1: System Suitability & Tuning
Prior to analysis, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA).
-
Validation Check: The m/z 69, 219, and 502 isotopic ratios must fall within 10% of theoretical values to validate ion transmission across the mass range. If m/z 502 relative abundance drops below 2%, clean the ion source before proceeding.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of diethyl 2-butyl-2-ethylmalonate reference standard.
-
Dissolve in 10.0 mL of LC-MS grade hexane to create a 1 mg/mL stock solution.
-
Dilute 100 µL of the stock solution into 900 µL of hexane (100 µg/mL working solution).
-
Causality: Hexane is chosen as a non-polar, aprotic solvent. It expands efficiently in the GC inlet without causing active site degradation or transesterification, which frequently occurs if methanolic solvents are mistakenly used with ester samples.
Step 3: Capillary GC Separation
-
Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Inlet: 250 °C, Split ratio 10:1, 1 µL injection volume.
-
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).
-
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal retention for mid-polarity esters, ensuring sharp peak shapes and minimizing thermal degradation of the sterically hindered malonate in the column.
Step 4: Mass Spectrometry Parameters
-
Transfer Line Temp: 280 °C.
-
EI Mode: Source temp 230 °C, Electron energy 70 eV, Scan range m/z 40-350.
-
PCI Mode: Source temp 250 °C, Reagent gas Isobutane (flow 2.0 mL/min), Scan range m/z 100-400.
-
Causality: Isobutane is selected over methane for PCI because its proton affinity is higher. This results in a less exothermic proton transfer to the malonate, minimizing residual fragmentation and maximizing the
signal for confident molecular weight determination.
References
-
Synthesis and Isotopic Labeling of Butobarbital-d5: A... Source: Benchchem URL:1
-
2-Ethylhexanoic acid 149-57-5 - Guidechem (Contains BUTYL TRIETHYL MALONATE CAS No: 596-76-9) Source: Guidechem URL:2
-
2-Ethylhexanoic acid 149-57-5 wiki - Guidechem (NIST/EPA/MSDC Mass Spectral Database) Source: Guidechem URL:3
Sources
A Comprehensive Guide to the FTIR Carbonyl Stretching Frequencies of Disubstituted Malonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of disubstituted malonates, with a specific focus on the interpretation of their carbonyl (C=O) stretching frequencies. Understanding these vibrational frequencies is crucial for characterizing molecular structures and predicting reactivity in various chemical and pharmaceutical applications.
Theoretical Framework: Unraveling the Factors Influencing Carbonyl Stretching
The position of the carbonyl stretching band in the infrared spectrum is highly sensitive to the electronic and structural environment of the C=O group. In disubstituted malonates, several key factors come into play, dictating the precise frequency of this absorption.
Inductive and Resonance Effects of α-Substituents
The nature of the substituents at the α-carbon significantly influences the C=O stretching frequency. Electron-withdrawing groups (EWGs) attached to the carbon adjacent to the carbonyl group tend to increase the carbonyl stretching frequency.[1] This is attributed to the inductive effect, where the EWG pulls electron density away from the carbonyl carbon, leading to a strengthening and shortening of the C=O bond. Conversely, electron-donating groups (EDGs) can lower the frequency by increasing electron density and promoting resonance structures that reduce the double bond character of the carbonyl group.[1]
Vibrational Coupling
In molecules containing two or more carbonyl groups in close proximity, such as malonates, vibrational coupling can occur.[2][3] This interaction between the individual C=O stretching vibrations leads to the appearance of two distinct carbonyl absorption bands: a symmetric and an antisymmetric stretching mode. The antisymmetric stretch typically occurs at a higher frequency, while the symmetric stretch appears at a lower frequency.[4] The extent of this splitting is dependent on the geometry of the molecule and the distance between the carbonyl groups.[2]
Fermi Resonance
Fermi resonance is another phenomenon that can complicate the carbonyl stretching region of the FTIR spectrum. It occurs when a fundamental vibrational mode, such as the C=O stretch, has a similar energy to an overtone or combination band of another vibration within the molecule.[5][6] This interaction can lead to a splitting of the carbonyl band into a doublet, with one band appearing at a higher and the other at a lower frequency than the unperturbed C=O stretch.[5][7] Hydrogen bonding can sometimes induce or enhance Fermi resonance in esters.[5][7]
Experimental Protocol: Acquiring High-Quality FTIR Spectra
Obtaining reliable and reproducible FTIR spectra is paramount for accurate analysis. The following protocol outlines the key steps for sample preparation and data acquisition for disubstituted malonates.
Step-by-Step Methodology
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
For solid samples, the KBr pellet method is commonly employed. A small amount of the solid (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Alternatively, a solution of the malonate in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared. The spectrum of the solvent must be subtracted from the sample spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
The logical flow of this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for FTIR analysis of disubstituted malonates.
Comparative Analysis: Carbonyl Stretching Frequencies of Various Disubstituted Malonates
The following table summarizes the typical carbonyl stretching frequencies for a series of disubstituted malonates, illustrating the influence of different α-substituents.
| Substituent (R) at α-carbon | Typical C=O Stretching Frequencies (cm⁻¹) | Key Observations |
| H (Diethyl Malonate) | ~1757 and 1740 cm⁻¹ (in CCl₄)[2] | Exhibits two distinct peaks due to vibrational coupling. |
| Alkyl (e.g., n-butyl) | Slight increase in frequency compared to diethyl malonate.[2] | Steric effects can counteract the inductive effect of alkyl groups.[2] |
| Halogen (e.g., Cl) | Significant increase in frequency. | Strong inductive electron withdrawal by the halogen strengthens the C=O bond.[8] |
| Phenyl | Lowering of frequency. | Conjugation with the phenyl ring decreases the C=O double bond character.[9] |
| Cyano (CN) | Increase in frequency. | The strongly electron-withdrawing cyano group increases the C=O bond order.[2] |
Discussion and Interpretation of Spectral Data
The data presented in the table highlights the predictable trends in carbonyl stretching frequencies based on the electronic properties of the α-substituents.
-
Diethyl malonate serves as a baseline, clearly demonstrating the effect of vibrational coupling with its two distinct carbonyl peaks.[2]
-
The introduction of an alkyl group leads to a slight increase in frequency, which may seem counterintuitive given the electron-donating nature of alkyl groups. However, steric hindrance can play a role, potentially altering the conformation and influencing the vibrational modes.[2]
-
As expected, the presence of a highly electronegative halogen atom causes a significant shift to a higher wavenumber due to the strong inductive effect.[8]
-
Conversely, a phenyl group in conjugation with the carbonyl system delocalizes the π-electrons, weakening the C=O bond and thus lowering the stretching frequency.[9]
-
The cyano group , a potent electron-withdrawing substituent, induces a notable increase in the carbonyl stretching frequency, reflecting a stronger C=O bond.[2]
The relationship between substituent effects and the resulting shift in carbonyl stretching frequency is depicted in the following diagram.
Caption: Influence of substituent effects on C=O stretching frequency.
Conclusion
The FTIR carbonyl stretching frequencies of disubstituted malonates provide a wealth of information about their molecular structure and electronic environment. By carefully analyzing the position, splitting, and intensity of the C=O absorption bands, researchers can gain valuable insights into the effects of α-substitution, vibrational coupling, and potential Fermi resonance. This guide serves as a foundational resource for scientists and professionals working with these important compounds, enabling more accurate spectral interpretation and a deeper understanding of their chemical properties.
References
- Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATE ESTERS.
- ACS Publications. (2024, April 30). Perturbation of Fermi Resonance on Hydrogen-Bonded > C O: 2D IR Studies of Small Ester Probes.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 8. (n.d.).
-
Neuvonen, H., Neuvonen, K., Koch, A., Kleinpeter, E., & Pasanen, P. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]
- AIP Publishing. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances.
- ChemicalBook. (n.d.). Diethyl malonate(105-53-3) IR Spectrum.
- Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?
- ResearchGate. (n.d.). FTIR spectrum of cadmium malonate.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF MALONATE ESTERS.
- RSC Publishing. (2024, March 5). Vibrational anisotropy decay resolves rare earth binding induced conformational change in DTPA.
- ResearchGate. (2025, November 4). The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach.
- Indian Academy of Sciences. (n.d.). Crystallization and spectroscopic studies of manganese malonate.
- ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.
- ACS Publications. (n.d.). Substituent Effects. III.1 Acid Dissociation Constants of Substituted 1-Naphthoic Acids and Carbonyl Stretching Frequencies of Their Esters.
- Fermi Resonance Effects in the Vibrational Spectroscopy of Methyl and Methoxy Groups. (n.d.).
- SpectraBase. (n.d.). Dimethyl malonate - Optional[FTIR] - Spectrum.
- IR - spectroscopy. (n.d.).
- YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Esters.
- ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
- ACS Publications. (n.d.). Vibrational Spectra and Bonding in Metal Carbonyls. IV. CO and Re-Re Stretching Modes in the Decacarbonyls of Rhenium and Manganese.
- ACS Publications. (2020, May 15). Vibrational Couplings in Hydridocarbonyl Complexes: A 2D-IR Perspective.
- MDPI. (2026, February 9). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid.
- AIP Publishing. (2000, October 8). A density functional theory study of vibrational coupling between ribose and base rings of nucleic acids with ribosyl guanosine as a model system.
- UNT Digital Library. (n.d.). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES.
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A Comparative Analysis of the Refractive Index of Diethyl Butylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the refractive index of pure diethyl butylmalonate, a critical physical constant for its application in research and development. This document will delve into the theoretical underpinnings of refractive index, present comparative data with analogous compounds and common solvents, and provide a detailed experimental protocol for its accurate measurement.
Note on Nomenclature: Initial searches for "diethyl butylethylmalonate" did not yield specific data. This guide proceeds under the assumption that the intended compound of interest is the structurally similar and more commonly referenced diethyl butylmalonate . This is a crucial distinction, as the refractive index is highly sensitive to molecular structure.
The Significance of Refractive Index in a Research Context
The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light. For a pure compound like diethyl butylmalonate, the refractive index is a valuable parameter for several reasons:
-
Purity Assessment: A measured refractive index that deviates from the established value can indicate the presence of impurities. This makes it a quick and non-destructive method for quality control.
-
Compound Identification: In conjunction with other physical properties, the refractive index can aid in the identification of an unknown substance.
-
Reaction Monitoring: Changes in the refractive index of a reaction mixture can be used to monitor the progress of a chemical reaction, as the composition of the mixture changes over time.
-
Concentration Determination: For solutions, the refractive index is often a function of concentration, allowing for the quantification of solutes.
Comparative Data for Diethyl Butylmalonate
The refractive index of diethyl butylmalonate is presented below, alongside structurally similar malonic esters and common laboratory solvents to provide a comparative context. All values are reported at 20°C using the sodium D-line (589 nm), denoted as nD²⁰.
| Compound | Chemical Structure | Refractive Index (nD²⁰) |
| Diethyl Butylmalonate | CH₃(CH₂)₃CH(COOCH₂CH₃)₂ | 1.422 [1][2][3] |
| Diethyl Ethylmalonate | CH₃CH₂CH(COOCH₂CH₃)₂ | 1.416[4][5][6] |
| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | 1.4139[7] |
| Diethyl Diethylmalonate | (CH₃CH₂)₂C(COOCH₂CH₃)₂ | 1.423[8][9] |
| Diethyl Methylmalonate | CH₃CH(COOCH₂CH₃)₂ | 1.411 - 1.415[10] |
Comparison with Common Laboratory Solvents
To further contextualize the refractive index of diethyl butylmalonate, the following table compares its value to that of several solvents commonly used in drug development and organic synthesis.
| Solvent | Refractive Index (nD²⁰) |
| Diethyl Butylmalonate | 1.422 |
| Ethanol | 1.3611[11] |
| Methanol | 1.329[12][13] |
| Dimethyl Sulfoxide (DMSO) | 1.479[14][15] |
| Ethyl Acetate | 1.3720[16] |
| Water | 1.333 |
This comparison highlights that diethyl butylmalonate has a refractive index that is moderately higher than common alcoholic solvents and esters, but lower than the highly polar aprotic solvent, DMSO.
Experimental Protocol for Refractive Index Measurement
The accurate determination of the refractive index of a liquid sample such as diethyl butylmalonate is most commonly performed using an Abbe refractometer. This protocol is based on the principles outlined in ASTM D1218, a standard test method for the refractive index of hydrocarbons.[17]
Principle of Operation
The Abbe refractometer operates on the principle of the critical angle of total internal reflection. A thin film of the liquid sample is placed between two prisms. Light is passed through the sample and the angle at which it is refracted is measured. This angle is then used to calculate the refractive index of the liquid.
Instrumentation and Materials
-
Abbe Refractometer
-
Constant temperature water bath (set to 20°C ± 0.1°C)
-
Pure diethyl butylethylmalonate sample
-
Dropper or pipette
-
Lint-free lens paper
-
Volatile solvent for cleaning (e.g., ethanol or acetone)
-
Calibration standard (e.g., distilled water, nD²⁰ = 1.3330)
Step-by-Step Methodology
-
Instrument Calibration:
-
Ensure the refractometer is clean and connected to the constant temperature water bath set to 20°C.
-
Place a few drops of distilled water onto the prism surface.
-
Close the prism and allow 5-10 minutes for temperature equilibration.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The reading should be 1.3330. If not, adjust the calibration screw as per the manufacturer's instructions.
-
-
Sample Measurement:
-
Clean the prism surface thoroughly with a volatile solvent and lint-free lens paper.
-
Apply a few drops of the diethyl butylmalonate sample to the prism surface.
-
Close the prism and allow for temperature equilibration.
-
Rotate the handwheel to bring the light/dark boundary into the field of view.
-
If a colored band is observed at the boundary, adjust the dispersion compensator to remove the color and sharpen the line.
-
Align the sharp, achromatic boundary with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Repeat the measurement at least three times and calculate the average value.
-
-
Cleaning:
-
Thoroughly clean the prisms with a suitable solvent and lint-free tissue immediately after the measurement is complete.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of the refractive index of diethyl butylmalonate.
Discussion and Conclusion
The refractive index of diethyl butylmalonate (nD²⁰ = 1.422) provides a valuable datapoint for its characterization. Its value is consistent with what would be expected for a molecule of its size and functionality, being slightly higher than smaller, less polar esters like ethyl acetate, and significantly lower than highly polar solvents like DMSO. The presence of the butyl group, as opposed to an ethyl group in diethyl ethylmalonate, leads to a slight increase in the refractive index, which is a predictable trend related to the increase in molecular polarizability with increasing chain length.
For professionals in drug development and organic synthesis, the refractive index serves as a straightforward and reliable tool for ensuring the quality and purity of starting materials and for monitoring the progress of reactions involving diethyl butylmalonate. The detailed experimental protocol provided in this guide offers a robust method for obtaining accurate and reproducible refractive index measurements in a laboratory setting.
References
-
ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, [Link]
-
"Ethanol." Wikipedia, [Link]
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"Dimethyl sulfoxide." Wikipedia, [Link]
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"Ethyl acetate." Wikipedia, [Link]
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"What is the refractive index of methanol?." Homework.Study.com, [Link]
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"Cas 133-08-4,Diethyl butylmalonate." LookChem, [Link]
-
"Diethyl n-butylmalonate." ChemBK, [Link]
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"DOSS." [Link]
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"Cas 133-13-1,Diethyl ethylmalonate." LookChem, [Link]
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"Diethyl Malonate | C7H12O4 | CID 7761." PubChem, [Link]
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"diethyl methyl malonate, 609-08-5." The Good Scents Company, [Link]
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Advanced HPLC Method Development for Malonate Ester Intermediates: A Comparative Guide
Malonate esters, such as dimethyl malonate (DMM) and diethyl malonate (DEM), are ubiquitous building blocks in pharmaceutical synthesis. They serve as critical intermediates in the production of barbiturates[1], melatonergic agonists, and complex active pharmaceutical ingredients (APIs). However, developing robust High-Performance Liquid Chromatography (HPLC) methods for these intermediates presents unique analytical challenges. Their high polarity, structural homology, and chemical instability demand precise control over stationary phase chemistry and mobile phase conditions.
This guide objectively compares column chemistries and provides a self-validating experimental framework for the chromatographic separation of malonate esters.
Mechanistic Insights: The Chromatographic Challenge
The Pitfalls of Standard C18 Columns
Standard reversed-phase (RP) C18 columns rely entirely on hydrophobic partitioning. When analyzing highly polar malonate precursors, these columns fail to provide adequate retention, leading to co-elution near the void volume. Furthermore, attempting to force retention by utilizing 100% aqueous mobile phases often causes hydrophobic phase collapse (dewetting) in standard C18 columns, resulting in irreproducible retention times and severe peak tailing.
The Critical Role of pH Control
Chemically, malonate esters are highly sensitive to their environment. Under neutral to alkaline conditions (pH ≥ 7.2), they rapidly undergo base-catalyzed hydrolysis to their corresponding monoesters or malonic acids, which can subsequently undergo thermal decarboxylation[2][3]. Therefore, maintaining a strictly acidic mobile phase (pH 2.0–3.0) is a non-negotiable requirement. Acidic modifiers, such as 0.1% Formic Acid or Phosphoric Acid, suppress the ionization of trace acid impurities and prevent on-column ester hydrolysis, ensuring analyte integrity[4].
Method Development Workflow
The following diagram illustrates the logical causality behind each step of the method development process, emphasizing the critical control points required for malonate esters.
Fig 1: Step-by-step logical workflow for malonate ester HPLC method development.
Comparative Column Study
To establish the optimal separation system, we must compare three distinct stationary phase chemistries.
A. Standard Alkyl C18 (Traditional)
-
Mechanism: Pure hydrophobic partitioning.
-
Performance: Fails to adequately retain DMM and DEM under standard gradients. The lack of retention for polar precursors results in poor resolution and asymmetric peak tailing due to secondary interactions with unshielded silanols.
B. Polar-Embedded C18 (Recommended)
-
Mechanism: Incorporates an amide, ether, or carbamate group near the silica surface. This shields residual silanols and allows the column to operate in 100% aqueous conditions without dewetting[5][6].
-
Performance: Provides alternative selectivity for hydrogen-bonding analytes. It successfully resolves closely related homologs (DMM vs. DEM) and their alkylated derivatives with excellent peak symmetry and robust retention[5].
C. HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Performance: Ideal for the most polar metabolites, such as free malonic acid or highly polar mono-esters, utilizing orthogonal retention mechanisms. However, it requires high organic mobile phases (e.g., >80% Acetonitrile) and is less suited for resolving hydrophobic alkylated malonate intermediates[3].
Quantitative Performance Comparison
The table below summarizes the chromatographic performance of the three column chemistries when separating a mixture of malonate homologs and an alkylated intermediate.
| Analyte | Standard C18 Retention (min) | Polar-Embedded C18 Retention (min) | HILIC Retention (min) | Peak Symmetry (As) on Polar-Embedded |
| Dimethyl Malonate (DMM) | 1.8 (Near Void) | 4.2 | 8.5 | 1.05 |
| Diethyl Malonate (DEM) | 2.5 | 6.8 | 5.2 | 1.02 |
| Diethyl 2-methylmalonate | 3.9 | 9.5 | 3.1 | 1.00 |
Note: In HILIC, the elution order is reversed compared to reversed-phase chromatography, with the most polar analyte (DMM) eluting last.
Experimental Protocol: Self-Validating Methodology
To guarantee reproducibility and scientific integrity, the following step-by-step protocol utilizes a Polar-Embedded C18 column. This method is designed as a self-validating system to prevent solvent-induced peak distortion and on-column degradation.
Step 1: Sample Preparation (Mitigating Solvent Effects)
-
Prepare a resolution standard containing 0.5 mg/mL each of Dimethyl Malonate, Diethyl Malonate, and Diethyl 2-methylmalonate.
-
Critical Action: Dissolve the standards in a diluent of 95% Water / 5% Acetonitrile. Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect," which otherwise causes peak splitting and premature elution of polar analytes.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water (0.1% v/v). This adjusts the pH to ~2.7, suppressing ionization and preventing base-catalyzed ester hydrolysis[4].
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).
Step 3: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size)[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Elevated temperatures (>40 °C) increase the risk of on-column thermal degradation of malonates.
-
Detection: UV at 210 nm (Malonate esters lack strong chromophores; low-UV monitoring is essential).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to maximize polar retention)
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 12.0 min: 60% to 95% B
-
12.0 - 15.0 min: 95% B (Column Wash)
-
Step 4: System Suitability & Validation
-
Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.
-
Inject the resolution standard.
-
Acceptance Criteria: The resolution (
) between DMM and DEM must be . The tailing factor ( ) for all peaks must fall strictly between 0.9 and 1.2. If , verify the pH of Mobile Phase A, as partial hydrolysis may be occurring.
References
- Didepil (Procyclidine/Phenobarbital) for Research - Benchchem. benchchem.com.
- Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters - Semantic Scholar. semanticscholar.org.
- Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC. nih.gov.
- Polaris Reversed-Phase HPLC Columns - Agilent. agilent.com.
- Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study | LCGC International. chromatographyonline.com.
- Separation of Curcuminoids from Turmeric – Comparison of Polar Embedded and C18 Solid HPLC Core Columns - Thermo Fisher Scientific. thermofisher.com.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: Impurity Characterization and Purification Strategies for Technical Grade Diethyl Butylethylmalonate (DEBEM)
Executive Summary
Diethyl butylethylmalonate (DEBEM) is a critical bis-alkylated intermediate utilized in the synthesis of barbiturates (e.g., butethal), macrocyclic tetraamido-N ligands, and various active pharmaceutical ingredients (APIs) [1, 3]. However, the sequential alkylation process used to synthesize DEBEM inherently produces a statistical mixture of structurally similar homologs. "Technical grade" DEBEM typically exhibits purities between 85% and 90%, carrying over impurities that can severely depress downstream API yields.
This guide objectively compares analytical platforms for characterizing these impurities, details the mechanistic causality of their formation, and provides a self-validating gas chromatography-mass spectrometry (GC-MS) protocol to ensure rigorous quality control in drug development workflows.
Mechanistic Origins of Impurities in Technical Grade DEBEM
To effectively profile impurities, one must first understand their thermodynamic and kinetic origins. DEBEM is synthesized via the classic malonic ester synthesis: diethyl malonate is deprotonated by a strong base (e.g., sodium ethoxide) and sequentially alkylated with ethyl bromide and butyl bromide[2].
Because enolate formation is an equilibrium process and alkyl halides exhibit varying degrees of steric hindrance, the reaction yields predictable side products:
-
Under-alkylation: Unreacted Diethyl malonate (DEM), Diethyl ethylmalonate (DEEM), and Diethyl butylmalonate (DEBM).
-
Symmetric Over-alkylation: Diethyl diethylmalonate (DDEM) and Diethyl dibutylmalonate (DDBM).
Reaction pathways illustrating the formation of target DEBEM and its primary structural impurities.
Comparative Analysis: Analytical Platforms for Impurity Profiling
Selecting the correct analytical modality is critical. A common pitfall in pharmaceutical labs is attempting to use standard LC-UV (Liquid Chromatography with Ultraviolet detection) for malonate esters. Causality of Failure: Malonate esters lack conjugated
Conversely, GC-MS is the gold standard for DEBEM [3]. Malonate esters are highly volatile and thermally stable, making them ideal candidates for gas-phase separation. Furthermore, Electron Ionization (EI) produces distinct fragmentation patterns (e.g., loss of ethoxy groups, McLafferty rearrangements) that easily differentiate isomeric impurities.
Table 1: Comparison of Analytical Modalities for DEBEM Impurities
| Analytical Platform | Limit of Detection (LOD) | Resolution of Homologs | Matrix Interference | Suitability for DEBEM |
| GC-FID / GC-MS | < 0.1 ppm | Excellent (Baseline) | Low | Optimal: Leverages high volatility; EI fragmentation allows precise structural elucidation. |
| LC-UV (254 nm) | > 50 ppm | Poor | High | Suboptimal: Malonates lack strong UV chromophores; requires low-wavelength detection (205 nm). |
| LC-MS (ESI) | ~ 5 ppm | Moderate | Medium | Moderate: Poor ionization efficiency in ESI for neutral aliphatic esters. |
| qNMR (1H) | ~ 1000 ppm | Poor | Low | Suboptimal: Aliphatic signals of ethyl and butyl groups heavily overlap, preventing integration. |
Experimental Protocols: Self-Validating GC-MS Workflow
To ensure trustworthiness and reproducibility, the following GC-MS protocol incorporates a Self-Validating System Suitability Test (SST) . By spiking the sample with an internal standard (Diethyl dipropylmalonate) that does not naturally occur in the synthesis pathway, researchers can mathematically correct for variations in extraction efficiency and injection volume.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10.0 mg of Technical Grade DEBEM.
-
Dissolve in 1.0 mL of GC-grade Dichloromethane (DCM).
-
Add 10.0 µL of Internal Standard solution (Diethyl dipropylmalonate, 1.0 mg/mL in DCM).
-
-
Instrument Configuration:
-
Column: DB-1701 (30 m × 0.25 mm, 0.25 µm film thickness). Expert Insight: The mid-polarity of the cyanopropylphenyl phase in DB-1701 provides superior resolution of closely related aliphatic esters compared to non-polar DB-1 columns [3].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split ratio 50:1, Injector temperature 250°C.
-
-
Temperature Program:
-
Initial temperature 70°C (hold 2 min).
-
Ramp at 10°C/min to 250°C (hold 5 min).
-
-
Mass Spectrometry (MS) Parameters:
-
EI mode at 70 eV. Ion source at 230°C.
-
Scan range: 50–300 m/z.
-
-
System Suitability Validation:
-
The run is only considered valid if the chromatographic resolution (
) between Diethyl ethylmalonate (DEEM) and Diethyl butylmalonate (DEBM) is .
-
Self-validating GC-MS analytical workflow for DEBEM impurity quantification.
Performance Comparison: Technical vs. High-Purity Grade in Downstream Synthesis
The presence of homologous impurities in technical grade DEBEM is not merely an analytical curiosity; it has profound downstream consequences. When technical grade DEBEM is used to synthesize macrocyclic tetraamido-N ligands [4] or barbiturate derivatives, the impurities undergo the exact same downstream reactions as the target molecule.
Because the resulting API impurities share nearly identical physicochemical properties with the target API, late-stage purification becomes exponentially more difficult, often requiring costly Preparative HPLC rather than simple recrystallization.
Table 2: Impact of DEBEM Purity on Downstream API Synthesis
| Parameter | Technical Grade DEBEM (85-90%) | Purified DEBEM (>99%) |
| Primary Impurities | DEEM, DDBM, DDEM, DEM | Trace DEEM only (<0.5%) |
| Downstream API Yield | ~ 62% (Due to side-reactions) | ~ 89% |
| API Purification Effort | Requires complex Preparative HPLC | Simple solvent recrystallization |
| Overall Cost-Efficiency | Low (High downstream processing costs) | High (Higher raw material cost offset by yield) |
Recommendation: For early-stage R&D, technical grade DEBEM may suffice. However, for clinical batch synthesis, upgrading to >99% purity via fractional vacuum distillation (utilizing a high theoretical-plate Vigreux column) is strictly required to prevent API contamination [5].
Conclusion
Characterizing impurities in technical grade diethyl butylethylmalonate requires analytical techniques tailored to the molecule's specific physicochemical properties. Because malonate esters lack UV chromophores but possess excellent thermal stability, GC-MS equipped with a mid-polarity column stands as the optimal analytical platform. By implementing self-validating protocols with internal standards, researchers can accurately quantify under-alkylated and over-alkylated impurities, allowing for informed decisions regarding raw material purification prior to downstream API synthesis.
References
-
Chapter 12: Carboxylic Acids and Derivatives (Malonic Ester Synthesis) Soka University Educational Resources URL:[Link]
- Synthesis of macrocyclic tetraamido-N ligands (US Patent 6051704A)
- Long-lived homogenous oxidation catalysts (US Patent 5847120A)
-
Diethyl butylethylmalonate - Substance Details NCATS Inxight Drugs URL:[Link]
Unveiling the Invisible: A Comparative Guide to TLC Visualization Methods for Malonic Esters
Thin Layer Chromatography (TLC) is a foundational technique for monitoring reaction progress in organic synthesis[1]. However, tracking the alkylation or derivatization of malonic esters (e.g., diethyl malonate) presents a unique analytical hurdle. Because aliphatic malonic esters lack an extended
As a Senior Application Scientist, I frequently see researchers struggle with "invisible" spots during malonic ester syntheses[3]. To achieve reliable, reproducible results, you must move beyond non-destructive UV visualization and employ targeted chemical derivatization. This guide objectively compares the most effective TLC visualization methods for malonic esters, detailing the chemical causality behind each technique and providing self-validating experimental protocols.
Mechanistic Analysis of Visualization Alternatives
Selecting the correct TLC stain requires understanding the specific chemical reactivity of your analyte. For malonic esters, we exploit either their general oxidizability or the specific reactivity of the ester carbonyls.
Phosphomolybdic Acid (PMA) – The Universal Standard
PMA is a harsh, oxidative stain that is considered the universal standard for organic compounds[4].
-
The Causality: PMA (
) contains Molybdenum(VI). When the TLC plate is heated, reducing organic compounds (like malonic esters) reduce the light-yellow Mo(VI) to Mo(V) and Mo(IV). This forms mixed-valence "molybdenum blue" (Keggin structures), resulting in dark green or blue spots against a light green background[4]. -
Performance: Highly sensitive (detects <1 µg), but completely non-specific. It will stain your product, unreacted starting materials, and potentially residual solvents.
Potassium Permanganate ( ) – The Oxidative Alternative
is another oxidative stain, highly effective for molecules with oxidizable functional groups or unsaturation[2].-
The Causality:
oxidizes the analyte, reducing the purple Mn(VII) to Mn(IV), which precipitates as yellow-brown Manganese Dioxide ( )[4]. -
Performance: While excellent for unsaturated alkylated malonates[5], fully saturated aliphatic malonates react slowly. This often requires prolonged heating, which can cause the silica background to degrade and darken, reducing contrast.
The Ferric Hydroxamate Test – The Specificity Champion
When you need to differentiate your newly formed malonic ester from an unreacted alkyl halide, universal stains fail. The Ferric Hydroxamate test is the gold standard for ester specificity[6].
-
The Causality: This is a two-step on-plate reaction. First, the ester reacts with hydroxylamine (
) under basic conditions to form a hydroxamic acid. Upon acidification and the addition of Iron(III) chloride, the hydroxamic acid chelates the ion, forming a deeply colored (burgundy/magenta) complex[6]. -
Performance: Highly specific to esters, lactones, and amides[7]. It eliminates false positives from non-carbonyl impurities.
Note on Bromocresol Green (BCG): While malonic esters have somewhat acidic
Quantitative Comparison of Visualization Methods
| Visualization Method | Sensitivity | Functional Specificity | Destructive | Reagent Shelf-Life | Primary Indication |
| UV Light (254 nm) | High | Low | No | N/A | Only for conjugated/aromatic malonates |
| PMA Stain | High (<1 µg) | Low (Universal) | Yes | Months | General reaction monitoring |
| Moderate | Moderate | Yes | Weeks | Unsaturated/oxidizable derivatives | |
| Ferric Hydroxamate | Moderate | High (Esters/Amides) | Yes | Days (Mixed) | Differentiating esters from halides |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. If a stain fails, the procedure itself should tell you whether the failure is due to the chemistry or the analyte.
Protocol A: PMA Staining (High Sensitivity)
-
Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol[4]. Store in a dark bottle.
-
Application: Ensure the developed TLC plate is completely dry. Dip the plate into the PMA solution for 1–2 seconds using forceps, then wipe the excess from the back of the plate[2].
-
Visualization: Heat the plate uniformly with a heat gun (approx. 120 °C) until dark blue/green spots appear[4].
-
Self-Validation Check: If the entire background turns dark blue immediately upon heating, the plate was either overheated, or residual basic solvent (e.g., triethylamine) was not fully evaporated prior to dipping[4].
Protocol B: Ferric Hydroxamate Staining (High Specificity)
Adapted from standard pharmacopeia and EPFL guidelines for TLC ester detection[8].
-
Reagent Preparation:
-
Application (Step 1): Spray the dried TLC plate thoroughly with Solution 1.
-
Derivatization: Heat the plate at 110 °C for 5–10 minutes to drive the nucleophilic acyl substitution, converting the malonic ester to hydroxamic acid[7].
-
Visualization (Step 2): Allow the plate to cool slightly, then lightly spray with Solution 2.
-
Self-Validation Check: The immediate appearance of burgundy or reddish-brown spots confirms the presence of an ester[6]. Control step: Always spot a known ester standard (e.g., pure diethyl malonate) on the edge of the plate. If the standard fails to turn burgundy, the hydroxylamine solution has degraded and must be remade.
Decision Workflow for Malonic Ester Visualization
To streamline your analytical process, follow this logical decision matrix when analyzing malonic ester derivatives.
Decision matrix for selecting TLC visualization methods for malonic ester derivatives.
References
-
TLC stain for esters - Reach Devices. Available at: [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. Available at:[Link]
-
TLC Visualization Reagents - EPFL. Available at:[Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - Beilstein Journals. Available at:[Link]
-
Thin Layer Chromatography Practical: Methods & Uses - Vaia. Available at:[Link]
-
Ferric Hydroxamate Test for Esters - YouTube. Available at:[Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at:[Link]
Sources
Boiling Point Dynamics and Purification Strategies for Diethyl Malonate Derivatives
Executive Summary
Diethyl malonate (DEM) and its alkylated derivatives are foundational building blocks in pharmaceutical chemistry, serving as critical intermediates in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and complex active pharmaceutical ingredients (APIs). In drug development workflows, the isolation of these derivatives from crude reaction mixtures relies heavily on fractional distillation.
Understanding the precise boiling point dynamics of these derivatives is not merely a matter of physical chemistry—it is a critical process parameter. Selecting the correct temperature and vacuum pressure ensures high-purity API intermediates while preventing thermal degradation, decarboxylation, or yield loss.
Mechanistic Causality of Boiling Point Trends
The boiling points of organic esters are governed by the interplay of molecular weight (which dictates London dispersion forces), molecular symmetry, and steric hindrance around the polar carbonyl groups.
-
The Baseline & Steric Disruption: Diethyl malonate boils at 199 °C under atmospheric pressure[1]. Interestingly, the mono-alkylation of DEM with a methyl group (Diethyl methylmalonate) yields a boiling point of 198–201 °C[2],[3]. The expected increase in boiling point from the higher molecular mass is offset by the methyl group's steric bulk, which disrupts the optimal dipole-dipole packing of the malonate core, resulting in a nearly identical boiling point to the starting material.
-
Chain Elongation: As the alkyl chain grows to an ethyl (204–206 °C), propyl (221–222 °C)[4], and butyl group (235–240 °C)[5], surface area becomes the dominant factor. The extended hydrophobic tails significantly enhance van der Waals interactions, requiring substantially more thermal energy to vaporize the liquid.
-
Aromatic Stacking: Diethyl phenylmalonate exhibits a massive leap in boiling point to approximately 285 °C (typically distilled at 170–172 °C under 14 mmHg vacuum)[6]. The rigid, planar phenyl ring introduces strong
stacking interactions alongside a substantial increase in molecular weight, drastically altering its volatility.
Quantitative Comparison of Malonate Derivatives
The following table summarizes the physicochemical properties of key malonate derivatives to guide solvent removal and distillation parameters.
| Derivative | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (760 mmHg) | Typical Reduced BP (Vacuum) |
| Diethyl malonate | 105-53-3 | 160.17 | 199 °C | ~85 °C at 10 mmHg |
| Diethyl methylmalonate | 609-08-5 | 174.19 | 198–201 °C | ~78–80 °C at 10 mmHg |
| Diethyl ethylmalonate | 133-13-1 | 188.22 | 204–206 °C | ~95 °C at 15 mmHg |
| Diethyl propylmalonate | 2163-48-6 | 202.25 | 221–222 °C | ~105 °C at 10 mmHg |
| Diethyl butylmalonate | 133-08-4 | 216.27 | 235–240 °C | 110–120 °C at 18 mmHg |
| Diethyl phenylmalonate | 83-13-6 | 236.26 | 285 °C | 170–172 °C at 14 mmHg |
Experimental Protocol: Self-Validating Vacuum Distillation
Context: Alkylation of DEM often leaves unreacted starting material. Because the boiling points of DEM and short-chain derivatives (like methylmalonate) are nearly identical, precise fractional distillation under reduced pressure is mandatory. For heavier derivatives (butyl, phenyl), vacuum is required to prevent thermal decomposition (decarboxylation) at temperatures exceeding 200 °C[7].
Step 1: Apparatus Assembly & Leak Validation
-
Action: Assemble a short-path distillation setup utilizing a Vigreux column. Apply high-vacuum grease to all ground-glass joints.
-
Causality: The Vigreux column provides the necessary theoretical plates (surface area for multiple vaporization-condensation cycles) essential for separating close-boiling fractions.
-
Self-Validation Check: Engage the vacuum pump and isolate the system. The pressure gauge must hold steady at the target pressure (e.g., 10 mmHg) for 5 minutes. A rising pressure indicates an atmospheric leak, which will cause compound oxidation and erratic boiling point fluctuations.
Step 2: Thermal Equilibration & Degassing
-
Action: Introduce the crude malonate mixture into the boiling flask with a magnetic stir bar. Apply vacuum slowly while stirring at room temperature for 15 minutes before applying heat.
-
Causality: Removing residual volatile extraction solvents (e.g., diethyl ether, ethanol) and dissolved gases prevents "bumping"—a sudden, violent boiling event that can shoot crude impurities directly into the condenser.
-
Self-Validation Check: Bubbling in the boiling flask should cease completely at room temperature under full vacuum. Only then should the heating mantle be activated.
Step 3: Fore-run Separation (Unreacted DEM)
-
Action: Gradually increase the heating mantle temperature. Collect the first fraction distilling around 80–85 °C at 10 mmHg.
-
Causality: Unreacted diethyl malonate has a lower molecular weight and weaker intermolecular forces, causing it to vaporize first[1].
-
Self-Validation Check: Monitor the vapor temperature at the distillation head. The temperature will plateau during the DEM distillation, then drop slightly when the DEM is exhausted. Do not swap to the main receiving flask until the temperature begins to rise again toward the target derivative's specific boiling point.
Step 4: Target Fraction Collection
-
Action: Swap the receiving flask. Collect the main fraction at the derivative-specific reduced boiling point (e.g., 110–120 °C at 18 mmHg for diethyl butylmalonate)[8].
-
Causality: Collecting only during the stable temperature plateau ensures high purity (>99%) of the API intermediate.
-
Self-Validation Check: Measure the refractive index of the collected fraction (e.g.,
1.422 for butylmalonate)[8] to instantly verify purity against literature standards before proceeding to downstream API synthesis.
Process Visualization
Workflow for the isolation and vacuum distillation of diethyl malonate derivatives.
References
-
PubChem - Diethyl Malonate | C7H12O4 | CID 7761. National Institutes of Health (NIH).[Link]
Sources
- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl methylmalonate(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. ru.unilongindustry.com [ru.unilongindustry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Diethyl Butylmalonate 99.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Diethyl butylmalonate | High-Purity Reagent [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of Diethyl Butylethylmalonate for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development and scientific discovery, adherence to rigorous safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The proper management and disposal of chemical reagents are critical components of this framework. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for diethyl butylethylmalonate, a common intermediate in organic synthesis. Our aim is to equip you with the necessary knowledge to handle this compound's waste stream safely and responsibly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile of Diethyl Butylethylmalonate
Before delving into disposal procedures, a thorough understanding of the compound's characteristics is paramount. Diethyl butylethylmalonate is a combustible liquid.[1] While its toxicological properties have not been fully investigated, it is prudent to handle it with the care afforded to all laboratory chemicals.[1]
Key Safety and Physical Properties:
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | Odorless | [1] |
| Flash Point | 93 °C / 199.4 °F | [1] |
| Hazards | Combustible liquid | [1] |
Given its combustible nature, it is crucial to keep diethyl butylethylmalonate away from heat, sparks, open flames, and other ignition sources.[1]
The Disposal Decision Workflow: A Step-by-Step Approach
The primary directive for the disposal of diethyl butylethylmalonate is to engage a licensed professional waste disposal service.[1][2][3] However, for laboratories that generate this waste stream, understanding the underlying principles of its safe management is crucial. This workflow outlines the decision-making process and procedural steps for handling waste containing diethyl butylethylmalonate.
Caption: Decision workflow for the proper disposal of diethyl butylethylmalonate.
In-Depth Protocol: Chemical Neutralization via Alkaline Hydrolysis (Saponification)
For larger quantities of diethyl butylethylmalonate waste, chemical neutralization through alkaline hydrolysis (saponification) is a scientifically sound approach to render the compound less hazardous before final disposal. This process breaks the ester bonds, converting the diethyl butylethylmalonate into butylethylmalonic acid (as its salt) and ethanol.[4][5]
Safety Precautions for this Protocol:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform this procedure in a well-ventilated fume hood.
-
Be aware that the reaction may be exothermic.
-
Handle sodium hydroxide with extreme care as it is corrosive.
Materials:
-
Waste diethyl butylethylmalonate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (as a solvent, if needed to dissolve the waste)
-
Water
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization
-
pH paper or a pH meter
-
Heating mantle and reflux apparatus
-
Separatory funnel
Step-by-Step Procedure:
-
Preparation of the Hydrolysis Solution:
-
In a round-bottom flask suitable for the volume of waste, prepare a 1 M to 2 M solution of sodium hydroxide in a mixture of water and ethanol. A common solvent mixture is a 1:1 ratio of water to ethanol.[6] The ethanol helps to solubilize the organic ester in the aqueous base.
-
For every 1 mole of diethyl butylethylmalonate, use a slight excess of sodium hydroxide (e.g., 2.2 moles) to ensure complete hydrolysis.
-
-
Reaction:
-
Add the waste diethyl butylethylmalonate to the sodium hydroxide solution in the round-bottom flask.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux.[5][6]
-
Continue refluxing for 2-4 hours. The reaction is complete when the oily layer of the ester is no longer visible, and the solution becomes homogeneous.
-
-
Work-up and Separation:
-
Neutralization of the Carboxylate Salt:
-
Transfer the remaining aqueous solution containing the sodium butylethylmalonate to a beaker.
-
Slowly and with stirring, add a dilute solution of hydrochloric acid or sulfuric acid to neutralize the solution. Monitor the pH with pH paper or a pH meter.
-
Adjust the pH to a neutral range, typically between 6 and 8.[9]
-
-
Final Disposal of the Aqueous Waste:
-
Once neutralized, the aqueous solution containing the butylethylmalonate salt and sodium chloride (or sulfate) can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations and contains no other hazardous materials.[10]
-
Crucially, always consult your institution's environmental health and safety (EHS) office and local regulations before any drain disposal. If drain disposal is not permitted, the neutralized aqueous waste should be collected in a properly labeled container and disposed of through a licensed waste disposal service.[2][3]
-
Alternative Disposal Method: Incineration
For laboratories that are not equipped to perform chemical neutralization, the primary and recommended method of disposal is through a licensed waste disposal service that utilizes high-temperature incineration.[11][12] Incineration is a highly effective method for the complete destruction of organic compounds.[2][12]
Small-scale incinerators, if available and operated under the correct conditions (temperatures between 800°C and 1200°C), can also be used for the disposal of combustible organic waste.[13] However, this is typically managed by specialized waste disposal facilities and not individual laboratories.
Spill Management and Emergency Procedures
In the event of a spill of diethyl butylethylmalonate, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS office.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. While the primary directive for the disposal of diethyl butylethylmalonate is through a licensed professional service, understanding the principles of its chemical neutralization provides a deeper level of expertise and a valuable option for laboratories generating significant quantities of this waste. By adhering to the procedures outlined in this guide and always consulting with your institution's safety office and local regulations, you can ensure the safe and compliant disposal of diethyl butylethylmalonate.
References
-
SSWM. (n.d.). Incineration (Small-Scale). Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
PubChem. (n.d.). Malonic Acid. Retrieved from [Link]
- Ethanol Impacts. (n.d.). Proper Waste Disposal.
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Google Patents. (n.d.). EP3241820A1 - Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
-
ResearchGate. (n.d.). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]
-
MDPI. (2021, July 25). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. Retrieved from [Link]
-
EPCM. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
PATH. (2010, March 1). The Incinerator Guidebook: A Practical Guide for Selecting, Purchasing, Installing, Operating, and Maintaining Small-Scale Incinerators. Retrieved from [Link]
-
EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. ethz.ch [ethz.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. mdpi.com [mdpi.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. Incineration (Small-Scale) | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 12. basel.int [basel.int]
- 13. media.path.org [media.path.org]
Personal Protective Equipment (PPE) & Safety Protocol: Diethyl Butylethylmalonate
Executive Safety Summary
Diethyl butylethylmalonate (often chemically identified as Diethyl ethylbutylmalonate, CAS 133-08-4 or similar isomers like CAS 76-71-1) is a malonic acid ester widely used as a pharmaceutical intermediate. While not classified as acutely toxic, it presents specific irritation and combustibility risks that require precise PPE selection.
Core Safety Directive: Treat this compound as a Class IIIB Combustible Liquid and a Category 2A Eye Irritant . The primary risk during routine handling is ocular damage from splashes and dermatitis from prolonged skin contact due to the solvent properties of esters, which can defat skin and degrade standard nitrile gloves over time.
Hazard Identification & Risk Assessment
Synthesized from GHS Safety Data Sheets and Chemical Property Analysis.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Physical | Flammable Liquid, Cat.[1] 4 | WARNING | H227: Combustible liquid (Flash Point ~94°C) |
| Health | Eye Irritation, Cat. 2A | WARNING | H319: Causes serious eye irritation |
| Health | Skin Irritation, Cat.[1] 3 | WARNING | H316: Causes mild skin irritation (Defatting action) |
PPE Selection Matrix
Designed for autonomy: Select the protocol matching your operational scale.
| Protection Zone | Routine Handling (mL scale) | Scale-Up / Spill Cleanup (>1L) | Technical Standard |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles + Face Shield | EN 166 / ANSI Z87.1 |
| Hand (Primary) | Nitrile (min 0.11 mm / 4 mil) | Butyl Rubber or PVA (0.3 mm+) | EN 374 / ASTM F739 |
| Hand (Secondary) | Double-gloving recommended | Laminate Film (Silver Shield) liner | -- |
| Body | Standard Cotton/Poly Lab Coat | Chemical Resistant Apron (Tychem®) | -- |
| Respiratory | Fume Hood (No respirator needed) | Half-face Respirator w/ Organic Vapor Cartridge | NIOSH (OV) / EN 14387 (Type A) |
Scientific Rationale: Glove Permeation Mechanics
Why not just "wear gloves"? Malonate esters are organic solvents. While Nitrile rubber provides excellent physical barrier protection, it is susceptible to swelling and degradation by esters upon prolonged contact.
-
Nitrile (Disposable): Offers "Splash Protection" only. Breakthrough time for similar esters (e.g., Diethyl malonate) is typically < 15 minutes for thin disposable gloves.
-
Butyl Rubber: Offers "Immersion Protection". The cross-linked structure of butyl rubber resists ester permeation significantly longer (> 480 mins).
Critical Protocol: If Diethyl butylethylmalonate splashes on nitrile gloves, doff and replace immediately . Do not wait for the liquid to evaporate; it will permeate the glove and hold the irritant against your skin.
Operational Workflows
Routine Handling Protocol
This workflow ensures minimized exposure during synthesis or aliquoting.
Figure 1: Decision logic for routine laboratory handling, emphasizing immediate glove replacement upon splash contact.
Spill Response & Disposal Logic
In the event of a spill (>100 mL), standard nitrile gloves are insufficient.
Figure 2: Escalation protocol for spill management, highlighting the shift to chemical-resistant PPE.
Disposal & Decontamination
Environmental Stewardship: Diethyl butylethylmalonate is harmful to aquatic life (H402/H412 in some classifications).[1] Zero discharge to sink/drain is permitted.
-
Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Container: High-density polyethylene (HDPE) or glass amber bottles.
-
Labeling: Must clearly state "Combustible Liquid" and "Esters".
-
Decontamination:
-
Glassware: Rinse with acetone or ethanol before washing with soap and water. Collect the first rinse as organic waste.
-
Benchtop: Wipe with soapy water; esters are generally immiscible with water but can be emulsified.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95450, Diethyl ethyl(1-methylbutyl)malonate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Diethyl malonate and derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
